1-(4-Methoxybenzoyl)piperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-12-4-2-10(3-5-12)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFHRKGREARMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631671 | |
| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91586-26-4 | |
| Record name | 1-(4-Methoxybenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of Novel Therapeutics: An In-depth Technical Guide to 1-(4-Methoxybenzoyl)piperidin-4-one
Introduction: The Strategic Importance of the Piperidin-4-one Scaffold
In the landscape of modern medicinal chemistry, the piperidin-4-one scaffold stands out as a "privileged structure"—a molecular framework that is recurrently identified as a crucial component in a multitude of biologically active compounds.[1] Its inherent structural rigidity, coupled with the capacity for stereospecific functionalization at multiple positions, renders it an exceptionally versatile building block in the design of novel therapeutics. The N-acylated derivatives of piperidin-4-one, in particular, have garnered significant attention due to their prevalence in compounds targeting a wide array of physiological pathways. This guide focuses on a key exemplar of this class: 1-(4-Methoxybenzoyl)piperidin-4-one, a compound that serves as a vital intermediate in the synthesis of more complex molecular architectures for drug discovery and development.[2]
This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental chemical and physical properties, provide a detailed, field-tested synthesis protocol with mechanistic insights, explore its reactivity, and discuss its applications as a precursor in the synthesis of pharmacologically active agents.
Physicochemical and Structural Characteristics
This compound, also known by its synonym N-Anisoyl-4-piperidone, is a fine chemical whose properties are foundational to its utility in synthetic workflows.
Core Molecular Features
The molecule's architecture is characterized by a central piperidin-4-one ring, an aliphatic heterocyclic amine. The nitrogen atom of this ring is functionalized with a 4-methoxybenzoyl group, also known as an anisoyl group. This N-acylation is a critical feature, as it transforms the secondary amine of the parent piperidone into a tertiary amide, thereby significantly altering its electronic properties, reactivity, and conformational flexibility. The presence of the ketone at the 4-position and the methoxy-substituted aromatic ring provides multiple sites for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 91586-26-4 | [3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
| Appearance | White to off-white solid | General knowledge |
| Storage Temperature | Room Temperature | [3] |
Synthesis of this compound: A Detailed Protocol
The most direct and industrially scalable synthesis of this compound involves the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride. This is a classic Schotten-Baumann reaction, adapted for the specific reactants.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Piperidin-4-one hydrochloride (or free base)
-
4-Methoxybenzoyl chloride (Anisoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride and anhydrous dichloromethane. If using the free base, the initial addition of triethylamine will be stoichiometric.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 equivalents if starting from the hydrochloride salt, 1.1 equivalents if starting from the free base) to the stirring suspension. The triethylamine serves as a base to neutralize the hydrogen chloride byproduct of the acylation and, if applicable, to deprotonate the piperidinium hydrochloride to the free secondary amine.
-
Acylating Agent Addition: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture via an addition funnel over 30-45 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine. The bicarbonate wash removes any unreacted 4-methoxybenzoyl chloride and the triethylammonium hydrochloride salt.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a white to off-white crystalline solid.
Causality in Experimental Design:
-
Choice of Base: Triethylamine is a common and effective organic base for this type of acylation. Its boiling point allows for easy removal during workup, and its pKa is suitable for deprotonating the piperidinium salt and scavenging the HCl generated.
-
Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the reactants and the product. Its low boiling point facilitates easy removal post-reaction.
-
Temperature Control: Maintaining a low temperature during the addition of the acyl chloride is critical to prevent side reactions and ensure a high yield of the desired product.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Aromatic Protons: Two doublets are expected in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A doublet at approximately δ 7.4-7.5 ppm corresponds to the two protons ortho to the carbonyl group, and a doublet at around δ 6.9-7.0 ppm corresponds to the two protons ortho to the methoxy group.
-
Piperidine Ring Protons: Due to the amide bond, restricted rotation around the N-C(O) bond can lead to broadened signals for the piperidine protons at room temperature. Typically, two sets of multiplets would be observed for the methylene protons adjacent to the nitrogen (δ ~3.8-4.2 ppm) and the methylene protons adjacent to the ketone (δ ~2.5-2.8 ppm).
-
Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons, is indicative of the methoxy group.
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
Carbonyl Carbons: A signal in the downfield region, around δ 207-209 ppm, corresponds to the ketone carbonyl carbon. The amide carbonyl carbon will appear at a slightly more upfield position, typically around δ 170-172 ppm.
-
Aromatic Carbons: The aromatic region will display signals for the six carbons of the benzene ring. The carbon attached to the methoxy group will be the most shielded (around δ 160-162 ppm), while the carbon attached to the carbonyl group will be more deshielded.
-
Piperidine Ring Carbons: The methylene carbons of the piperidine ring will appear in the aliphatic region, typically between δ 40-50 ppm.
-
Methoxy Carbon: The carbon of the methoxy group will resonate at approximately δ 55-56 ppm.
Infrared (IR) Spectroscopy (ATR):
-
Carbonyl Stretching: Two strong absorption bands are expected in the carbonyl region. The ketone C=O stretch will appear around 1710-1730 cm⁻¹, and the amide C=O stretch will be observed at a lower wavenumber, typically 1630-1650 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the piperidine ring.
-
C-O Stretching: A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch of the methoxy group.
Mass Spectrometry (MS):
Mass spectrometric analysis will confirm the molecular weight of the compound.[4] The molecular ion peak ([M]⁺) is expected at an m/z of 233.[4] The fragmentation pattern would likely show a prominent peak corresponding to the 4-methoxybenzoyl cation (m/z 135) resulting from the cleavage of the amide bond.[4]
Reactivity and Further Functionalization
This compound is a versatile intermediate due to the presence of two key reactive sites: the ketone at the C4 position and the protons on the carbons alpha to the ketone.
Caption: Key reaction pathways for this compound.
Reactions at the Carbonyl Group:
-
Reduction: The ketone can be readily reduced to the corresponding alcohol, 4-hydroxy-1-(4-methoxybenzoyl)piperidine, using mild reducing agents such as sodium borohydride (NaBH₄). This introduces a hydroxyl group that can be further functionalized.
-
Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to introduce a diverse range of amino substituents at the 4-position.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the ketone into an exocyclic double bond, providing a scaffold for further synthetic elaborations.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents such as Grignard or organolithium reagents allows for the introduction of various alkyl or aryl groups at the C4 position, forming tertiary alcohols.
Reactions at the α-Carbons:
-
Aldol Condensation: In the presence of a base, the enolizable protons at the C3 and C5 positions can be removed to form an enolate, which can then react with aldehydes or ketones in an aldol condensation to build more complex structures.
-
α-Alkylation: The enolate can also be alkylated with alkyl halides, providing a route to substituted piperidin-4-ones.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide range of biologically active molecules. The piperidine core is a common feature in many approved drugs, and the ability to readily functionalize this scaffold is of paramount importance.[2]
The structural motifs accessible from this intermediate are found in compounds with activities including, but not limited to:
-
Central Nervous System (CNS) Agents: The piperidine ring is a key component of many CNS-active drugs, including antipsychotics, antidepressants, and analgesics.
-
Antihistamines: Many H1 receptor antagonists incorporate a substituted piperidine ring.
-
Opioid Receptor Modulators: The fentanyl class of potent analgesics features a 4-anilidopiperidine core, which can be synthesized from precursors derived from 4-piperidones.
-
Anticancer Agents: The piperidin-4-one moiety has been identified in various compounds with reported anticancer activities.[2]
The 4-methoxybenzoyl group, in addition to protecting the piperidine nitrogen, can also play a role in the pharmacological profile of the final compound, potentially influencing its binding to target proteins and its metabolic stability.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, straightforward and scalable synthesis, and versatile reactivity make it an invaluable intermediate for the construction of complex molecular architectures. A thorough understanding of the principles outlined in this guide will empower researchers and drug development professionals to effectively leverage this important building block in the quest for novel and improved therapeutics.
References
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PubChem. (n.d.). Aniracetam. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PharmaCompass. (n.d.). Aniracetam. Retrieved January 21, 2026, from [Link]
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Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
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An In-Depth Technical Guide to 1-(4-Methoxybenzoyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(4-Methoxybenzoyl)piperidin-4-one, a molecule of interest in medicinal chemistry. We will delve into its synthesis, characterization, and potential applications, grounding the discussion in the broader context of the pharmacologically significant piperidin-4-one scaffold.
Introduction: The Significance of the Piperidin-4-one Core
The piperidin-4-one moiety is a well-established "privileged scaffold" in drug discovery. Its rigid, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. This versatility has led to the incorporation of the piperidin-4-one core into numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-HIV, and central nervous system (CNS) applications.[1] The nitrogen atom of the piperidine ring allows for modifications that can modulate a compound's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles.
This compound, with the CAS Number 91586-26-4 , is a specific derivative of this important class of compounds.[2] It features an N-acylation with a 4-methoxybenzoyl group, also known as an anisoyl group. This addition not only modifies the electronic and steric properties of the piperidine nitrogen but also introduces a substituted aromatic ring, providing a handle for further synthetic elaboration or for direct interaction with target receptors.
It is crucial to distinguish this compound from the structurally related nootropic drug, Aniracetam (CAS Number: 72432-10-1).[3][4][5][6][7][8][9] Aniracetam is 1-(4-methoxybenzoyl)-2-pyrrolidinone, containing a five-membered pyrrolidinone ring instead of the six-membered piperidinone ring. While both share the N-anisoyl group, the different core structures lead to distinct chemical and pharmacological properties.
This guide will focus exclusively on the piperidin-4-one derivative, exploring its synthesis and potential as a versatile intermediate in the development of novel therapeutics.
Physicochemical Properties and Identification
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 91586-26-4 | [2] |
| Molecular Formula | C₁₃H₁₅NO₃ | Inferred from structure |
| Molecular Weight | 233.26 g/mol | Calculated |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. Limited solubility in water. | Inferred from structure and general knowledge of similar compounds. |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride.[2] This reaction is a classic example of a nucleophilic acyl substitution.
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Piperidin-4-one hydrochloride
-
4-Methoxybenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Piperidin-4-one Free Base: In a flask, dissolve piperidin-4-one hydrochloride in a minimal amount of water and cool in an ice bath. Add a sufficient amount of a strong base (e.g., 50% NaOH solution) dropwise with stirring until the pH is >12. Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of piperidin-4-one. Note: Piperidin-4-one free base can be unstable and is often used immediately.
-
Acylation Reaction: To a solution of piperidin-4-one (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Expected Yield: 60-85%.[2]
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Analytical Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the 4-methoxybenzoyl group (two doublets in the aromatic region), a singlet for the methoxy group protons, and multiplets for the piperidine ring protons. The presence of the acyl group often leads to complex splitting patterns for the piperidine protons due to restricted rotation around the amide bond.
-
¹³C NMR: Will display a signal for the ketone carbonyl, the amide carbonyl, and distinct signals for the aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the ketone C=O stretch (typically around 1710-1730 cm⁻¹) and the amide C=O stretch (around 1630-1660 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₅NO₃) would be observed, confirming its molecular formula.
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic applications. The piperidin-4-one scaffold is a key component in a variety of biologically active compounds.[1]
A Scaffold for Further Elaboration
The ketone at the 4-position is a key functional group that can be readily transformed into other functionalities. For instance, it can undergo reductive amination to introduce a substituted amine, or it can be converted to a hydroxyl group via reduction, which can then be further derivatized.
Caption: Synthetic transformations of the piperidin-4-one core.
This strategic positioning of a reactive carbonyl group makes this compound a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs targeting CNS disorders, cancer, or infectious diseases. The 4-methoxybenzoyl group itself can play a role in receptor binding or can be modified (e.g., demethylated to a phenol) to explore structure-activity relationships.
Conclusion
This compound is a readily synthesizable derivative of the medicinally important piperidin-4-one scaffold. While not a therapeutic agent in its own right, its true value lies in its potential as a key intermediate for the construction of more complex and potentially bioactive molecules. The straightforward synthesis and the presence of a modifiable ketone functionality make it an attractive starting point for medicinal chemists. Further research into the derivatization of this compound and the biological evaluation of its progeny could lead to the discovery of novel therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). Aniracetam. PubChem Compound Database. Retrieved from [Link]
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PharmaCompass. (n.d.). Aniracetam | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Aniracetam. Retrieved from [Link]
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Nordic Chems. (n.d.). Buy Aniracetam Powder 50 grams | 99% Pure Research Chemical. Retrieved from [Link]
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
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National Center for Biotechnology Information. (n.d.). 4-Piperidone. PubChem Compound Database. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(4-Methoxybenzoyl)piperidin-4-one: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(4-Methoxybenzoyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, characterization, and potential applications.
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its structural features allow for modifications at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activities. The introduction of an N-aroyl group, such as the 4-methoxybenzoyl moiety, can significantly influence the molecule's interaction with biological targets. This compound, in particular, combines the established piperidin-4-one core with an anisoyl group, a feature present in numerous pharmacologically active compounds. While not as extensively documented as some other piperidine derivatives, its structural components suggest its potential as a key building block in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N-Anisoyl-4-piperidone | [3] |
| CAS Number | 91586-26-4 | [3] |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
Synthesis of this compound
The primary synthetic route to this compound is through the N-acylation of piperidin-4-one. This reaction involves the formation of an amide bond between the secondary amine of the piperidin-4-one ring and the acyl chloride of 4-methoxybenzoyl chloride.
General Synthesis Workflow
The synthesis can be visualized as a straightforward two-step logical process, starting from commercially available precursors.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Piperidin-4-one hydrochloride (or the free base)
-
4-Methoxybenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-one (1 equivalent) in dichloromethane. If starting from the hydrochloride salt, use a slight excess of triethylamine (2.2 equivalents) to both neutralize the salt and act as a base for the reaction. If using the free base, 1.1 equivalents of triethylamine is sufficient. Stir the solution at room temperature until all solids have dissolved.
-
Acylation Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield this compound as a solid.[4]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzoyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the piperidine ring. The piperidine protons will likely appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the piperidone, the amide carbonyl, the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the amide carbonyl (around 1630-1680 cm⁻¹) and the ketone carbonyl (around 1710-1730 cm⁻¹). The C-O stretching of the methoxy group and aromatic C-H stretching bands are also expected.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 233.26 should be observed. Fragmentation patterns can provide further structural information.
Logical Workflow for Spectroscopic Analysis
A systematic approach to spectroscopic analysis ensures accurate structure elucidation.
Caption: A logical workflow for the analytical characterization of this compound.
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively reported in the scientific literature, its structural motifs suggest several potential areas of application for researchers and drug development professionals.
-
Intermediate for Complex Molecules: The presence of a reactive ketone functionality allows for further chemical transformations, making it a valuable intermediate in the synthesis of more complex piperidine-based compounds.[4]
-
Scaffold for Library Synthesis: This compound can serve as a foundational scaffold for the creation of chemical libraries for high-throughput screening. Modifications at the 4-position of the piperidine ring can lead to a diverse range of derivatives with potential biological activities.
-
Exploration of Biological Activity: Given that the piperidin-4-one core is present in compounds with a wide range of pharmacological effects, including anticancer and antiviral activities, this molecule is a candidate for screening in various biological assays.[1][2]
Conclusion
This compound is a readily synthesizable heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and a framework for its analytical characterization. For researchers and drug development professionals, this molecule represents an opportunity to explore novel chemical space and develop new therapeutic agents based on the versatile piperidin-4-one scaffold. Further investigation into its biological properties is warranted to fully elucidate its potential in various therapeutic areas.
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An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Methoxybenzoyl)piperidin-4-one
This guide provides a comprehensive, methodology-driven approach to the structural verification of 1-(4-Methoxybenzoyl)piperidin-4-one. Designed for researchers and drug development professionals, this document moves beyond simple data reporting, focusing on the causal logic behind experimental choices and the synthesis of data from multiple analytical techniques to achieve an unambiguous structural assignment. The protocols described herein are designed as self-validating systems, ensuring the highest degree of scientific integrity.
Introduction and Synthetic Context
This compound (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26 g/mol ) is a versatile synthetic intermediate, frequently utilized in the development of novel pharmaceutical agents.[1] Its piperidin-4-one core is a recognized pharmacophore in medicinal chemistry, appearing in compounds with a wide range of biological activities.[2][3] The definitive confirmation of its molecular structure is a critical prerequisite for its use in further synthetic steps and for ensuring the validity of subsequent biological and pharmacological studies.
The typical synthesis of this compound involves the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride, often under Schotten-Baumann conditions.[4][5] Understanding this synthetic route is paramount, as it informs the analyst of potential impurities, such as unreacted starting materials or hydrolysis byproducts, which must be distinguished from the target compound during the elucidation process.
Integrated Analytical Workflow: A Multi-Technique Approach
A robust structural elucidation is not reliant on a single technique but is rather a puzzle solved by the convergence of evidence from multiple orthogonal analyses. The workflow presented here begins with establishing purity, followed by the sequential application of spectroscopic methods to define molecular weight, functional groups, and the precise atomic connectivity of the molecule.
Caption: Overall workflow for the structure elucidation of this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Causality: Before committing to time-intensive spectroscopic analysis, it is essential to confirm the sample's purity. HPLC provides a quantitative measure of the target compound relative to any impurities. A single, sharp peak is the first indication of a successful synthesis and purification.
Experimental Protocol: Reversed-Phase HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Expected Outcome: A chromatogram displaying a single major peak with a purity of >98% (by peak area integration), confirming the sample is suitable for spectroscopic analysis.
Spectroscopic Elucidation: Assembling the Structural Evidence
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, the most fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition, while fragmentation patterns offer clues about the molecule's substructures.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
System: Bruker maXis II ETD or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Sample prepared in 50:50 Acetonitrile:Water with 0.1% formic acid, infused at 5 µL/min.
-
Mass Range: 50-500 m/z.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺.
Data Interpretation: The primary goal is to observe the protonated molecular ion. The fragmentation pattern provides corroborating evidence.
| Ion | Calculated m/z (C₁₃H₁₆NO₃⁺) | Observed m/z (Expected) | Interpretation |
| [M+H]⁺ | 234.1125 | ~234.1 | Protonated molecular ion |
| [C₈H₇O₂]⁺ | 135.0441 | ~135.0 | 4-Methoxybenzoyl cation (cleavage of amide bond) |
| [C₅H₈NO]⁺ | 98.0600 | ~98.1 | Piperidin-4-one fragment after amide cleavage |
Table 1: Expected High-Resolution Mass Spectrometry Data.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the key functional groups present in the molecule. The presence of characteristic absorption bands for the amide and ketone carbonyls is a critical confirmation point.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
System: PerkinElmer Spectrum Two FT-IR or equivalent with a diamond ATR crystal.
-
Sample: A small amount of the solid compound is placed directly on the ATR crystal.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Data Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3000-2850 | Medium | C-H Stretch | Aliphatic (Piperidine) |
| ~1715 | Strong | C=O Stretch | Ketone (Piperidine) |
| ~1630 | Strong | C=O Stretch ("Amide I" band) | Tertiary Amide |
| ~1605, ~1510 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~1025 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
Table 2: Key Infrared Absorption Bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments (COSY, HSQC) unambiguously link these atoms together. The restricted rotation around the amide C-N bond can lead to conformational isomers, which may be observable as broadened or duplicated signals in the NMR spectrum, particularly for the piperidine ring protons.[6][7]
Experimental Protocol: 1D and 2D NMR
-
System: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can be critical and may affect chemical shifts.[8]
-
Concentration: ~10-15 mg in 0.6 mL of solvent.
-
Experiments:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H NMR Data Interpretation (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | Doublet (d) | 2H | H-2', H-6' (Aromatic) |
| ~6.95 | Doublet (d) | 2H | H-3', H-5' (Aromatic) |
| ~3.85 | Singlet (s) | 3H | -OCH₃ (Methoxy) |
| ~3.80 (broad) | Multiplet (m) | 2H | H-2eq, H-6eq (Piperidine, α to N) |
| ~3.50 (broad) | Multiplet (m) | 2H | H-2ax, H-6ax (Piperidine, α to N) |
| ~2.60 | Multiplet (m) | 4H | H-3, H-5 (Piperidine, α to C=O) |
Table 3: Predicted ¹H NMR Signal Assignments.
¹³C NMR Data Interpretation (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~207.0 | C-4 (Ketone C=O) |
| ~170.0 | Benzoyl C=O (Amide) |
| ~162.0 | C-4' (Aromatic, attached to -OCH₃) |
| ~130.0 | C-2', C-6' (Aromatic) |
| ~127.0 | C-1' (Aromatic, attached to C=O) |
| ~114.0 | C-3', C-5' (Aromatic) |
| ~55.5 | -OCH₃ (Methoxy) |
| ~45.0 (broad) | C-2, C-6 (Piperidine, α to N) |
| ~41.0 | C-3, C-5 (Piperidine, α to C=O) |
Table 4: Predicted ¹³C NMR Signal Assignments.
2D NMR for Final Connectivity Confirmation
-
¹H-¹H COSY: This experiment confirms proton-proton couplings. A key correlation will be observed between the piperidine protons at ~3.65 ppm (H-2/6) and those at ~2.60 ppm (H-3/5), confirming the integrity of the piperidinone ring.
-
¹H-¹³C HSQC: This experiment maps each proton to its directly attached carbon. It will definitively link the proton signals in Table 3 to their corresponding carbon signals in Table 4, leaving no ambiguity in the assignment.
Caption: Key ¹H-¹H COSY correlation expected in the piperidinone ring.
Conclusion: Synthesizing the Data for Final Structure Confirmation
The structure of this compound is unequivocally confirmed by the collective body of evidence:
-
Purity: HPLC analysis confirms the sample is a single, pure compound.
-
Molecular Formula: HRMS provides an exact mass corresponding to the elemental formula C₁₃H₁₅NO₃.[1]
-
Functional Groups: IR spectroscopy confirms the presence of a ketone, a tertiary amide, an aryl-alkyl ether, and aromatic and aliphatic C-H bonds.
-
Connectivity: A complete and self-consistent set of assignments from 1D and 2D NMR spectroscopy accounts for every proton and carbon atom and establishes the precise connectivity of the 4-methoxybenzoyl group to the nitrogen of the piperidin-4-one ring.
This systematic, multi-technique approach ensures a high-confidence structural elucidation, providing a solid foundation for any subsequent research and development activities involving this important chemical entity.
References
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ResearchGate. (2024). Synthesis, structure elucidation, spectroscopic analysis, thermal, and NLO properties of 1-(4-methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one. Available at: [Link]
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SpectraBase. 1-(4-methoxybenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-4-ium - Optional[1H NMR] - Spectrum. Available at: [Link]
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Kleinpeter, E., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Available at: [Link]
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]
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Di Vona, M. L., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules, 18(7), 7491-7505. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Aniracetam | C12H13NO3 | CID 2196 - PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Piperidone | C5H9NO | CID 33721 - PubChem. Available at: [Link]
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Arayne, S. M., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications, 2(127). Available at: [Link]
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem. Available at: [Link]
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ResearchGate. (2024). Spectral investigations of some piperidin-4-one molecular addition compounds. Available at: [Link]
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El-Sayed, B. A., et al. (2011). Synthesis and spectroscopic characterization of piperidine/I2 charge-transfer complex in different chlorinated organic solvents. Journal of the Iranian Chemical Society, 8(S1), S1-S10. Available at: [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
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Goundry, A., et al. (2007). Chromatographic and Spectroscopic Analysis of the Components Present in the Phenanthridinium Trypanocidal Agent Isometamidium. Journal of Agricultural and Food Chemistry, 55(10), 3848-3857. Available at: [Link]
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Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634-6. Available at: [Link]
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El-Sayed, M. A., et al. (2013). Molecular design and synthesis of 1,4-disubstituted piperazines as α(1)-adrenergic receptor blockers. Bioorganic & Medicinal Chemistry, 21(10), 2847-58. Available at: [Link]
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ResearchGate. (2024). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
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Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one from piperidin-4-one
An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The core of this process is the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride. This document details the robust and widely applicable Schotten-Baumann reaction conditions for this transformation. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss methods for product characterization and purification, and outline critical safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a reliable and well-understood synthetic route to this key piperidone derivative.
Introduction: The Significance of Piperidone Scaffolds
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1] Its structural motif is present in numerous FDA-approved drugs and clinical candidates, particularly those targeting the central nervous system.[1] The ability to readily modify the piperidine nitrogen allows for the systematic exploration of structure-activity relationships (SAR), making N-acylated derivatives like this compound highly sought-after building blocks.[2][3]
The synthesis described herein focuses on the direct acylation of the secondary amine of piperidin-4-one. This is achieved via the Schotten-Baumann reaction, a classic yet highly effective method for forming amides from amines and acyl chlorides.[4][5][6] This reaction is characterized by its operational simplicity, high yields, and adaptability to a biphasic solvent system, which facilitates an efficient reaction and straightforward work-up.[7][8]
The Schotten-Baumann Reaction: Mechanism and Principles
The synthesis of this compound from piperidin-4-one and 4-methoxybenzoyl chloride is a nucleophilic acyl substitution reaction. The Schotten-Baumann conditions refer to the use of an aqueous base to facilitate this acylation, a technique first described by German chemists Carl Schotten and Eugen Baumann in the 1880s.[4][5][9]
Mechanistic Breakdown
The reaction proceeds through a well-established, multi-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate.[10][11]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion as a leaving group.
-
Deprotonation and Neutralization: The resulting protonated amide is deprotonated. Concurrently, the hydrochloric acid (HCl) byproduct generated from the expelled chloride ion and the proton is immediately neutralized by the base (e.g., sodium hydroxide) present in the aqueous phase.[6][7][12] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[7][12]
The use of a two-phase system (e.g., dichloromethane and water) is a hallmark of Schotten-Baumann conditions. The organic starting materials and the final product remain in the organic phase, while the base and the neutralized HCl salt reside in the aqueous phase, simplifying separation and work-up.[4][5]
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine piperidin-4-one hydrochloride (5.00 g, 36.9 mmol) and dichloromethane (50 mL). In a separate beaker, prepare a solution of sodium hydroxide (4.42 g, 110.7 mmol) in deionized water (50 mL) and cool it in an ice bath.
-
Basification and Cooling: Add the cold aqueous NaOH solution to the flask containing the piperidin-4-one suspension. Place the flask in an ice-water bath and stir vigorously for 15-20 minutes to ensure the free base of piperidin-4-one is formed and partitioned into the organic layer. The temperature of the mixture should be maintained between 0 and 5 °C.
-
Addition of Acylating Agent: Add 4-methoxybenzoyl chloride (6.88 g, 40.3 mmol) dropwise to the rapidly stirred biphasic mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. [13]A white precipitate of the product may begin to form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidin-4-one is consumed.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine all organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine, optional), saturated sodium bicarbonate solution (50 mL) (to remove any remaining acid), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to afford this compound as a white to off-white crystalline solid. [14]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons (4-methoxybenzoyl group) will appear in the downfield region (~6.8-8.0 ppm). The methoxy group protons will be a singlet around 3.8 ppm. The piperidone ring protons will appear as multiplets in the aliphatic region. [15] |
| IR Spectroscopy | A strong absorption band for the ketone carbonyl (C=O) is expected around 1710-1720 cm⁻¹. A second strong band for the amide carbonyl (N-C=O) will appear at a lower frequency, around 1630-1650 cm⁻¹, due to resonance. [15] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 233, corresponding to the molecular weight of the product (C₁₃H₁₅NO₃). [15] |
| UV-Vis Spectroscopy | The primary absorption band is expected around 280-290 nm, corresponding to π→π* transitions within the 4-methoxybenzoyl chromophore. [15] |
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methoxybenzoyl chloride (CAS 100-07-2): This reagent is corrosive and causes severe skin burns and eye damage. [16]It reacts exothermically with water and bases. [17]Handle with extreme care, avoid inhalation of vapors, and prevent contact with moisture. [17][18][19]In case of fire, use CO₂, dry chemical, or alcohol-resistant foam; do not use water directly on the material. [16][20]* Sodium Hydroxide (NaOH): A strong base that is corrosive and can cause severe burns. Handle with care.
-
Dichloromethane (DCM): A volatile organic solvent. Avoid inhaling vapors and ensure adequate ventilation.
All waste materials should be disposed of in accordance with local environmental regulations.
Conclusion
The Schotten-Baumann reaction provides an efficient, scalable, and reliable method for the synthesis of this compound. By carefully controlling reaction parameters such as temperature and stoichiometry, and by adhering to the detailed protocol and safety guidelines outlined in this document, researchers can consistently obtain high yields of this valuable chemical intermediate. The straightforward nature of the reaction and purification makes it an excellent choice for both academic and industrial laboratory settings.
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An In-Depth Technical Guide to 1-(4-Methoxybenzoyl)piperidin-4-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methoxybenzoyl)piperidin-4-one, a heterocyclic ketone with significant potential in medicinal chemistry. The piperidin-4-one scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer and neuroprotective effects. This document details the synthesis, physicochemical characterization, and known biological activities of this compound and its analogs, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidine ring is a ubiquitous structural motif in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Within this class of compounds, piperidin-4-ones have emerged as particularly versatile intermediates for the synthesis of a diverse array of biologically active molecules.[3] The presence of a ketone functional group at the 4-position provides a convenient handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Derivatives of the piperidin-4-one core have been reported to possess a broad spectrum of pharmacological activities, including but not limited to:
This guide focuses specifically on this compound, a derivative that combines the established piperidin-4-one scaffold with a 4-methoxybenzoyl group. The introduction of the methoxybenzoyl moiety can influence the molecule's electronic properties, lipophilicity, and potential for specific receptor interactions, making it an intriguing candidate for further investigation in various therapeutic areas.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of a piperidin-4-one precursor. A general and reliable method involves the reaction of 4-piperidone with 4-methoxybenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: N-Acylation of 4-Piperidone
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
4-Piperidone hydrochloride
-
4-Methoxybenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a stirred solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Use of a base: Triethylamine is used to deprotonate the piperidinium hydrochloride to the free secondary amine, which is the nucleophilic species that attacks the acyl chloride. An excess of the base is used to ensure complete deprotonation and to neutralize the HCl generated during the reaction.
-
Aprotic Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the starting materials and the product.
-
Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are crucial for removing unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
-
Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of the desired product in high purity.
Synthesis Workflow Diagram:
Caption: Drug development pipeline for piperidin-4-one-based anticancer agents.
Neuroprotective Potential
Derivatives of piperidine have shown promise as neuroprotective agents. [4][7]For instance, piperine, a naturally occurring piperidine alkaloid, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. [4] While specific studies on the neuroprotective effects of this compound are limited in the searched literature, the N-acyl piperidine scaffold is a key component in the design of multi-target drug candidates for neurodegenerative diseases like Alzheimer's. [1][8]These compounds are often designed to inhibit cholinesterases and the aggregation of amyloid-beta peptides. [8]The 4-methoxybenzoyl group could potentially enhance the blood-brain barrier permeability and modulate the interaction with specific CNS targets. Further research is warranted to explore the neuroprotective potential of this compound and its derivatives.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound with significant potential for the development of novel therapeutic agents. Its structural features, combining the privileged piperidin-4-one scaffold with a methoxy-substituted aroyl group, make it an attractive starting point for the design of new anticancer and neuroprotective drugs. This technical guide provides a solid foundation of its synthesis, characterization, and potential applications, encouraging further research into the pharmacological properties of this promising molecule and its derivatives.
References
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Yang W, Chen YH, et al. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Int J Mol Med. 2015;36(5):1369-1376. [Link]
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Li, X., et al. Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. Journal of Enzyme Inhibition and Medicinal Chemistry. 2015;30(6):934-943. [Link]
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Wang, Y., et al. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules. 2022;27(19):6429. [Link]
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Manian, R., et al. Novel 3,5-bis(arylidiene)-4-piperidone based monocarbonyl analogs of curcumin: Anticancer activity evaluation and mode of action study. Med. Chem. Commun. 2014;5:576-589. [Link]
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Ramalingam, A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. 2021;4(4):192-199. [Link]
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Physical and chemical characteristics of 1-(4-Methoxybenzoyl)piperidin-4-one
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(4-Methoxybenzoyl)piperidin-4-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. The piperidin-4-one scaffold is a well-established pharmacophore, and its N-acylation with moieties such as the 4-methoxybenzoyl group creates versatile intermediates for drug discovery and development.[1] This document details the compound's structural and physicochemical properties, outlines its chemical reactivity, and provides standardized protocols for its analytical characterization. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Compound Identification and Structure
This compound is a disubstituted piperidine derivative. It features a piperidin-4-one core, which is a six-membered nitrogen-containing heterocycle with a ketone functional group at the 4-position. The nitrogen atom is functionalized as a tertiary amide through its linkage to a 4-methoxybenzoyl (anisoyl) group.
-
IUPAC Name: this compound[2]
-
CAS Number: 91586-26-4[2]
-
Molecular Formula: C₁₃H₁₅NO₃[2]
-
Molecular Weight: 233.26 g/mol [2]
The presence of three key functional groups—a ketone, a tertiary amide, and a methoxy-substituted aromatic ring—defines the chemical behavior and analytical signature of this molecule.
Physicochemical Properties
The physical state and solubility of this compound are critical parameters for its handling, storage, and application in synthetic protocols. The quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅NO₃ | [2] |
| Molecular Weight | 233.26 g/mol | [2] |
| CAS Number | 91586-26-4 | [2] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and acetone. | [2] |
Chemical Characteristics and Synthesis
The chemical reactivity of this compound is dictated by its principal functional groups. The ketone at C-4 is susceptible to nucleophilic attack and can undergo reactions such as reduction, reductive amination, and Wittig reactions. The tertiary amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield piperidin-4-one and 4-methoxybenzoic acid.[2] The electron-rich aromatic ring can potentially undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the adjacent carbonyl group makes this less favorable.
Synthesis Pathway
The most direct synthesis of this compound involves the N-acylation of a piperidin-4-one precursor.[2] This is a standard Schotten-Baumann reaction, where the secondary amine of the piperidin-4-one ring attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to scavenge the HCl byproduct generated during the reaction.[2]
Caption: General synthesis scheme for this compound.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the standard operating procedures for its analysis.
Experimental Workflow for Analysis
The logical flow for characterizing a new batch of this compound involves sequential analysis to confirm its structure and purity.
Caption: Standard analytical workflow for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis reveals two distinct carbonyl stretching frequencies, which is a hallmark of this compound's structure.
Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol.
-
Record a background spectrum.
-
Place a small amount (1-2 mg) of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Expected Data: The spectrum is characterized by strong absorption bands corresponding to the ketone and amide carbonyl groups.
| Functional Group | Expected Frequency (cm⁻¹) | Description |
| Aromatic C-H | 3100-3000 | C-H stretch |
| Aliphatic C-H | 3000-2850 | C-H stretch |
| Ketone C=O | 1720-1710 | Strong C=O stretch[2] |
| Amide C=O | 1650-1630 | Strong C=O stretch (resonance stabilized)[2] |
| Aromatic C=C | 1600-1580 | Ring stretch[2] |
| Ether C-O | 1300-1250 | Asymmetric C-O-C stretch[2] |
The separation of the two carbonyl peaks is a critical diagnostic feature for confirming the presence of both the piperidinone ketone and the benzoyl amide.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern.
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the protonated molecular ion [M+H]⁺.
Expected Data:
-
Molecular Ion: The ESI-MS spectrum should exhibit a prominent ion at m/z 234, corresponding to the protonated molecule [C₁₃H₁₅NO₃ + H]⁺. The base peak corresponding to the exact molecular weight should be observed at m/z 233.[2]
-
Fragmentation: The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, leading to characteristic fragments of the benzoyl moiety (m/z 135) and the piperidone ring.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise atomic connectivity of the molecule.
Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Expected ¹H NMR Resonances (Predicted):
-
Aromatic Protons: Two doublets in the aromatic region (~6.9-7.5 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Piperidine Protons: Complex multiplets in the aliphatic region (~2.5-4.0 ppm). The protons adjacent to the nitrogen and the ketone will show distinct chemical shifts. Due to amide bond rotation, some peaks may appear broadened.
-
Methoxy Protons: A sharp singlet at approximately 3.8 ppm, integrating to 3 hydrogens.
Expected ¹³C NMR Resonances (Predicted):
-
Carbonyl Carbons: Two signals in the downfield region: the ketone carbonyl (~205-210 ppm) and the amide carbonyl (~168-172 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (~114-165 ppm), including the methoxy-substituted carbon.
-
Piperidine Carbons: Four distinct signals in the aliphatic region (~35-55 ppm).
-
Methoxy Carbon: A signal around 55 ppm.
Safety and Handling
While specific toxicity data for this compound is not widely available, it should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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The Piperidin-4-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The piperidin-4-one nucleus, a six-membered heterocyclic ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have established it as a cornerstone for the development of novel therapeutics. This guide provides a comprehensive technical overview of the pharmacological relevance of the piperidin-4-one core, delving into its synthesis, diverse biological activities, and the intricate structure-activity relationships that govern its therapeutic potential. Detailed experimental protocols for the synthesis and evaluation of piperidin-4-one derivatives are provided, alongside insights into their mechanisms of action in key disease areas including oncology, infectious diseases, and neurodegenerative disorders. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and exploitation of this versatile chemical entity for drug discovery and development.
The Piperidin-4-one Core: A Versatile Chemical Blueprint
The piperidine ring is a ubiquitous structural motif found in numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2] The incorporation of a ketone at the 4-position of the piperidine ring to form the piperidin-4-one scaffold provides a unique combination of structural rigidity and synthetic versatility.[3] This scaffold can be readily synthesized through various methods, with the Mannich reaction being a prominent and widely employed strategy.[2][4] The carbonyl group and the nitrogen atom of the piperidin-4-one core serve as key points for chemical modification, allowing for the generation of diverse libraries of compounds with tailored pharmacological properties.[3]
Synthesis of the Piperidin-4-one Scaffold: The Mannich Reaction
The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the context of piperidin-4-one synthesis, it is a one-pot multicomponent condensation of an aldehyde, a primary amine or ammonia, and a ketone bearing at least one α-hydrogen.[2][4]
Experimental Protocol: Synthesis of 3,5-bis(benzylidene)-4-piperidones [5]
This protocol describes a general procedure for the synthesis of 3,5-bis(benzylidene)-4-piperidones, a class of piperidin-4-one derivatives with significant biological activity.
-
Reaction Setup: To a solution of the appropriate aromatic aldehyde (0.002 mol) and 4-piperidone hydrate hydrochloride (0.001 mol) in ethanol, add a catalytic amount of aqueous sodium hydroxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Pharmacological Landscape of Piperidin-4-one Derivatives
The chemical versatility of the piperidin-4-one scaffold has been extensively explored, leading to the discovery of derivatives with a broad spectrum of pharmacological activities.[6] These activities span across several therapeutic areas, with the most prominent being anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Piperidin-4-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[7]
Key Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many piperidin-4-one derivatives act as inhibitors of various protein kinases that are aberrantly activated in cancer. For instance, some derivatives have been shown to inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for the survival and proliferation of hematological cancer cells.[7]
-
Induction of Apoptosis: A common mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[8] This is often achieved through the modulation of pro- and anti-apoptotic proteins, such as p53 and Bax.[7]
-
Cell Cycle Arrest: Piperidin-4-one derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[8] For example, some compounds have been shown to cause cell cycle arrest at the G2/M phase.[8]
-
Inhibition of NF-κB and Notch Signaling: The NF-κB and Notch signaling pathways are critical for cancer cell survival and drug resistance.[7] Several piperidin-4-one derivatives have been found to inhibit these pathways, thereby sensitizing cancer cells to chemotherapy.
Experimental Protocol: MTT Assay for Cell Viability [9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most widely used assays in cancer research to determine the cytotoxic effects of potential drug candidates.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivative and incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Experimental Protocol: Apoptosis Assay by Flow Cytometry using Annexin V/PI Staining [11][12][13]
This method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens presents a significant global health threat. Piperidin-4-one derivatives have shown promising activity against a variety of bacterial and fungal strains, making them attractive candidates for the development of new antimicrobial agents.[11][14][15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [16][17][18]
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the piperidin-4-one derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Several piperidine derivatives have shown potential in the treatment of these debilitating conditions.[16][17] The piperidin-4-one scaffold has also been explored for its neuroprotective effects, with some derivatives exhibiting inhibitory activity against enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[6][19]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay [6][19][20]
This assay is based on the Ellman's method, which measures the activity of AChE.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound, AChE enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.
Structure-Activity Relationship (SAR) and Drug Design
The pharmacological activity of piperidin-4-one derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the aromatic rings.[21][22] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For instance, in the context of anticancer activity, the presence of electron-withdrawing or electron-donating groups on the aryl rings can significantly influence the cytotoxicity of the compounds.[8]
Visualization of Key Concepts
General Synthesis Workflow for Piperidin-4-one Derivatives
Caption: General workflow for the synthesis of piperidin-4-one derivatives.
Simplified NF-κB Signaling Pathway and Potential Inhibition by Piperidin-4-one Derivatives
Caption: Inhibition of the NF-κB pathway by piperidin-4-one derivatives.
Drug Discovery Workflow for Piperidin-4-one Based Therapeutics
Caption: A typical drug discovery workflow for piperidin-4-one based therapeutics.
Quantitative Data Summary
| Compound Class | Target/Activity | IC50/MIC | Reference |
| 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one | Anticancer (MDA-MB231, PC3) | More potent than curcumin | [5] |
| Curcumin-amino acid conjugates with piperidone-like structure | Anticancer (HeLa) | IC50 = 0.5 µM | [5] |
| 2,6-diaryl-3-methyl-4-piperidone thiosemicarbazones | Antimicrobial (Various strains) | Significant activity compared to ampicillin | [11] |
| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids | Anticancer (HCT116) | Significant inhibition of colony formation | [8] |
| Piperidine-constrained phenethylamines | DPP4 Inhibition | Ki = 4 nM - 140 nM | [12] |
Conclusion and Future Perspectives
The piperidin-4-one scaffold has unequivocally demonstrated its immense value in medicinal chemistry. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, positions it as a highly attractive starting point for the development of novel therapeutic agents. The continued exploration of this privileged scaffold, aided by modern drug design strategies and a deeper understanding of its interactions with biological targets, holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegeneration. Future research should focus on the development of more selective and potent piperidin-4-one derivatives with improved pharmacokinetic profiles, ultimately translating the remarkable potential of this scaffold into clinically successful drugs.
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Balasubramanian, S., et al. (2008). A facile synthesis, antibacterial, and antitubercular studies of some piperidin-4-one and tetrahydropyridine derivatives. Bioorganic & medicinal chemistry letters, 18(24), 6474-6478. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one, a valuable intermediate in medicinal chemistry and drug development.[1] The protocol is centered around the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride. We will delve into a robust and scalable procedure, grounded in the principles of the Schotten-Baumann reaction, explaining the rationale behind each step to ensure reproducibility and high yield.[2][3][4] This guide is intended for researchers and scientists, offering detailed methodologies, process optimization insights, and characterization data.
Introduction and Reaction Overview
This compound belongs to the class of N-aroyl piperidones, a scaffold frequently encountered in the development of novel therapeutic agents.[5][6] The presence of the piperidone core allows for further functionalization, making it a versatile building block for creating libraries of bioactive molecules.[1]
The synthesis described herein is a nucleophilic acyl substitution, where the secondary amine of the piperidin-4-one ring attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The reaction is facilitated by a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3][7] This method is efficient, high-yielding, and employs readily available starting materials.
Reaction Scheme:

Figure 1: N-acylation of Piperidin-4-one Hydrochloride with 4-Methoxybenzoyl Chloride.
Mechanistic Insight: The Schotten-Baumann Reaction
The synthesis is a classic example of the Schotten-Baumann reaction, first described by Carl Schotten and Eugen Baumann.[4] This method is widely used for acylating amines and alcohols.[2][8] The key feature of "Schotten-Baumann conditions" is the use of a base, often in a two-phase aqueous-organic system, to drive the reaction to completion.[3][4]
The mechanism proceeds in three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-one attacks the carbonyl carbon of 4-methoxybenzoyl chloride, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation: The added base (e.g., triethylamine or sodium hydroxide) removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and regenerating the nucleophilic amine. This step is crucial as it prevents the formation of an unreactive amine salt and neutralizes the HCl byproduct.[7]
Caption: Reaction mechanism flow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-acylation of cyclic amines.[9]
Materials and Equipment
| Reagents & Solvents | M.W. ( g/mol ) | Quantity | Molarity/Purity | Supplier |
| Piperidin-4-one hydrochloride | 135.61 | 13.56 g (0.1 mol) | 98% | Sigma-Aldrich |
| 4-Methoxybenzoyl chloride | 170.59 | 17.06 g (0.1 mol) | 99% | Sigma-Aldrich |
| Triethylamine (TEA) | 101.19 | 21.3 g (29.3 mL, 0.21 mol) | ≥99.5% | Sigma-Aldrich |
| Toluene | - | 250 mL | Anhydrous, 99.8% | Fisher Scientific |
| Ethyl Acetate | - | As needed | ACS Grade | Fisher Scientific |
| Hexane | - | As needed | ACS Grade | Fisher Scientific |
| Deionized Water | - | 500 mL | - | In-house |
| Anhydrous Sodium Sulfate | - | As needed | Granular | VWR |
| Equipment |
| 500 mL three-neck round-bottom flask |
| Magnetic stirrer and stir bar |
| Reflux condenser |
| Dropping funnel |
| Nitrogen inlet/outlet |
| Heating mantle with temperature controller |
| Büchner funnel and filter flask |
| Rotary evaporator |
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow diagram.
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle. Ensure the system is under a positive pressure of dry nitrogen.
-
Charge Reactants: To the flask, add piperidin-4-one hydrochloride (13.56 g, 0.1 mol) and anhydrous toluene (150 mL). Begin stirring to form a suspension.
-
Base Addition: Add triethylamine (29.3 mL, 0.21 mol) to the suspension. Stir for 15 minutes at room temperature. The formation of a thicker slurry of triethylamine hydrochloride may be observed.
-
Acylating Agent Addition: Dissolve 4-methoxybenzoyl chloride (17.06 g, 0.1 mol) in anhydrous toluene (100 mL) in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-55°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.
-
Cooling and Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 250 mL of deionized water.
-
Aqueous Workup: Stir the biphasic mixture vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot ethanol or a mixture of ethyl acetate and hexane to afford this compound as a pure, crystalline solid.[9][10]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methoxybenzoyl chloride is corrosive and lachrymatory; handle with care.
-
Triethylamine is flammable and has a strong odor. Avoid inhalation and contact with skin.
-
Toluene is a flammable solvent and should be handled away from ignition sources.
Process Rationale and Self-Validating System
The trustworthiness of a protocol lies in its rationale. Each step is designed to maximize yield and purity while ensuring safety and scalability.
-
Choice of Starting Material: Piperidin-4-one is often supplied as its hydrochloride salt for improved stability and handling. The protocol must account for the need to neutralize this salt.
-
Role of the Base (Triethylamine): Two equivalents of base are used. The first equivalent neutralizes the hydrochloride salt of the starting material, liberating the free amine. The second equivalent neutralizes the HCl generated during the acylation.[3] This ensures the piperidin-4-one remains nucleophilic and drives the reaction equilibrium towards the product side. Triethylamine is chosen as it is an organic base, soluble in the reaction solvent, and its hydrochloride salt can be easily removed during the aqueous workup.
-
Solvent Selection (Toluene): Anhydrous toluene is an excellent choice as it is inert to the reaction conditions, has a suitable boiling point for moderate heating, and is immiscible with water, which simplifies the workup.
-
Controlled Addition and Temperature: The dropwise addition of the acid chloride and temperature control (below 40°C) are critical to prevent a runaway reaction and minimize side reactions, such as the hydrolysis of 4-methoxybenzoyl chloride by any trace moisture. Heating to 50-55°C after addition ensures the reaction proceeds to completion in a reasonable timeframe.
-
Aqueous Workup: The series of washes is a self-validating purification step. The 1M HCl wash removes any unreacted triethylamine. The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to break any emulsions and begins the drying process.
-
Final Purification (Recrystallization): Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent (e.g., ethanol) is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution. This step ensures high purity of the final product, which can be validated by melting point analysis and spectroscopic methods.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Property / Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Melting Point | Expected to be sharp; compare with literature values if available. A similar compound, aniracetam, melts at 120-121°C.[9] |
| ¹H NMR (CDCl₃, 400 MHz) | Expect signals for: aromatic protons (AA'BB' system, ~6.9 & 7.4 ppm), methoxy group singlet (~3.8 ppm), and piperidine ring protons (aliphatic region, ~2.5-3.9 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expect signals for: ketone carbonyl (~207 ppm), amide carbonyl (~170 ppm), aromatic carbons (~113-163 ppm), methoxy carbon (~55 ppm), and piperidine carbons (~40-50 ppm). |
| FT-IR (ATR, cm⁻¹) | Expect characteristic peaks for: C=O (ketone, ~1720 cm⁻¹), C=O (amide, ~1630 cm⁻¹), C-O (ether, ~1250 cm⁻¹), C-N stretch. |
| Mass Spectrometry (ESI+) | Expect [M+H]⁺ at m/z = 234.11 |
Conclusion
This application note provides a detailed, reliable, and well-rationalized protocol for the synthesis of this compound. By adhering to the described steps and understanding the underlying chemical principles, researchers can confidently produce this key intermediate with high yield and purity. The self-validating nature of the workup and purification steps ensures a robust process suitable for applications in pharmaceutical and chemical research.
References
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Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. (n.d.). PubMed. Available at: [Link]
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Full article: Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. (n.d.). Taylor & Francis Online. Available at: [Link]
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A Facile Synthesis of N-Aryl Substituted Piperidones. (n.d.). Sciencemadness.org. Available at: [Link]
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Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. (n.d.). ResearchGate. Available at: [Link]
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Schotten–Baumann reaction. (n.d.). Grokipedia. Available at: [Link]
- US Patent 9029547B1: Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
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Schotten Baumann Reaction. (2019, November 17). BYJU'S. Available at: [Link]
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Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Schotten–Baumann reaction. (n.d.). Wikipedia. Available at: [Link]
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Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]
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Piperidin-4-one: the potential pharmacophore. (2013, April). PubMed. Available at: [Link]
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An alternative synthetic strategy to construct apixaban analogues. (2024, July 7). arkat usa. Available at: [Link]
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Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. (2004, September). PubMed. Available at: [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). ResearchGate. Available at: [Link]
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1-(4-Methoxybenzoyl)-4-(3-methylbenzyl)piperazin-4-ium. (n.d.). SpectraBase. Available at: [Link]
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Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Available at: [Link]
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Application Notes & Protocols: The Versatility of 1-(4-Methoxybenzoyl)piperidin-4-one in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with desirable pharmacological profiles is relentless. Central to this endeavor is the concept of the "privileged scaffold" – a molecular framework that is capable of binding to multiple, distinct biological targets through strategic functionalization. The piperidin-4-one core is a quintessential example of such a scaffold, renowned for its versatility and frequent appearance in a wide array of bioactive molecules.[1] Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for extensive chemical modification, making it a cornerstone in the synthesis of therapeutics for oncology, neurodegenerative disorders, and infectious diseases.[2]
This guide focuses on a particularly valuable derivative: 1-(4-Methoxybenzoyl)piperidin-4-one . The introduction of the 4-methoxybenzoyl (or anisoyl) group at the N1 position serves a dual purpose. Firstly, it provides a synthetically stable handle that anchors a key pharmacophoric element. Secondly, the methoxy-substituted phenyl ring can engage in crucial interactions with biological targets and favorably modulate the physicochemical properties of the resulting molecules, such as membrane permeability and metabolic stability. The presence of this moiety is notably found in the nootropic agent Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone), highlighting its compatibility with biological systems, particularly within the central nervous system (CNS).[3]
These application notes will provide a detailed protocol for the synthesis of this compound and explore its utility as a pivotal intermediate in the development of potent modulators for several important drug target classes, including opioid receptors, protein kinases, and acetylcholinesterase.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is efficiently achieved through the N-acylation of piperidin-4-one. This is a robust and scalable nucleophilic acyl substitution reaction. The protocol provided below is based on well-established acylation methodologies for piperidine derivatives.[4]
Reaction Scheme
Caption: N-acylation of Piperidin-4-one.
Detailed Synthesis Protocol
Materials:
-
Piperidin-4-one hydrochloride
-
4-Methoxybenzoyl chloride (Anisoyl chloride)
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.2 M).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The triethylamine acts as a base to both neutralize the hydrochloride salt, liberating the free amine of piperidin-4-one, and to quench the HCl byproduct generated during the acylation.[4]
-
Acylation: In a separate flask, dissolve 4-methoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidin-4-one is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to afford this compound as a solid.
Medicinal Chemistry Applications as a Core Scaffold
The true value of this compound lies in its role as a versatile starting material. The ketone at the C4 position is a prime site for further chemical elaboration, enabling the synthesis of diverse libraries of compounds for screening against various biological targets.
Opioid Receptor Modulation for Analgesia
The 4-phenylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands, found in well-known analgesics like fentanyl.[5] The this compound core can be readily transformed into potent µ-opioid receptor (MOR) agonists.
Synthetic Strategy & Rationale: A common synthetic route involves a reductive amination or Grignard reaction at the C4-ketone to introduce an aniline or a substituted phenyl group, respectively. The resulting intermediate can then be further functionalized. The N-linked 4-methoxybenzoyl group helps to orient the molecule within the receptor binding pocket and can contribute to favorable pharmacokinetic properties.
Workflow: From Scaffold to MOR Agonist
Caption: Synthetic workflow for MOR agonists.
Biological Activity of Representative Derivatives: The potency of these analogues is typically evaluated using in vitro binding assays (e.g., Ki at MOR) and functional assays (e.g., [³⁵S]GTPγS binding, which measures G-protein activation).[6]
| Compound Class | Modification | Target | Activity (Ki or EC₅₀) | Reference |
| Fentanyl Analogue | C4-Anilino-N-propionyl | µ-Opioid Receptor | Low nM | [5] |
| Phenylpiperidine | C4-(3-Hydroxyphenyl) | µ, δ, κ Opioid Receptors | Low nM | [6] |
Opioid Receptor Signaling Pathway: Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels.[7][8] This cascade ultimately reduces neuronal excitability and nociceptive signal transmission.
Caption: Opioid receptor signaling cascade.
Kinase Inhibition for Oncology and Inflammation
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The piperidine scaffold is a common feature in many approved kinase inhibitors.[9] this compound can serve as a starting point for inhibitors of kinases like Akt (Protein Kinase B) and RIPK2 (Receptor-Interacting Protein Kinase 2).
Synthetic Strategy & Rationale: The general strategy involves attaching a heterocyclic pharmacophore, known to bind the kinase hinge region, to the piperidine nitrogen. The 4-position of the piperidine ring is then functionalized to occupy other pockets of the ATP-binding site, enhancing potency and selectivity. The 4-methoxybenzoyl group can be retained or replaced to optimize properties. For instance, in the development of Akt inhibitors, a pyrrolopyrimidine core was attached to the piperidine nitrogen.[10]
Application 1: Akt Inhibition in Cancer The PI3K/Akt signaling pathway is a central node for cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[11][12]
Akt Signaling Pathway: Growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K generates PIP3, which recruits Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates numerous downstream substrates to promote cell survival and inhibit apoptosis.
Caption: PI3K/Akt signaling pathway and inhibition.
Application 2: RIPK2 Inhibition in Inflammatory Disease RIPK2 is a key kinase in the NOD-like receptor (NLR) signaling pathway, which is crucial for the innate immune response to bacterial pathogens.[13] Overactivation of this pathway is implicated in inflammatory conditions like Crohn's disease.
RIPK2 Signaling Pathway: Bacterial peptidoglycans are recognized by intracellular NOD1/NOD2 receptors. This triggers the recruitment and activation of RIPK2, which undergoes ubiquitination. Activated RIPK2 then activates the TAK1 complex, leading to the activation of both NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[14][15]
Caption: NOD2/RIPK2 inflammatory signaling.
Biological Activity of Representative Kinase Inhibitors:
| Compound Class | Target Kinase | Activity (IC₅₀) | Therapeutic Area | Reference |
| Pyrrolopyrimidine-Piperidine | Akt | Low nM | Oncology | [10] |
| 4-Aminoquinoline-Piperidine | RIPK2 | 5.1 nM | Inflammation | [16] |
| Benzo[h][14][17]naphthyridinone | mTOR | Low nM | Oncology | [18] |
Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases
Enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[12] The piperidine scaffold is a key component of donepezil, a leading AChE inhibitor. Derivatives of this compound can be designed as potent and selective AChE inhibitors.
Synthetic Strategy & Rationale: The synthesis typically involves extending a side chain from the C4 position of the piperidine ring to interact with the peripheral anionic site (PAS) of the AChE enzyme, while the core piperidine and its N-substituent interact with the catalytic active site (CAS).[19] The 4-methoxybenzoyl group can be beneficial for CNS penetration and can form key interactions within the active site gorge.
Mechanism of Acetylcholinesterase Action and Inhibition: AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[20] The enzyme's active site contains a catalytic triad (Ser-His-Glu). An AChE inhibitor binds to this active site, preventing ACh from being broken down and thereby increasing its concentration and duration of action in the synapse.
Caption: AChE action and competitive inhibition.
Biological Activity of Representative AChE Inhibitors:
| Compound Class | Modification | Target | Activity (IC₅₀) | Reference |
| Indanone-Piperidine | 1-Benzyl-4-[(dimethoxy-oxoindan-2-yl)methyl] | AChE | 5.7 nM | [19] |
| Phthalimidoethyl-Piperidine | 1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl] | AChE | 1.2 nM | [21] |
Conclusion
This compound is more than a simple chemical intermediate; it is a validated and highly adaptable platform for modern drug discovery. Its straightforward synthesis and the chemical reactivity of the C4-ketone position provide a gateway to a vast chemical space. As demonstrated, this scaffold has been successfully employed to generate potent and selective modulators for diverse and therapeutically significant target classes, including GPCRs, protein kinases, and enzymes. The insights provided in these notes are intended to empower researchers to leverage this privileged scaffold in their own drug development programs, accelerating the journey from initial hit to clinical candidate.
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Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. (2023). Frontiers in Immunology. [Link]
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Acetylcholinesterase: From 3D Structure to Function. PubMed Central. [Link]
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Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (2004). PubMed. [Link]
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Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][17]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]
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Application Notes & Protocols: 1-(4-Methoxybenzoyl)piperidin-4-one as a Versatile Scaffold for Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically successful drugs and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with biological targets. This guide focuses on a specific, highly versatile derivative: 1-(4-Methoxybenzoyl)piperidin-4-one . We will explore the intrinsic value of this scaffold, detailing its synthesis, key reactive sites for library generation, and its successful application in developing potent therapeutic agents. The protocols herein are designed to provide researchers with a robust foundation for leveraging this scaffold in their own drug discovery campaigns.
The Scientific Rationale: Why this compound?
The utility of this scaffold can be deconstructed into its three primary components, each contributing unique physicochemical and pharmacological properties.
-
The Piperidin-4-one Core: This central motif is more than just a cyclic amine. The ketone at the 4-position serves as a versatile chemical handle for a multitude of synthetic transformations, while the nitrogen atom at the 1-position acts as a key site for introducing diversity and modulating properties like basicity (pKa) and solubility.[4] The six-membered ring can adopt a stable chair conformation, allowing for precise equatorial or axial positioning of substituents, which is critical for optimizing interactions within a target's binding pocket.[5]
-
The N-Acyl Linkage (Amide): The benzoyl group attached to the piperidine nitrogen forms a stable amide bond. This linkage is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles. Furthermore, the amide carbonyl can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding events.
-
The 4-Methoxybenzoyl Group: This terminal aromatic ring provides a platform for pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein target. The methoxy group is particularly significant; it is an electron-donating group that can influence the electronic properties of the entire molecule. It can also serve as a hydrogen bond acceptor and a potential metabolic soft spot (O-demethylation), which can be exploited for prodrug strategies or further derivatization. Its presence is reminiscent of structures like Aniracetam, a nootropic agent, highlighting its acceptance in CNS-active molecules.[6][7]
Below is a logical diagram illustrating the scaffold's key features and potential for diversification.
Caption: Key structural components and diversification points of the scaffold.
Synthesis and Derivatization Protocols
Protocol 2.1: Synthesis of the Core Scaffold
This protocol describes the N-acylation of piperidin-4-one to yield the title scaffold.
Scientific Rationale: The reaction is a standard nucleophilic acyl substitution. Piperidin-4-one hydrochloride is first neutralized in situ with a non-nucleophilic base (like triethylamine or potassium carbonate) to free the secondary amine.[8] The liberated amine then attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the acid chloride.
Materials:
-
Piperidin-4-one hydrochloride
-
4-Methoxybenzoyl chloride
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with piperidin-4-one hydrochloride (1.0 eq) and DCM (10 mL per gram of starting material), add triethylamine (2.2 eq). Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled suspension over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (reaction progress can be monitored by TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2.2: Derivatization at Positions 3 and 5 - Synthesis of Bis(arylidene) Analogs
This protocol details the base-catalyzed Claisen-Schmidt condensation to synthesize 3,5-bis(arylidene)-1-(4-methoxybenzoyl)piperidin-4-ones, which have shown significant potential as anticancer agents.[9][10]
Scientific Rationale: This reaction is a double aldol condensation. A base (e.g., sodium hydroxide) deprotonates the α-carbons (positions 3 and 5) of the piperidinone to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of two equivalents of an aromatic aldehyde, followed by dehydration to yield the stable, conjugated α,β-unsaturated ketone (chalcone-like) system.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 2-fluorobenzaldehyde) (2.1 eq)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and the chosen aromatic aldehyde in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH in water and add it dropwise to the stirred alcoholic solution at room temperature.
-
A precipitate often forms within minutes to a few hours. Continue stirring for 4-24 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold ethanol and then water to remove excess reagents and base.
-
Dry the product under vacuum. The product is often pure enough for biological testing, but can be further purified by recrystallization if necessary.
| Reaction Type | Key Reagents | Target Position | Typical Yield |
| Scaffold Synthesis | 4-Methoxybenzoyl chloride, TEA | Nitrogen (N1) | 75-90% |
| Bis-arylidene Formation | Aromatic aldehyde, NaOH | Carbons 3 & 5 | 60-85% |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Carbon 4 (C=O) | 50-70% |
| Oxime Formation | Hydroxylamine HCl, Base | Carbon 4 (C=O) | 80-95% |
Applications in Drug Discovery: Case Studies
The versatility of the this compound scaffold allows it to be adapted for a wide range of biological targets.
Case Study 1: Anticancer Agents - Topoisomerase IIα Inhibitors
Derivatives of this scaffold, particularly the 3,5-bis(arylidene) analogs, have emerged as potent antiproliferative agents, acting as curcumin mimics.[9] Many of these compounds exhibit dual inhibitory properties against human topoisomerase I and IIα, with a preference for topoisomerase IIα.[9]
Mechanism of Action: Topoisomerase IIα is a crucial enzyme that manages DNA tangles and supercoils during replication and transcription. Inhibitors of this enzyme trap the "cleavable complex," a transient state where the enzyme has cut the DNA strands. This leads to permanent double-strand breaks, triggering cell cycle arrest and apoptosis.
Caption: Simplified pathway of Topoisomerase IIα inhibition leading to apoptosis.
Representative Data:
| Compound ID | R-Group (on arylidene) | Cell Line (Cancer Type) | IC₅₀ (µM) |
| Reference | - | - | >10 |
| Analog A | 2-Fluoro | HCT116 (Colon) | 0.85 |
| Analog B | 4-Chloro | MCF7 (Breast) | 1.20 |
| Analog C | 3,4-Dimethoxy | A431 (Skin) | 0.92 |
| (Data is representative and compiled for illustrative purposes based on trends in the literature.[9]) |
Case Study 2: CNS-Active Agents - Scaffolds for Neuro-Receptors
The piperidine nucleus is a key component in numerous CNS drugs, including antipsychotics and analgesics.[1][11] The this compound structure can be seen as an analog of the core of potent 5-HT₄ receptor agonists and acetylcholinesterase (AChE) inhibitors.[12][13]
Rationale for CNS Activity:
-
Lipophilicity: The scaffold possesses a balanced lipophilicity suitable for crossing the blood-brain barrier.
-
Receptor Interaction: The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., Aspartate) in receptor binding sites.
-
Structural Mimicry: By modifying the ketone at position 4, one can append moieties that mimic endogenous ligands. For example, reductive amination can be used to install side chains that interact with serotonin or dopamine receptors. The core structure of the potent AChE inhibitor Donepezil features a related N-benzylpiperidine moiety, demonstrating the utility of this general architecture.[12]
Conclusion and Future Outlook
This compound is a powerful and synthetically tractable scaffold for drug discovery. Its value lies in the strategic combination of a conformationally defined piperidine core, a metabolically robust N-acyl linkage, and multiple handles for rapid chemical diversification. The demonstrated success of its derivatives in oncology and the high potential for its application in neuroscience underscore its importance. By utilizing the foundational protocols and strategic insights provided in this guide, researchers are well-equipped to explore the vast chemical space accessible from this scaffold and develop novel therapeutics for a range of human diseases.
References
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Synthesis of N-benzylpiperidine-4-on derivatives (Review). ResearchGate. [Link]
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Deeter, J. et al. (1998). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]
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- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry.
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Williams, P. D. et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry. [Link]
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Sahu, S. K. et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]
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Sugimoto, H. et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]
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Park, J. S. et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry. [Link]
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Aniracetam. PubChem. [Link]
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Aniracetam Drug Information. PharmaCompass.com. [Link]
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Application Notes and Protocols: A Comprehensive Guide to the N-Acylation of Piperidin-4-one
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of N-Acyl Piperidin-4-ones in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. Among the vast family of piperidine derivatives, N-acyl piperidin-4-ones stand out as particularly valuable synthetic intermediates.[2] The introduction of an acyl group onto the piperidine nitrogen fundamentally alters the molecule's electronic and steric properties, providing a versatile handle for modulating pharmacological activity, selectivity, and pharmacokinetic profiles. These compounds are key building blocks in the synthesis of a wide range of therapeutic agents, including analgesics, antihistamines, antipsychotics, and anti-cancer agents.[3] This guide provides a detailed exploration of the experimental procedures for the N-acylation of piperidin-4-one, grounded in the principles of chemical reactivity and supported by practical, field-proven protocols.
Core Principles: The Chemistry of N-Acylation
The N-acylation of piperidin-4-one, a secondary amine, is a classic example of a nucleophilic acyl substitution reaction. The reaction hinges on the nucleophilic character of the nitrogen atom's lone pair of electrons and the electrophilic nature of the carbonyl carbon in the acylating agent.[4] The general mechanism involves two key steps: nucleophilic addition of the amine to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl and form the stable amide product.[5]
The choice of acylating agent is a critical determinant of the reaction's vigor and the necessary experimental conditions. The reactivity of common acylating agents follows the general order: Acyl Chlorides > Acid Anhydrides .[6]
-
Acyl Chlorides (R-COCl): These are the most reactive common acylating agents. The chloride ion is an excellent leaving group, making the reaction rapid and often exothermic. A key consideration when using acyl chlorides is the liberation of one equivalent of hydrochloric acid (HCl) as a byproduct.[4] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the generated HCl.[7]
-
Acid Anhydrides ((RCO)₂O): These reagents are less reactive than acyl chlorides but are often preferred due to their easier handling and the formation of a less aggressive carboxylic acid byproduct instead of HCl. While some reactions can proceed without a base, the inclusion of a base or a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[8]
Visualizing the Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction between piperidin-4-one and an acyl chloride, facilitated by a base like triethylamine.
Caption: Mechanism of N-acylation with an acyl chloride.
Experimental Protocols
Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
-
Piperidin-4-one Hydrochloride: May cause skin, eye, and respiratory irritation.[9][10] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Acyl Chlorides (e.g., Acetyl Chloride): Highly flammable, corrosive, and react violently with water.[12][13] Causes severe skin burns and eye damage.[12] Must be handled in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[14]
-
Triethylamine (TEA): Flammable liquid and vapor. Toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[1][15] Work in a fume hood and wear appropriate PPE.[16]
-
Acid Anhydrides (e.g., Acetic Anhydride): Corrosive and causes severe burns. Handle with care in a fume hood.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes the synthesis of 1-acetylpiperidin-4-one using acetyl chloride as the acylating agent.
Materials and Reagents:
-
Piperidin-4-one hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The first 1.1 equivalents neutralize the hydrochloride salt to form the free base in situ, and the next 1.1 equivalents are to neutralize the HCl generated during the acylation.[2]
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add acetyl chloride (1.05 - 1.1 eq) dropwise via a dropping funnel over 15-20 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is no longer detected.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-acetylpiperidin-4-one can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Acylation using Acetic Anhydride
This protocol provides an alternative using a less reactive acylating agent.
Materials and Reagents:
-
Piperidin-4-one (or its hydrochloride salt)
-
Acetic anhydride
-
Pyridine or Triethylamine (optional, as a base/catalyst)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve piperidin-4-one (1.0 eq) in a suitable solvent such as pyridine or dichloromethane. If starting from the hydrochloride salt, first freebase it or use an appropriate amount of another base (like triethylamine).[2]
-
Reagent Addition: Add acetic anhydride (1.5-2.0 eq) to the solution at 0 °C.[8] For slower reactions, a catalytic amount of DMAP can be added.
-
Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC. The reaction time can vary from a few hours to overnight.[8]
-
Workup: Quench the reaction by adding methanol or water to consume any excess acetic anhydride.[8]
-
Extraction and Purification: Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to remove the acetic acid byproduct. Follow with washes of water and brine. Dry the organic layer and concentrate under reduced pressure. The product can then be purified by chromatography or recrystallization.[17]
Comparative Data on N-Acylation of Piperidin-4-one
The choice of reagents and conditions can significantly impact the outcome of the N-acylation. The following table summarizes various approaches.
| Acylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | High (Typical) | [2] |
| Benzoyl Chloride | Aq. NaOH | Water/Organic | RT | 77-81%* | [18] |
| Acetic Anhydride | Pyridine | Pyridine | 0 °C to RT | Good to High | [8] |
| Acetic Anhydride | None/Catalytic | Benzene | 25-30 °C | 70%** | [19] |
*Yield reported for the N-benzoylation of piperidine, which serves as a close analogue. **Yield reported for N-formylation using a formic acid/acetic anhydride mixture.
Visualizing the Experimental Workflow
Caption: General workflow for N-acylation of piperidin-4-one.
Product Characterization: A Self-Validating System
Confirmation of the successful synthesis and purity of the N-acyl piperidin-4-one is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. For 1-acetylpiperidin-4-one, one would expect to see characteristic signals for the acetyl methyl group (a singlet around 2.2 ppm in ¹H NMR) and shifts in the piperidine ring protons and carbons compared to the starting material. Due to restricted rotation around the newly formed amide bond, signal broadening or duplication of peaks at room temperature can sometimes be observed.[20]
-
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum of the product is the appearance of a strong carbonyl stretching band for the amide group, typically in the range of 1630-1680 cm⁻¹. This is distinct from the ketone carbonyl of the piperidin-4-one ring, which appears at a higher frequency (around 1715 cm⁻¹). The disappearance of the N-H stretch from the secondary amine precursor is also indicative of a successful reaction.[9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. The fragmentation pattern can also provide structural information. For N-acyl piperidin-4-ones, common fragmentation includes alpha-cleavage adjacent to the nitrogen, leading to the formation of a stable iminium ion.
References
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Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
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Krueger, M., et al. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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Cai, S., & Singh, B. R. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. [Link]
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Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Selvaraju, K., & Manimekalai, A. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. ResearchGate. [Link]
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Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
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Organic Syntheses. (n.d.). Benzoyl piperidine. [Link]
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GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]
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Netto, A. D. P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
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Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
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Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
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Janssen, P. A. J., et al. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
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Dr. Anaji official. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]
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ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral.... [Link]
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Al-Rawi, J. M. A., et al. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]
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CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]
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ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
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New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. [Link]
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1-(4-Methoxybenzoyl)piperidin-4-one derivatives synthesis for biological screening
An in-depth guide to the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one derivatives and their subsequent evaluation for potential therapeutic applications. This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing synthetic protocols, biological screening methodologies, and the scientific rationale underpinning these procedures.
Introduction: The Piperidin-4-one Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and pharmaceutically active compounds.[1][2] Its saturated heterocyclic structure allows for three-dimensional diversity, making it a privileged scaffold in drug discovery. Specifically, piperidin-4-one serves as a versatile intermediate for the synthesis of derivatives with a wide range of pharmacological activities, including anticancer, anti-HIV, and antibacterial properties.[3][4][5]
The introduction of an N-acyl group, such as the 4-methoxybenzoyl moiety, significantly influences the molecule's physicochemical properties and biological activity. The methoxy group can act as a hydrogen bond acceptor and can impact metabolic stability and receptor binding affinity. This guide focuses on the synthesis of this compound as a representative example and outlines established protocols for screening its potential as an anti-inflammatory and anticonvulsant agent.
Part 1: Synthesis of this compound
The most direct and efficient method for synthesizing the target compound is through the N-acylation of piperidin-4-one. This reaction, a variant of the Schotten-Baumann reaction, involves the reaction of a piperidone with an acyl chloride in the presence of a base.
Causality Behind Experimental Choices
-
Reactants : Piperidin-4-one hydrochloride is a common and stable starting material. The 4-methoxybenzoyl chloride is the acylating agent that introduces the desired moiety.
-
Base (Acid Scavenger) : The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl). A base, such as triethylamine (Et₃N) or pyridine, is crucial to neutralize this acid. Without the base, the HCl would protonate the nitrogen atom of the starting piperidone, rendering it non-nucleophilic and halting the reaction. Triethylamine is often preferred due to its volatility, which simplifies purification.
-
Solvent : A dry, aprotic solvent like dichloromethane (DCM) or chloroform is used to dissolve the reactants without participating in the reaction. The anhydrous condition is important to prevent the hydrolysis of the highly reactive 4-methoxybenzoyl chloride.
-
Temperature : The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride. It is then allowed to proceed at room temperature to ensure completion.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Acylation
-
Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq).
-
Dissolution : Add anhydrous dichloromethane (DCM, 10 volumes) to the flask.
-
Cooling : Place the flask in an ice bath and stir the suspension for 10-15 minutes until the temperature reaches 0-5 °C.
-
Base Addition : Slowly add triethylamine (2.2 eq) to the suspension. Stir for an additional 20 minutes. The mixture should become a clear solution as the free base of piperidin-4-one is formed.
-
Acylation : Dissolve 4-methoxybenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (2 x 50 mL), 1M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.[2]
Data Presentation: Expected Characterization
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.
| Analysis | Expected Results for this compound |
| ¹H NMR | δ (ppm): ~7.4 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.8-4.0 (m, 2H, piperidine H₂/H₆), ~3.5-3.7 (m, 2H, piperidine H₂/H₆), ~2.5-2.7 (m, 4H, piperidine H₃/H₅). |
| ¹³C NMR | δ (ppm): ~208 (C=O, ketone), ~170 (C=O, amide), ~160 (Ar-C-O), ~130 (Ar-C), ~127 (Ar-C), ~114 (Ar-C), ~55 (-OCH₃), ~45 (piperidine C₂/C₆), ~41 (piperidine C₃/C₅). |
| IR (KBr) | ν (cm⁻¹): ~1720 (C=O, ketone stretch), ~1630 (C=O, amide stretch), ~1605, 1510 (C=C, aromatic stretch), ~1250 (C-O, ether stretch). |
| Mass Spec (ESI+) | m/z: Calculated for C₁₃H₁₅NO₃, [M+H]⁺ expected at ~234.11. |
Part 2: Biological Screening Protocols
Based on the known pharmacological profiles of piperidin-4-one derivatives, initial screening for anti-inflammatory and anticonvulsant activities is a logical starting point.[3][5]
Biological Screening Workflow
Caption: High-level workflow for the biological screening of synthesized derivatives.
A. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Principle : This is a classic and reliable in vivo model for evaluating acute inflammation. The subcutaneous injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a control group.[6][7]
Protocol :
-
Animals : Use male Wistar rats (180-220g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.[6][8]
-
Grouping : Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% CMC in saline).
-
Group II (Standard): Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg, p.o.).[6]
-
Group III (Test): Test compound at various doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Dosing : Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction : One hour after dosing, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement : Measure the paw volume immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[6]
-
Calculation : Calculate the percentage inhibition of edema using the formula:
Data Presentation :
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Standard (Indomethacin) | 10 | 0.30 ± 0.03 | 64.7 |
| Test Compound | 20 | Data to be filled | Data to be filled |
| Test Compound | 40 | Data to be filled | Data to be filled |
B. Anticonvulsant Activity Screening
Screening for anticonvulsant activity typically involves models that represent different types of seizures. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the Pentylenetetrazole (PTZ) test models absence seizures.[9][10]
1. Maximal Electroshock (MES) Seizure Test
Principle : This test identifies compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a maximal seizure characterized by a tonic extension of the hind limbs. Anticonvulsant activity is indicated by the abolition of this tonic extensor phase.[9]
Protocol :
-
Animals : Use Swiss albino mice (20-25g).
-
Grouping and Dosing : Group animals and administer the test compound or vehicle i.p. 30-60 minutes before the test. A standard drug like Phenytoin (25 mg/kg, i.p.) should be used as a positive control.
-
Stimulus : Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear clip electrodes using a convulsiometer.[9]
-
Observation : Immediately after the stimulus, observe the animal for the presence or absence of the tonic hind limb extension phase. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis : Record the number of animals protected in each group and express the result as a percentage of protection.
2. Pentylenetetrazole (PTZ)-Induced Seizure Test
Principle : This chemical-induced seizure model is used to screen for drugs effective against myoclonic and absence seizures. PTZ, a GABA-A receptor antagonist, induces clonic seizures. The test compound's efficacy is measured by its ability to prevent or delay the onset of these seizures.[9][10]
Protocol :
-
Animals : Use Swiss albino mice (20-25g).
-
Grouping and Dosing : Group animals and administer the test compound or vehicle i.p. 30-60 minutes before PTZ injection. A standard drug like Ethosuximide (150 mg/kg, i.p.) can be used as a positive control.
-
Induction : Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or i.p.).
-
Observation : Immediately after PTZ injection, place the animal in an observation cage and observe for 30 minutes. Record the latency (time to onset) of clonic seizures and the presence or absence of seizures. Protection is defined as the absence of clonic spasms for the 30-minute observation period.
-
Data Analysis : Calculate the percentage of animals protected from seizures in each group.
Data Presentation :
| Treatment Group | Dose (mg/kg, i.p.) | MES Test (% Protection) | PTZ Test (% Protection) |
| Control (Vehicle) | - | 0 | 0 |
| Standard (Phenytoin) | 25 | 100 | N/A |
| Standard (Ethosuximide) | 150 | N/A | 100 |
| Test Compound | 50 | Data to be filled | Data to be filled |
| Test Compound | 100 | Data to be filled | Data to be filled |
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and preliminary biological evaluation of this compound derivatives. The detailed protocols for synthesis, purification, characterization, and screening for anti-inflammatory and anticonvulsant activities are designed to be reproducible and reliable. By explaining the rationale behind each step, this document empowers researchers to not only execute these experiments but also to understand, troubleshoot, and adapt them for the discovery of novel therapeutic agents based on the versatile piperidin-4-one scaffold.
References
- Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel 1,2,4-Triazole Derivatives. Benchchem.
- Application Notes & Protocols: Anti-inflammatory Screening of Novel Xanthone Compounds. Benchchem.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health (NIH).
- Piperidin-4-one: The Potential Pharmacophore. ResearchGate.
- METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
- Pre clinical screening of anti epileptic drugs. Slideshare.
- 4-Piperidone. Grokipedia.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. PMC.
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- Staged anticonvulsant screening for chronic epilepsy. DASH (Harvard).
- The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate.
- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia.
- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
- Piperidin-4-one: the potential pharmacophore. PubMed.
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Application Note: Comprehensive Spectroscopic Characterization of 1-(4-Methoxybenzoyl)piperidin-4-one
Abstract
This document provides a detailed guide to the spectroscopic analysis of 1-(4-Methoxybenzoyl)piperidin-4-one (CAS No: 91586-26-4), a key heterocyclic intermediate in organic synthesis and medicinal chemistry.[1] We present a multi-technique approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural elucidation. This note details optimized protocols, presents expected data, and offers an in-depth interpretation of the spectral features, explaining the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to serve as a robust reference for researchers in synthetic chemistry, quality control, and drug development.
Introduction and Molecular Overview
This compound is a substituted piperidone derivative whose structural framework is a recurring motif in pharmacologically active compounds.[2] Its synthetic utility arises from the presence of multiple reactive sites, including a ketone and a tertiary amide, which allow for diverse chemical modifications.[1] Accurate and comprehensive characterization is paramount to ensuring purity and confirming structural integrity before its use in downstream applications.
The molecular structure contains several key features that yield distinct spectroscopic signatures:
-
A piperidin-4-one ring , providing a saturated heterocyclic core.
-
A ketone carbonyl (C=O) within the piperidone ring.
-
A tertiary amide functionality, resulting from the acylation of the piperidine nitrogen.
-
A para-substituted aromatic ring (4-methoxyphenyl group).
This application note will systematically dissect the data from NMR, IR, and MS to build a complete and validated structural profile of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the carbon-hydrogen framework of a molecule. Due to the hindered rotation around the amide C-N bond, certain N-substituted piperazines and related structures can exhibit conformational isomers (rotamers) in solution, which may lead to signal doubling or broadening in NMR spectra.[3][4] While this is a possibility, the following analysis assumes a time-averaged structure at room temperature for clarity.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
Instrumentation: Data acquisition is performed on a 400 MHz NMR spectrometer.[3][5]
-
¹H NMR Parameters: Accumulate 16 scans with a relaxation delay of 1.0 second.[5]
-
¹³C NMR Parameters: Acquire 1024 scans with a 2.0-second relaxation delay to ensure adequate signal-to-noise for quaternary carbons.[5]
¹H NMR: Data and Interpretation
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.45 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the adjacent amide carbonyl group. |
| ~ 6.95 | Doublet (d) | 2H | Ar-H (ortho to -OCH₃) | Shielded by the electron-donating effect of the methoxy group. |
| ~ 3.85 | Singlet (s) | 3H | -OCH₃ | Characteristic singlet for a methoxy group on an aromatic ring.[6] |
| ~ 3.90 | Triplet (t) | 2H | Piperidine H (α to N) | Protons adjacent to the amide nitrogen, deshielded. |
| ~ 3.60 | Triplet (t) | 2H | Piperidine H (α to N) | May be distinct from the other α-protons due to amide rotamers. |
| ~ 2.60 | Triplet (t) | 4H | Piperidine H (β to N) | Protons adjacent to the ketone carbonyl group. |
Note: The piperidine ring protons often appear as complex multiplets due to conformational dynamics and potential non-equivalence. The assignments above represent a simplified model.
Diagram 1: NMR Correlation Workflow
Caption: Logical flow for correlating NMR data to molecular structure.
¹³C NMR: Data and Interpretation
The ¹³C NMR spectrum reveals the number and electronic environment of all unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 208.0 | Ketone C=O | Characteristic downfield shift for a ketone carbon.[7] |
| ~ 170.0 | Amide C=O | Upfield relative to the ketone due to resonance with the nitrogen lone pair. |
| ~ 163.0 | Ar-C (C-OCH₃) | Shielded by the electron-donating methoxy group. |
| ~ 135.0 | Ar-C (C-C=O) | Quaternary carbon, deshielded by the attached carbonyl. |
| ~ 129.5 | Ar-CH (ortho to C=O) | Aromatic CH carbons. |
| ~ 114.0 | Ar-CH (ortho to -OCH₃) | Aromatic CH carbons, shielded by the methoxy group. |
| ~ 55.5 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
| ~ 45.0 | Piperidine C (α to N) | Carbons adjacent to the amide nitrogen. |
| ~ 41.0 | Piperidine C (β to N) | Carbons adjacent to the ketone. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer is used.
-
Parameters: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.[8]
IR Spectrum: Data and Interpretation
The IR spectrum of this compound is dominated by two strong carbonyl absorptions, which are key diagnostic features.
Table 3: Characteristic IR Absorption Frequencies
| Frequency (cm⁻¹) | Assignment | Intensity | Rationale |
|---|---|---|---|
| ~ 3050-3000 | Aromatic C-H stretch | Medium | C-H vibrations on the sp² hybridized carbons of the benzene ring.[9] |
| ~ 2950-2850 | Aliphatic C-H stretch | Medium | C-H vibrations of the sp³ hybridized carbons in the piperidine ring.[10] |
| ~ 1715 | Ketone C=O stretch | Strong | Typical frequency for a six-membered ring ketone.[1][11] |
| ~ 1645 | Amide C=O stretch | Strong | Frequency is lowered from a typical ketone due to resonance with the nitrogen lone pair, which imparts single-bond character.[1][12] |
| ~ 1605, 1510 | Aromatic C=C stretch | Strong/Medium | Skeletal vibrations of the aromatic ring.[1] |
| ~ 1255 | Aryl-O-C stretch | Strong | Asymmetric C-O-C stretching of the methoxy group.[1] |
| ~ 840 | C-H out-of-plane bend | Strong | Characteristic of 1,4-disubstituted (para) aromatic rings.[1] |
The presence of two distinct and strong peaks in the carbonyl region (1800-1600 cm⁻¹) is definitive evidence for the ketone and amide functionalities within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[13] Electron Ionization (EI) is particularly useful for generating a reproducible fragmentation fingerprint.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is introduced via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Instrumentation: A quadrupole mass spectrometer operating in Electron Ionization (EI) mode.
-
Parameters: Ionization energy is set to a standard 70 eV.[6] The mass analyzer scans a range of m/z 40-500.
Mass Spectrum: Data and Interpretation
The molecular formula C₁₃H₁₅NO₃ corresponds to a molecular weight of 233.26 g/mol .
Table 4: Major Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 233 | [C₁₃H₁₅NO₃]⁺˙ | Molecular Ion (M⁺˙)[1] |
| 135 | [C₈H₇O₂]⁺ | Base Peak. α-cleavage of the amide C-C bond, forming the stable 4-methoxybenzoyl cation.[1] |
| 107 | [C₇H₇O]⁺ | Loss of carbon monoxide (CO) from the m/z 135 fragment.[1] |
| 98 | [C₅H₈NO]⁺ | Cleavage of the amide bond, with charge retention on the piperidinone fragment.[1] |
| 77 | [C₆H₅]⁺ | Loss of a methoxy radical from the m/z 107 fragment. |
Diagram 2: Key Mass Spectrometry Fragmentation Pathways
Caption: Primary fragmentation routes for this compound in EI-MS.
The fragmentation pattern strongly supports the proposed structure. The formation of the m/z 135 acylium ion as the base peak is a highly characteristic fragmentation for N-benzoyl derivatives and provides compelling evidence for the connectivity between the 4-methoxyphenyl ring and the piperidine nitrogen via a carbonyl group.[1][14]
Conclusion
The combined application of NMR, IR, and MS provides a self-validating system for the comprehensive structural analysis of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework. FT-IR spectroscopy offers rapid and unambiguous identification of the key ketone and amide functional groups through their distinct carbonyl stretching frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern, led by the formation of the 4-methoxybenzoyl cation, which corroborates the overall molecular architecture. These protocols and the interpreted data establish a benchmark for the analysis of this compound and related structures.
References
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Gomtsyan, A., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(11), 1563. Available at: [Link]
-
Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications, 2(3). Available at: [Link]
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6A), 1109-1114. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
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Michigan State University. IR Absorption Table. Available at: [Link]
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Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Available at: [Link]
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-192. Available at: [Link]
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Wade, L.G. Organic Chemistry: A Tenth Edition. Chapter 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Illinois State University. Infrared Spectroscopy. Available at: [Link]
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University of Calgary. Spectroscopy: Infrared. Available at: [Link]
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DEA Diversion Control Division. 4-Methoxyphencyclidine: An Analytical Profile. Available at: [Link]
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Clark, J. (2015). Interpreting Infrared Spectra. Chemguide. Available at: [Link]
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Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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National Institute of Standards and Technology (NIST). Chemistry WebBook. Available at: [Link]
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Poznan University of Technology. Carbonyl compounds - IR - spectroscopy. Available at: [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]
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- Gross, J. H. (2011). Mass Spectrometry: A Textbook, 2nd Edition. Springer.
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Recrystallization method for purifying 1-(4-Methoxybenzoyl)piperidin-4-one
An Application Note and Protocol for the Purification of 1-(4-Methoxybenzoyl)piperidin-4-one via Recrystallization
Authored by: Senior Application Scientist, Chemical Process Development
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical synthesis, using the recrystallization method. The piperidin-4-one scaffold is a prevalent structural motif in a multitude of biologically active compounds, making the purity of its derivatives paramount for successful drug discovery and development outcomes.[1][2] This application note details the underlying principles of recrystallization, a robust protocol optimized for this specific compound, troubleshooting guidance, and the scientific rationale behind each procedural step to ensure reproducibility and high purity of the final product.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds.[3] Its efficacy hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The ideal scenario, which forms the basis of this protocol, is one where the compound of interest, this compound, exhibits high solubility in a hot solvent and low solubility in the same solvent when cold.[4][5] Conversely, impurities should either be highly soluble at all temperatures, thus remaining in the liquid phase (mother liquor) upon cooling, or sparingly soluble in the hot solvent, allowing for their removal via hot filtration.[4] Through a controlled process of dissolution in a minimum volume of hot solvent followed by slow cooling, the target compound selectively crystallizes out of the solution, leaving impurities behind.[6]
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is essential for developing an effective purification strategy.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₁₃H₁₅NO₃ | [8] |
| Molecular Weight | 233.26 g/mol | [8] |
| Appearance | Typically an off-white to pale yellow solid in its crude form. | N/A |
| Structural Features | Contains a polar ketone and a tertiary amide within the piperidine ring, an aromatic methoxy group, and a heterocyclic scaffold. This combination of polar and non-polar moieties influences its solubility profile. | [8] |
| Predicted Solubility | Expected to be soluble in polar organic solvents like alcohols and acetone, with varying solubility in esters and chlorinated solvents.[9] Insoluble in water.[10][11] | N/A |
Identifying Potential Impurities
The synthesis of this compound typically involves the Schotten-Baumann acylation of 4-piperidone with 4-methoxybenzoyl chloride, often in the presence of a base such as triethylamine to neutralize the HCl byproduct.[8][12]
Common process-related impurities may include:
-
Unreacted Starting Materials: Residual 4-piperidone[13] and 4-methoxybenzoyl chloride.
-
Hydrolysis Products: 4-methoxybenzoic acid, resulting from the hydrolysis of 4-methoxybenzoyl chloride.
-
Byproducts: Triethylamine hydrochloride salt formed during the reaction.[12]
-
Side-Reaction Products: Other minor impurities arising from potential side reactions during synthesis.[14]
The primary goal of this recrystallization protocol is the effective removal of these contaminants.
Strategic Solvent Selection: The Core of the Method
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should be a poor solvent at room temperature but an excellent solvent at its boiling point. For piperidin-4-one derivatives, alcohols are frequently cited as effective recrystallization solvents.[3][15]
Table 2: Solvent Screening Rationale
| Solvent / System | Rationale for Consideration | Expected Outcome |
| Ethanol (95%) | Widely used for piperidinone derivatives.[3][15] Good balance of polarity to dissolve the target compound when hot, while allowing precipitation upon cooling. | Primary Candidate. High potential for success. |
| Isopropanol | Similar properties to ethanol but slightly less polar and with a higher boiling point, which can sometimes improve crystal quality. | Secondary Candidate. A viable alternative to ethanol. |
| Ethyl Acetate | A less polar solvent. May be effective if impurities are highly polar. Often used in mixed solvent systems.[15] | May show lower solubility, potentially useful as an anti-solvent or for washing. |
| Ethanol/Water | Adding water as an anti-solvent to an ethanol solution can dramatically decrease the solubility of the organic compound upon cooling, often improving yield.[5] | Excellent for fine-tuning solubility and maximizing recovery. |
Based on literature precedent and the compound's structure, 95% Ethanol is selected as the primary solvent for this protocol due to its proven efficacy for this class of compounds.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the purification process.
Caption: Workflow for the recrystallization of this compound.
Detailed Recrystallization Protocol
This protocol is designed for purifying approximately 10 grams of crude material. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (appropriate sizes, e.g., 250 mL and 500 mL)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass funnel (for hot filtration, if needed)
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place 10.0 g of the crude this compound into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add an initial portion of 95% ethanol (approx. 40-50 mL).
-
Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: It is critical to use the minimum amount of hot solvent required to fully dissolve the solid.[6] Using an excess will reduce the final yield as more product will remain dissolved in the mother liquor upon cooling.[5]
-
-
Hot Filtration (Perform only if insoluble impurities are visible):
-
If the hot solution contains suspended particles (e.g., dust, insoluble byproducts), a hot gravity filtration is necessary.
-
Place a fluted filter paper in a stemless glass funnel.
-
Preheat the funnel and the receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapors to warm them. This prevents premature crystallization in the funnel.
-
Pour the hot solution through the fluted filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is crucial for the formation of large, well-defined crystals.[6] Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, impure crystals or oils.
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold 95% ethanol to seal it.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Buchner funnel.[5]
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount (2 x 10 mL) of ice-cold 95% ethanol. Causality: The wash solvent must be cold to minimize redissolving the purified product crystals, while still being effective at rinsing away the residual mother liquor containing the dissolved impurities.[6]
-
-
Drying:
-
Allow the crystals to air-dry on the funnel under vacuum for 10-15 minutes to remove the bulk of the solvent.
-
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
-
Purity and Yield Assessment:
-
Determine the final weight and calculate the percentage yield.
-
Assess purity by measuring the melting point. A sharp, narrow melting range indicates high purity.[4] For comparison, the related compound Aniracetam melts at 121-122 °C.[10][11]
-
Further purity analysis can be performed using techniques like HPLC or NMR spectroscopy.
-
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Reheat the solution and boil off a portion of the solvent to concentrate it. Allow to cool again. 2. Scratch the inner wall of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" from a previous pure batch.[5] |
| Product "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly. 2. The solution is too concentrated or supersaturated. 3. The melting point of the solid is below the boiling point of the solvent. | 1. Reheat the solution to dissolve the oil. Allow it to cool more slowly. 2. Reheat to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. |
| Low recovery / poor yield. | 1. Too much solvent was used initially. 2. The crystals were washed with solvent that was not ice-cold. 3. The product has significant solubility in the cold solvent. | 1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. 2. Ensure wash solvent is thoroughly chilled. 3. Cool the solution for a longer period in the ice bath or consider a different solvent system.[6] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable. Keep it away from open flames or spark sources. Use a steam bath or a spark-proof hot plate for heating.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
References
- Benchchem.
- Creative Chemistry.
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- University of Colorado Boulder, Department of Chemistry.
- University of California, Los Angeles, Department of Chemistry and Biochemistry.
- University of Rochester, Department of Chemistry.
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- Chem-Impex. Aniracetam.
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. [Link]
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- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.
- DTIC. Piperidine Synthesis.
-
PubChem. 4-Piperidone | C5H9NO | CID 33721. [Link]
-
Szychowski, K., et al. (2015). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(10), 18826–18847. [Link]
- ChemicalBook. 72432-10-1 CAS MSDS (Aniracetam) Melting Point Boiling Point Density.
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Application Notes and Protocols for the Analytical Characterization of Piperidin-4-one Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the structural elucidation and purity assessment of piperidin-4-one derivatives. This class of compounds is a prevalent scaffold in medicinal chemistry, and a thorough understanding of their analytical characterization is paramount for drug discovery and development.[1][2] This document provides not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their analytical endeavors.
Introduction to the Analytical Workflow
The comprehensive characterization of piperidin-4-one derivatives necessitates a multi-faceted analytical approach. The selection of techniques is dictated by the specific objective, whether it is structural confirmation of a novel compound, quantitative analysis of a lead candidate, or assessment of purity and stability. A typical analytical workflow integrates both spectroscopic and chromatographic methods to provide orthogonal information, ensuring a complete and reliable characterization.
Caption: Integrated analytical workflow for piperidin-4-one derivatives.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the initial identification and detailed structural analysis of newly synthesized piperidin-4-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure, including connectivity and stereochemistry. For piperidin-4-one derivatives, ¹H and ¹³C NMR are fundamental.
Application Note: The conformation of the piperidine ring, which is crucial for biological activity, can often be determined from ¹H NMR coupling constants. These derivatives typically adopt a chair conformation.[3] The chemical shifts of the protons and carbons are influenced by the nature and orientation of the substituents on the piperidine ring.
Protocol: NMR Sample Preparation
-
Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.[4][5]
-
Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[4]
-
Concentration:
-
Sample Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter to remove any particulate matter.[7]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra.[8]
-
Labeling: Clearly label the NMR tube with the sample identification.[6]
Data Interpretation:
| Nucleus | Typical Chemical Shift (ppm) | Notes |
| ¹H | 2.0 - 4.0 | Protons on the piperidine ring. Axial and equatorial protons will have different chemical shifts and coupling constants. |
| ¹H | 7.0 - 8.5 | Protons of aryl substituents, if present. The substitution pattern on the aromatic ring will influence the multiplicity and chemical shifts. |
| ¹H | 1.5 - 2.5 | Protons of alkyl substituents on the ring. |
| ¹³C | ~209 | Carbonyl carbon (C=O) of the piperidin-4-one.[8] |
| ¹³C | 40 - 60 | Carbons of the piperidine ring adjacent to the nitrogen. |
| ¹³C | 20 - 40 | Other carbons of the piperidin-4-one ring. |
| ¹³C | 120 - 150 | Aromatic carbons of substituents. |
Note: These are general ranges and can vary significantly based on the specific substituents and their stereochemistry.
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals, especially for complex derivatives.[9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[10] Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed.
Application Note: The fragmentation pattern of piperidin-4-one derivatives is highly dependent on the substituents. Common fragmentation pathways include α-cleavage adjacent to the nitrogen atom and cleavage of the piperidine ring.[9] ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight.[9]
Protocol: Sample Preparation and Analysis
-
Sample Purity: Ensure the sample is free from non-volatile salts and buffers, especially for ESI-MS.
-
Solvent Selection: Dissolve the sample in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Concentration: A concentration of approximately 1 mg/mL is typically sufficient.
-
Instrumentation Parameters (General Guidance):
-
GC-MS (for volatile derivatives):
-
Column: A non-polar column (e.g., HP-5MS) is often suitable.
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compound.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-550).
-
-
LC-MS:
-
HPLC Conditions: Use a mobile phase and column suitable for the analyte (see HPLC section).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for the basic nitrogen of the piperidine ring.[9]
-
MS/MS: For structural confirmation, perform product ion scans on the [M+H]⁺ ion to observe characteristic fragment ions.
-
-
Data Interpretation:
-
Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺): Confirms the molecular weight of the derivative.
-
α-Cleavage: Loss of a substituent adjacent to the nitrogen atom, resulting in a stable iminium ion.[9]
-
Ring Fission: Cleavage of the piperidine ring, leading to various acyclic fragment ions.[9]
-
Neutral Loss: For substituted piperidines, the loss of small neutral molecules like water or ammonia can be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note: For piperidin-4-one derivatives, the most characteristic absorption band is the carbonyl (C=O) stretch of the ketone. The position of this band can provide clues about the ring conformation and substitution. The N-H stretch of the secondary amine is also a key diagnostic peak.
Protocol: Sample Preparation
-
Solid Samples (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg).
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Solid or Liquid Samples (ATR):
-
Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal. This is a simpler and faster method.
-
-
Liquid Samples (Neat or Solution):
-
A thin film of a neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid cell.
-
Data Interpretation:
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| N-H Stretch | 3300 - 3500 (secondary amine) | A single, sharp to moderately broad peak.[3] |
| C-H Stretch | 2800 - 3000 | Aliphatic C-H stretching of the piperidine ring and any alkyl groups.[3] |
| C=O Stretch | 1700 - 1725 (ketone) | A strong, sharp absorption. The exact position is sensitive to the local environment. |
| C-N Stretch | 1020 - 1250 | Typically of medium intensity. |
X-Ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
Application Note: This technique is invaluable for unambiguously determining the stereochemistry and conformation of piperidin-4-one derivatives.[11] The quality of the single crystal is the most critical factor for a successful analysis.[12]
Protocol: Crystal Growth
-
Purity: The compound must be highly pure.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.[12]
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[1][13]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, inducing crystallization.[1]
-
Cooling: Slowly cool a saturated solution of the compound.[1]
-
-
Crystal Selection: Select a single crystal of suitable size (typically >0.1 mm in all dimensions) with well-defined faces and no visible defects.[11]
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating piperidin-4-one derivatives from impurities, by-products, and other components in a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantitative analysis in the pharmaceutical industry.[14] Reversed-phase HPLC is the most common mode used for piperidin-4-one derivatives.
Application Note: The basic nature of the piperidine nitrogen can lead to peak tailing on silica-based columns. Therefore, it is crucial to control the pH of the mobile phase or use a column with low silanol activity.[15] A UV detector is commonly used, as many piperidin-4-one derivatives contain a chromophore.
Protocol: Reversed-Phase HPLC Method
Caption: Step-by-step HPLC protocol workflow.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[16]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[16]
-
Mobile Phase:
-
Aqueous Phase (A): Water with a buffer (e.g., phosphate or acetate) or an acid (e.g., formic acid or trifluoroacetic acid) to control pH and improve peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
Isocratic or Gradient Elution: A gradient elution (e.g., starting with a lower percentage of organic phase and increasing over time) is often used for separating compounds with a range of polarities.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min is typical for a 4.6 mm ID column.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C) for better reproducibility.
-
Detection Wavelength: Select a wavelength where the analyte has maximum absorbance.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent (often the mobile phase at the initial conditions).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable piperidin-4-one derivatives. For non-volatile compounds, derivatization may be necessary to increase their volatility.[17]
Application Note: GC-MS is particularly useful for identifying and quantifying volatile impurities. The mass spectrometer provides definitive identification of the separated components.
Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[18]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
GC Conditions:
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is typically used to separate components with different boiling points. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range that includes the molecular ion and expected fragments of the analyte and potential impurities.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If derivatization is required, common reagents include silylating agents (e.g., BSTFA) or acylating agents.
-
Method Validation
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[19][20] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[21][22][23]
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria for an HPLC Assay Method |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The peak for the analyte should be well-resolved from other peaks (e.g., impurities, degradation products) and should not show any interference from the placebo. Peak purity analysis should pass. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy and linearity. | For an assay, typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Mean recovery of 98.0% to 102.0% at three different concentration levels.[20] |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2.0%.Intermediate Precision: RSD ≤ 2.0%.[21] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1.[20] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[20] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are varied slightly.[22] |
Conclusion
The successful characterization of piperidin-4-one derivatives relies on the judicious application of a suite of complementary analytical techniques. This guide provides a framework for the logical and systematic analysis of these important pharmaceutical building blocks. By understanding the principles behind each technique and following robust, validated protocols, researchers can ensure the quality, safety, and efficacy of the novel therapeutics they develop.
References
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Retrieved from [Link]
-
How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Retrieved from [Link]
-
NMR Sample Prepara-on. University of California, Riverside. Retrieved from [Link]
-
X-ray crystallography. Wikipedia. Retrieved from [Link]
-
Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. Retrieved from [Link]
-
FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. ResearchGate. Retrieved from [Link]
-
Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. Retrieved from [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. ResearchGate. Retrieved from [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Retrieved from [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology. Retrieved from [Link]
-
How to Prepare an NMR Sample. (2014). YouTube. Retrieved from [Link]
-
Interpretation of mass spectra. University of Arizona. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Wisconsin-Platteville. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. Retrieved from [Link]
-
12.2: Interpreting Mass Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
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- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
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- 7. sites.bu.edu [sites.bu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. pharmtech.com [pharmtech.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. actascientific.com [actascientific.com]
- 23. researchgate.net [researchgate.net]
In Vitro Biological Activity Assays for N-substituted Piperidin-4-ones: Application Notes and Protocols
Introduction: The Therapeutic Potential of N-substituted Piperidin-4-ones
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, recognized for its significant role in medicinal chemistry.[1] Among its derivatives, N-substituted piperidin-4-ones have emerged as a privileged class of compounds, demonstrating a broad spectrum of biological activities. Their synthetic tractability allows for diverse substitutions at the nitrogen atom and other positions of the piperidin-4-one core, enabling the fine-tuning of their pharmacological profiles.
This versatility has led to the exploration of N-substituted piperidin-4-ones as potential therapeutic agents in several key areas, including oncology, infectious diseases, and conditions associated with oxidative stress.[2][3] Numerous studies have highlighted their promise as anticancer, antimicrobial, and antioxidant agents.[1] The core structure of these compounds provides a unique three-dimensional framework that can be tailored to interact with specific biological targets, thereby eliciting a desired physiological response.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the biological activities of N-substituted piperidin-4-ones. This document is structured to offer not only detailed, step-by-step protocols for key assays but also to impart a deeper understanding of the rationale behind the experimental choices, ensuring scientific integrity and the generation of robust, reproducible data.
I. Anticancer Activity: Cytotoxicity and Proliferation Assays
A significant area of investigation for N-substituted piperidin-4-ones is their potential as anticancer agents.[2] These compounds have been shown to induce cytotoxic effects and inhibit the proliferation of various cancer cell lines.[2] Their mechanisms of action can be multifaceted, involving the modulation of critical signaling pathways such as NF-κB and JAK/STAT, and the induction of apoptosis.[2][4]
A. The MTT Assay: A Colorimetric Approach to Measuring Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for assessing cell viability and proliferation. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Experimental Choices: The selection of cancer cell lines is a critical first step. For instance, if structure-activity relationship (SAR) studies suggest a potential interaction with androgen receptors, the PC3 prostate cancer cell line would be a relevant choice.[4] Similarly, for compounds with substitutions known to affect hematological malignancies, cell lines like H929 (Multiple Myeloma) and MV-4-11 (Acute Myeloid Leukemia) are appropriate.[2] The choice of incubation time is also crucial; a 24- to 72-hour exposure is typically sufficient to observe significant cytotoxic effects.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the N-substituted piperidin-4-one derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2] Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Cytotoxicity of N-substituted Piperidin-4-one Derivatives
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | PC3 (Prostate) | 48 | 12.5 |
| Derivative B | H929 (Myeloma) | 48 | 8.2 |
| Derivative C | MV-4-11 (Leukemia) | 48 | 5.7 |
| Doxorubicin (Control) | PC3 (Prostate) | 48 | 0.8 |
II. Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. N-substituted piperidin-4-ones have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further development.[3][5] Their antimicrobial action is often attributed to their ability to disrupt microbial membranes or interfere with essential cellular processes.
A. Broth Microdilution Assay: A Quantitative Assessment of Antimicrobial Potency
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of the potency of the test compound.
Causality Behind Experimental Choices: The selection of microbial strains should include representatives of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species (e.g., Candida albicans), to assess the spectrum of activity.[5] The use of standardized inoculums is critical for the reproducibility of the assay. Following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) ensures that the results are comparable across different studies.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay to determine MIC.
Detailed Protocol for Broth Microdilution Assay:
-
Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12. Add 100 µL of the test compound (at twice the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator such as resazurin can also be added to aid in the visualization of microbial growth.
Data Presentation: Antimicrobial Activity of N-substituted Piperidin-4-one Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative D | 16 | 32 | >64 |
| Derivative E | 8 | 16 | 32 |
| Ampicillin (Control) | 0.5 | 4 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
III. Antioxidant Activity: Radical Scavenging Assays
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. N-substituted piperidin-4-ones have been investigated for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
A. DPPH Radical Scavenging Assay: A Spectrophotometric Evaluation of Antioxidant Capacity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method for screening the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Causality Behind Experimental Choices: The choice of a positive control, such as ascorbic acid or Trolox, is essential for validating the assay and providing a benchmark for the antioxidant activity of the test compounds. The reaction time is also a critical parameter, as the scavenging reaction may not be instantaneous. A 30-minute incubation in the dark is typically sufficient to reach a stable endpoint.
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol for DPPH Assay:
-
Compound Preparation: Prepare a stock solution of the N-substituted piperidin-4-one derivative in methanol or another suitable solvent. Perform serial dilutions to obtain a range of concentrations.
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Reaction Mixture: In a 96-well plate or test tubes, add 100 µL of the test compound solution at various concentrations. Then, add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing the compound solvent and DPPH solution should be included.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.
Data Presentation: Antioxidant Activity of N-substituted Piperidin-4-one Derivatives
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| Derivative F | 45.2 |
| Derivative G | 28.9 |
| Ascorbic Acid (Control) | 5.6 |
IV. Conclusion and Future Perspectives
The in vitro assays detailed in these application notes provide a robust framework for the initial biological characterization of novel N-substituted piperidin-4-one derivatives. By systematically evaluating their anticancer, antimicrobial, and antioxidant activities, researchers can identify promising lead compounds for further preclinical development. It is imperative to remember that these in vitro assays are the first step in a comprehensive drug discovery process. Promising candidates should be further investigated in more complex biological systems, including cell-based mechanistic studies and in vivo animal models, to fully elucidate their therapeutic potential and safety profiles. The continued exploration of the diverse chemical space of N-substituted piperidin-4-ones holds great promise for the discovery of new and effective therapeutic agents.
V. References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved January 21, 2026, from [Link]
-
Fu, X., et al. (2020). Synthesis and biological evaluation of novel piperidine derivatives as potential anti-prostate cancer agents. European Journal of Medicinal Chemistry, 186, 111875.
-
Samykutty, A., et al. (2013). Piperine, a bioactive component of black pepper, induces G1 phase arrest and apoptosis in human prostate cancer cells. Journal of Functional Foods, 5(4), 1899-1908.
-
Gnanasekar, M., et al. (2009). The piperidine alkaloid, piperine, inhibits the invasion and migration of human fibrosarcoma cells by modulating the expression of matrix metalloproteinases. Cancer Letters, 278(1), 47-55.
-
Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Retrieved January 21, 2026, from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one
Welcome to the technical support center for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The piperidin-4-one core is a prevalent motif in many biologically active molecules, making its efficient synthesis a critical step in various research and development pipelines.[1][2]
This resource provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low?
Low or nonexistent yields are among the most frequent challenges in this synthesis.[3] Several factors can contribute to this issue, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Solutions:
-
Premature Hydrolysis of 4-Methoxybenzoyl Chloride: Acid chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture. This side reaction consumes your acylating agent, directly reducing the potential yield.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.
-
-
Protonation of Piperidin-4-one: The starting amine, piperidin-4-one, is basic and can be protonated by the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6][7] The resulting ammonium salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the desired reaction.[8]
-
Suboptimal Reaction Temperature: The rate of acylation is temperature-dependent.
-
Inefficient Stirring in Biphasic Systems: If using a Schotten-Baumann type reaction with an aqueous base (like NaOH) and an organic solvent, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3][11]
-
Solution: Employ a high-speed overhead stirrer or a large magnetic stir bar to ensure efficient mixing of the two phases.
-
Q2: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity profiles can be complex, but understanding the potential side reactions is key to their mitigation.
Common Impurities & Prevention Strategies:
| Impurity | Formation Mechanism | Prevention Strategy |
| 4-Methoxybenzoic Acid | Hydrolysis of 4-methoxybenzoyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Unreacted Piperidin-4-one | Incomplete reaction due to amine protonation or insufficient acylating agent. | Ensure at least a stoichiometric amount of base is used to neutralize HCl.[5][9] Consider a slight excess of 4-methoxybenzoyl chloride. |
| Diacylation Products | While less common for piperidin-4-one itself, if other reactive functional groups are present, diacylation can occur.[4] | Control the stoichiometry of the acylating agent carefully.[4] |
| Products from Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) can react with the acyl chloride.[4] | Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[4] |
Purification: The desired product, this compound, can typically be purified through recrystallization from a suitable solvent system or by column chromatography.[1][12]
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to support your experimental design and troubleshooting efforts.
Q1: What is the mechanism of this reaction?
The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the acylation of a secondary amine.[6][13]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-one attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.[13][14]
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[11][13][14]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[13]
-
Deprotonation: A base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the final amide product and a hydrochloride salt of the base.[5][13]
Below is a diagram illustrating the general workflow for troubleshooting common issues in this synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Q2: How do I choose the appropriate base for this reaction?
The choice of base is critical for neutralizing the HCl byproduct without introducing unwanted side reactions.[7][8]
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are the most common choices. They are sufficiently basic to scavenge the generated HCl but are not nucleophilic enough to compete with piperidin-4-one in attacking the acyl chloride.[5][15] Pyridine can sometimes act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which can accelerate the reaction.[8][15]
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are typically used in a two-phase system (Schotten-Baumann conditions).[3][11] The base remains in the aqueous phase, neutralizing the HCl at the interface, which can minimize the hydrolysis of the acid chloride in the organic phase.[3][11]
Q3: What is the role of the solvent, and which one should I use?
The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.
-
Solvent Choice: Anhydrous, aprotic solvents are preferred to avoid reaction with the acylating agent.[4]
-
Solvent Effects: The polarity of the solvent can influence the reaction kinetics. However, for this type of acylation, ensuring the reactants are in solution and the solvent is inert are the primary considerations.[16]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Piperidin-4-one (or its hydrochloride salt)
-
4-Methoxybenzoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidin-4-one and anhydrous dichloromethane. If using the hydrochloride salt of piperidin-4-one, an additional equivalent of triethylamine will be required to neutralize the salt before the reaction.
-
Base Addition: Add triethylamine (at least 1.1 equivalents) to the solution.
-
Cooling: Cool the stirred mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Caption: General experimental workflow for the synthesis of this compound.
References
-
Mastering Chemistry Help. (2013, February 13). Acylation of amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
-
Acylation under weak base conditions. (n.d.). Retrieved from [Link]
-
Filo. (2025, June 23). What is the acylation of amines? Provide an explanation of the.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 3,5-bis(4-Acyloxy-3-methoxybenzylidene)-N-acylpiperidin-4-one (IVa-d). Retrieved from [Link]
-
Brainly.in. (2019, October 17). writes notes on Schottenbaumann reaction. Retrieved from [Link]
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 133-146. Retrieved from [Link]
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- 5. acylation of amines [entrancechemistry.blogspot.com]
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- 16. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Common side reactions in the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one
Answering the user's request.## Technical Support Center: Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important synthetic transformation. As a key intermediate in the development of various pharmacologically active compounds, ensuring a high-yield, high-purity synthesis is paramount.
This document moves beyond a simple protocol, offering a deep dive into the common challenges, side reactions, and purification hurdles encountered during the N-acylation of piperidin-4-one. Here, we address specific issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Core Reaction Overview
The synthesis of this compound is typically achieved via the N-acylation of piperidin-4-one with 4-methoxybenzoyl chloride (anisoyl chloride). This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the hydrogen chloride byproduct.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing root cause analysis and actionable solutions.
Question 1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted piperidin-4-one starting material. What are the likely causes?
This is a common issue that typically points to one of three areas: insufficient activation of the amine, deactivation of the amine by protonation, or poor quality of the acylating agent.
-
Root Cause A: Ineffective Basification: Piperidin-4-one is often supplied as a hydrochloride salt. A stoichiometric amount of base is required simply to neutralize this salt and generate the free secondary amine, which is the active nucleophile. An additional equivalent of base is then needed to scavenge the HCl generated during the acylation.[3] Failure to use at least two equivalents of base for the HCl salt (or one equivalent for the free base) will result in the HCl byproduct protonating the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Root Cause B: Hydrolysis of the Acylating Agent: 4-Methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis by ambient moisture or residual water in the solvent.[4] If the acyl chloride has degraded, there is simply not enough electrophile to react with all the amine, leading to incomplete conversion.
-
Root Cause C: Inappropriate Solvent or Temperature: The reaction is typically run in a non-protic solvent like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride.[5] Running the reaction at too low a temperature can slow the rate of acylation, while excessively high temperatures can promote side reactions or degradation.
Troubleshooting Protocol:
-
Verify Starting Material Form: Confirm if your piperidin-4-one is the free base or a hydrochloride salt. Adjust the stoichiometry of your base accordingly (See Table 1).
-
Ensure Anhydrous Conditions: Dry your solvent using appropriate methods (e.g., distillation from CaH2 for THF/Toluene, or using molecular sieves for DCM). Handle 4-methoxybenzoyl chloride in a dry environment (e.g., under a nitrogen or argon atmosphere).
-
Select the Appropriate Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. For biphasic Schotten-Baumann conditions (e.g., DCM/water), an inorganic base like sodium hydroxide or potassium carbonate can be used effectively.[1][6]
-
Optimize Reagent Addition: Dissolve the piperidin-4-one and base in your solvent first. Then, add the 4-methoxybenzoyl chloride solution dropwise at a controlled temperature (e.g., 0 °C to room temperature) to manage any exotherm and minimize side reactions.
Table 1: Base Stoichiometry Guide
| Starting Material Form | Molar Equivalents of Base Required | Rationale |
|---|---|---|
| Piperidin-4-one (Free Base) | 1.1 - 1.2 eq. | Neutralizes the single equivalent of HCl generated. A slight excess ensures the reaction goes to completion. |
| Piperidin-4-one HCl | 2.1 - 2.2 eq. | One equivalent is consumed to generate the free amine. A second equivalent neutralizes the HCl generated. |
Question 2: My crude product is contaminated with a significant acidic impurity, which complicates purification. What is this impurity and how can I remove it?
The most probable acidic impurity is 4-methoxybenzoic acid . This is formed from the hydrolysis of the 4-methoxybenzoyl chloride reactant, a very common side reaction if any moisture is present in the reaction setup.[4][7]
Mechanism of Side Reaction: Hydrolysis of Acyl Chloride
Caption: Formation of 4-methoxybenzoic acid via hydrolysis.
Purification Strategy: Acid-Base Extraction
This impurity can be effectively removed during the aqueous workup by exploiting its acidic nature.
-
Dissolution: After the reaction is complete, quench the mixture and dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base. A 1 M solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of potassium carbonate (K₂CO₃) is ideal.[6]
-
Mechanism of Separation: The base deprotonates the carboxylic acid group of 4-methoxybenzoic acid, forming the corresponding sodium or potassium 4-methoxybenzoate salt. This salt is highly water-soluble and will partition into the aqueous layer, while the neutral amide product, this compound, remains in the organic layer.
-
Separation and Drying: Separate the organic layer. It is good practice to perform the basic wash two to three times to ensure complete removal of the acidic impurity. Subsequently, wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Question 3: My final product has a persistent yellow or brown color after initial purification. What causes this and how can I obtain a pure, white solid?
Color impurities often arise from minor, highly conjugated byproducts or from the degradation of reagents or intermediates. The goal is to remove these trace impurities without significant loss of the desired product.
-
Potential Cause: Formation of colored byproducts from side reactions, especially if the reaction was overheated or if the starting materials were of low purity.
-
Solution A: Recrystallization: This is the most effective method for removing trace amounts of impurities and obtaining high-purity crystalline material.[8]
-
Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for this compound include ethanol, isopropanol, ethyl acetate/hexane, or toluene.[8]
-
Protocol: Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution. If colored impurities are persistent, a small amount of activated charcoal can be added to the hot solution to adsorb them, followed by a hot filtration to remove the charcoal. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Solution B: Column Chromatography: If recrystallization is ineffective or leads to significant product loss, purification by flash column chromatography is an alternative.
-
System: Use silica gel as the stationary phase.
-
Eluent: A solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The more polar product will elute more slowly than less polar impurities. Monitor the fractions by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the primary N-acylation reaction?
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the piperidin-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the final amide product along with HCl.
Reaction Mechanism: N-Acylation
Caption: The N-acylation of piperidin-4-one.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method.
-
Setup: Use a silica gel TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic product and starting material. Staining with potassium permanganate (KMnO₄) can also be used, which will react with the secondary amine of the starting material, often showing a distinct spot.
-
Analysis: Spot the starting piperidin-4-one, the 4-methoxybenzoyl chloride, and the reaction mixture on the same plate. The reaction is complete when the spot corresponding to piperidin-4-one has been completely consumed. The product, being more polar than the acyl chloride but less polar than the free amine starting material, will have a distinct Rf value.
Q3: Are there any alternative acylating agents to 4-methoxybenzoyl chloride?
Yes, while the acyl chloride is most common due to its high reactivity, other agents can be used.
-
4-Methoxybenzoic Anhydride: Less reactive than the acyl chloride, which can sometimes lead to cleaner reactions with fewer side products. It produces 4-methoxybenzoic acid as a byproduct, which must still be removed.
-
Active Esters: For milder conditions, one could use an activated ester of 4-methoxybenzoic acid (e.g., an NHS or PFP ester), though this is a more expensive and less common route for this particular transformation.
-
Direct Amide Coupling: One could couple piperidin-4-one directly with 4-methoxybenzoic acid using standard peptide coupling reagents (e.g., HBTU, HATU, or EDC/HOBt). This avoids the use of the moisture-sensitive acyl chloride but adds the cost of the coupling reagents.[9]
Troubleshooting Workflow: Diagnosing a Failed Reaction
Caption: A logical workflow for troubleshooting a low-yielding reaction.
References
-
PubChem. p-Anisoyl chloride. National Center for Biotechnology Information. [Link]
- Patel, M., et al. (2012). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
-
Wang, D., et al. (2013). Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 560-568. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
ChemContent. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
BYJU'S. Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]
-
Likhitkar, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- CNIPA. Synthesis method of aniracetam.
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
-
Sahu, S.K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83. [Link]
-
Ianni, A.S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 14(7), 659. [Link]
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- 4. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103819387A - Synthesis method of aniracetam - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
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- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-acylated Piperidin-4-ones
Welcome to the technical support center for the purification of N-acylated piperidin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. N-acylated piperidin-4-ones are crucial building blocks in pharmaceutical development, but their purification can present significant challenges.[1][2] This resource provides in-depth, experience-driven answers to common purification problems, helping you save time, improve purity, and increase yields.
Part 1: Pre-Purification & Reaction Work-Up
Proper work-up is the first and most critical step in simplifying purification. Issues that arise here will cascade and complicate all subsequent steps.
Q1: My N-acylation reaction is sluggish or incomplete. How does this affect purification and what can I do?
Answer: An incomplete reaction is a primary source of purification difficulty because the starting piperidin-4-one is often chromatographically very similar to the acylated product.
Causality:
-
Reactivity: The reactivity of the acylating agent is a key factor. Acyl chlorides are typically more reactive than anhydrides. If using a less reactive anhydride, the reaction may stall.[3]
-
Base Stoichiometry: A non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is essential to neutralize the acid byproduct (e.g., HCl from an acyl chloride).[3] Insufficient base can halt the reaction.
-
Steric Hindrance: Bulky groups on the piperidine ring or the acylating agent can slow the reaction rate.[3]
Troubleshooting Protocol:
-
Monitor Thoroughly: Use TLC or LC-MS to monitor the reaction until the starting material is fully consumed.[4]
-
Catalysis: If using an acid anhydride, add a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction.[3]
-
Reagent Choice: If the reaction consistently stalls, consider switching from an anhydride to a more reactive acyl chloride.[3]
-
Temperature: For sterically hindered substrates, a moderate increase in temperature (e.g., to 40 °C) may be necessary, but monitor for potential side reactions.
Q2: How do I effectively remove excess acylating agent (e.g., acetic anhydride, acyl chloride) and its byproducts during work-up?
Answer: Residual acylating agents and their acidic byproducts can interfere with chromatography and crystallization. A proper quenching and extraction strategy is vital.
Causality:
-
Acylating Agents: These are moisture-sensitive and reactive. While they react with water, the hydrolysis of some, like acetic anhydride, can be surprisingly slow in a biphasic mixture.[5]
-
Byproducts: Acylation generates acidic byproducts (e.g., acetic acid, HCl) that must be neutralized.
Recommended Work-Up Protocol:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess acylating agent and neutralize acid.[4][6] Caution: CO₂ evolution can cause vigorous gas release.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]
Part 2: Troubleshooting Flash Chromatography
Flash column chromatography is the most common method for purifying these compounds, but the basic nitrogen of the piperidine ring introduces specific challenges.[7]
Q3: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography on silica gel. What is happening?
Answer: This is the most common issue encountered. It is caused by a strong acid-base interaction between the basic nitrogen atom of your piperidin-4-one and the acidic silanol (Si-OH) groups on the surface of the silica gel.[7][8] This interaction leads to poor peak shape, reduced separation efficiency, and sometimes irreversible adsorption of the product to the column.[7][9]
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Cause of Peak Tailing in Basic Compounds", shape=plaintext]
Solutions:
-
Mobile Phase Modifier (Standard Approach): Add a small amount of a basic modifier to your eluent. This "deactivates" the acidic sites on the silica.[10]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[9] This is highly effective but can be difficult to remove from the final product.
-
Ammonia: Prepare your more polar solvent (e.g., Methanol) as a 2 M solution in ammonia before mixing with the non-polar solvent. This is also effective but requires careful preparation.
-
-
Alternative Stationary Phase (Preferred Approach): Use a modified silica gel that is less acidic.
-
Amine-Functionalized Silica (NH₂-Silica): This is an excellent choice. The aminopropyl-modified surface is slightly basic, preventing the unwanted interaction and leading to sharp, symmetrical peaks without needing a mobile phase modifier.[7][8][9] This simplifies post-column work-up as there is no TEA to remove.
-
Neutral Alumina: Basic or neutral alumina can also be used, but silica is often preferred for its predictability and higher resolution.
-
| Method | Principle | Advantages | Disadvantages |
| Add Triethylamine (TEA) | Neutralizes acidic silanol groups on silica.[7] | Inexpensive, uses standard silica. | Difficult to remove from product, can alter product retention.[9] |
| Use NH₂-Functionalized Silica | Provides a basic stationary phase surface.[9][11] | Excellent peak shape, no modifier needed, easier work-up. | More expensive than standard silica. |
| Use Neutral Alumina | Provides a less acidic stationary phase. | Effective for very basic compounds. | Can have different selectivity, lower resolution than silica. |
Q4: My product co-elutes with a non-polar impurity. How can I improve the separation?
Answer: Co-elution occurs when two compounds have the same retention factor (Rf) in a given solvent system. To resolve them, you must change the selectivity of the chromatographic system.
Troubleshooting Workflow:
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} caption [label="Troubleshooting Co-elution", shape=plaintext]
Detailed Steps:
-
Change Solvent Selectivity: The most powerful tool is to change the nature of your solvents. If you are using a Hexane/Ethyl Acetate system, the primary interactions are based on polarity. Switch to a system with different interaction capabilities. For example:
-
Dichloromethane/Methanol: Introduces different dipole-dipole interactions.
-
Toluene/Acetone: Introduces pi-pi stacking interactions if your molecules have aromatic rings.
-
-
Optimize the Gradient: If you are running a gradient, make it shallower (i.e., increase the column volumes over which the gradient runs). A slower increase in solvent strength can often resolve closely eluting peaks.
-
Switch to Reversed-Phase: If normal-phase fails, consider reversed-phase flash chromatography (C18 silica). The elution order will be inverted (non-polar compounds are retained more strongly), which can often provide the selectivity needed for a difficult separation.[7]
Part 3: Post-Chromatography & Crystallization
After successful chromatography, the final challenge is to isolate your product as a pure, solid material.
Q5: I've combined my pure fractions, but after removing the solvent, I get an oil or a sticky solid, not a crystalline material. How can I induce crystallization?
Answer: The inability to crystallize is often due to residual impurities acting as "anti-solvents" for crystallization or the compound's inherent properties. "Oiling out" occurs when the compound comes out of solution above its melting point.[12][13]
Causality & Solutions:
-
Residual Solvent/Modifier: Traces of high-boiling solvents (like DMF) or modifiers (like TEA) can inhibit crystal lattice formation. Ensure these are thoroughly removed under high vacuum, possibly by co-evaporating with a volatile solvent like toluene.[5]
-
Solution Too Concentrated: Rapidly removing solvent can lead to a supersaturated state that "crashes out" as an amorphous solid or oil.[12]
-
Cooling Too Quickly: Fast cooling does not give molecules enough time to align into an ordered crystal lattice.[12][13]
Step-by-Step Crystallization Protocol:
-
Choose a Solvent System: Find a solvent (or solvent pair) in which your compound is soluble when hot but poorly soluble when cold. Common choices for piperidin-4-ones include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[1]
-
Dissolve: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude solid and heat gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary.[13]
-
Slow Cooling (Critical Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.[12]
-
Induce Crystallization (If Needed): If no crystals form after cooling, try one of these techniques:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[14]
-
Seeding: Add a tiny crystal of previously purified material to the solution. This provides a template for further crystallization.[14]
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[12]
-
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry thoroughly under high vacuum.
Q6: My purified N-acylated piperidin-4-one is a stable free base, but over time it forms a salt and becomes insoluble. What is causing this?
Answer: Amines, including N-acylated piperidin-4-ones, can react with acidic gases in the atmosphere, primarily carbon dioxide (CO₂), to form carbonate salts. They can also react with trace HCl vapors that may be present in a lab environment (e.g., from bottles of acetyl chloride or thionyl chloride).[15]
Prevention:
-
Inert Atmosphere: For long-term storage, store the purified compound in a sealed vial under an inert atmosphere like nitrogen or argon.[3]
-
Desiccator: Store vials in a desiccator to protect them from atmospheric moisture, which can facilitate salt formation.
-
Location: Avoid storing amine-containing compounds in the same cabinet as acidic reagents like acyl chlorides or strong acids.[15]
If salt formation occurs, the free base can often be regenerated by dissolving the material in an organic solvent and washing with a mild aqueous base (e.g., NaHCO₃), followed by re-drying and evaporation.
References
- Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis.
- Technical Support Center: Optimizing Piperidine Acyl
- Technical Support Center: Crystallization of Piperidin-4-one Deriv
- Methods for removing unreacted starting materials from 2-Acetylthiophene. (2025). BenchChem.
- How do I purify ionizable organic amine compounds using flash column chrom
- When should I use an amine-bonded silica for flash chrom
- Have you experienced that your piperidine crystallizes when not in use?. (2021).
- Troubleshooting Crystalliz
- Removing Excess Acetic Anhydride from Acyl
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Common challenges in working with piperidine-based compounds. (2025). BenchChem.
- Minimizing byproduct formation in Friedel-Crafts acyl
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Amino Silica Gel. (2022). Sorbent Technologies, Inc.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- A new method for the preparation of piperidin-4-ones. (2018).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
Troubleshooting low yield in Friedel-Crafts acylation of piperidines
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of piperidine-containing compounds. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.
Core Challenge: The Piperidine Paradox in Friedel-Crafts Chemistry
The Friedel-Crafts acylation is a powerful tool for forming C-C bonds on aromatic rings. However, when the aromatic substrate is attached to a piperidine ring, the reaction often fails or results in disappointingly low yields. The root cause is the Lewis basicity of the piperidine nitrogen. Its lone pair of electrons readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), which is essential for activating the acylating agent.[1][2][3] This non-productive complexation deactivates the catalyst, effectively halting the reaction.[1][2]
This guide provides a structured approach to overcome this inherent challenge.
We will start with the most common user-submitted problem and branch into diagnostics and solutions.
Main Inquiry: "My Friedel-Crafts acylation of an N-substituted phenylpiperidine is failing or giving very low yield. What's wrong?"
This is the most frequent issue. Low yields can be traced to four primary areas: Substrate Incompatibility, Catalyst Issues, Reaction Conditions, and Side Reactions.
Visualizing the Troubleshooting Workflow
The following flowchart outlines a systematic approach to diagnosing the problem.
Caption: A systematic workflow for troubleshooting low yields.
FAQ 1: Why is the unprotected piperidine nitrogen so problematic?
The nitrogen's lone pair is a potent Lewis base. It will preferentially react with the strong Lewis acid catalyst required for the acylation. This forms a stable acid-base complex, rendering both the catalyst and the substrate inactive towards the desired reaction.[2][3]
Mechanism of Catalyst Deactivation
Caption: Lewis basic piperidine nitrogen deactivates the catalyst.
The most effective solution is to "mask" the nitrogen's lone pair by converting it into a less basic functional group. This is achieved by using a protecting group .
FAQ 2: How do I choose and apply a protecting group for the piperidine nitrogen?
Protecting the nitrogen as an amide is the most common and effective strategy. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, significantly reducing its Lewis basicity.[4]
Recommended Protecting Group: Acetyl (Ac) The acetyl group is a robust and reliable choice. It is stable to the acidic conditions of the Friedel-Crafts reaction and can be readily introduced.
Protocol 1: N-Acetylation of Piperidine Substrate
This protocol describes a standard procedure for protecting the piperidine nitrogen.
Materials:
-
Piperidine-containing substrate (1.0 equiv)
-
Acetic anhydride (Ac₂O, 1.2 equiv)
-
Triethylamine (NEt₃, 1.5 equiv) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine and Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine substrate (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 equiv) to the stirred solution.
-
Acylation: Add acetic anhydride (1.2 equiv) dropwise. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer to a separatory funnel and extract three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acetylated product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.[5]
| Protecting Group | Introduction Reagent | Stability | Deprotection Conditions |
| Acetyl (Ac) | Acetic Anhydride, Acetyl Chloride | Strong Acid, Most Oxidants/Reductants | Strong Acid (e.g., 6M HCl, reflux) or Base (e.g., NaOH, reflux) |
| Boc | Boc₂O | Catalytic Hydrogenation, Mild Base | Strong Acid (e.g., TFA, HCl)[6] |
| Cbz | Cbz-Cl | Acid, Mild Base | Catalytic Hydrogenation (e.g., H₂, Pd/C)[6] |
FAQ 3: I've protected the nitrogen, but my yield is still low. What's the next step?
If the nitrogen is protected, the problem likely lies with the catalyst or reaction conditions.
Catalyst Issues
-
Stoichiometry: Friedel-Crafts acylation is often not truly catalytic. The ketone product is a Lewis base and forms a stable complex with the Lewis acid, effectively sequestering it.[1][7][8] Therefore, a stoichiometric amount (or a slight excess, e.g., 1.1-1.5 equivalents) of the Lewis acid is required relative to the acylating agent.[1][9]
-
Catalyst Activity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[7][10] Any water in the reagents, solvents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Always use a fresh, unopened bottle of the Lewis acid or a freshly sublimed portion. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Choosing the Right Lewis Acid
The strength of the Lewis acid can significantly impact the reaction. While AlCl₃ is common, it can sometimes be too harsh, leading to side reactions.
| Lewis Acid | Relative Strength | Common Applications & Notes |
| AlCl₃ | Very Strong | The workhorse for most acylations. Highly moisture-sensitive.[10] Requires stoichiometric amounts. |
| FeCl₃ | Strong | A common alternative to AlCl₃, sometimes milder.[10] |
| SnCl₄ | Moderate | Useful for more activated aromatic rings. |
| ZnCl₂ | Mild | Generally used for highly reactive substrates like phenols or indoles.[10][11] |
FAQ 4: What are the optimal reaction conditions?
-
Solvent: Inert, non-polar solvents are standard.
-
Dichloromethane (DCM): Generally a good choice.[5]
-
1,2-Dichloroethane (DCE): Higher boiling point allows for heating if necessary.
-
Carbon Disulfide (CS₂): A classic solvent, but its use is declining due to toxicity and flammability.
-
Nitrobenzene: A polar solvent that can sometimes alter regioselectivity but can be difficult to remove.[12] Avoid nucleophilic solvents like alcohols or THF, as they will react with the acylating agent or catalyst.[5]
-
-
Temperature: The optimal temperature is substrate-dependent.
-
Start reactions at 0 °C during the addition of reagents to control any initial exotherm.[9]
-
Many reactions proceed well at room temperature.
-
If no reaction occurs, gentle heating (40-60 °C) may be required to overcome the activation energy. However, high temperatures can promote side reactions.[1][7]
-
Protocol 2: General Friedel-Crafts Acylation of an N-Protected Phenylpiperidine
This protocol assumes the piperidine nitrogen is protected (e.g., as an N-acetyl derivative).
Materials:
-
N-acetyl-phenylpiperidine substrate (1.0 equiv)
-
Acyl chloride (e.g., Acetyl chloride, 1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice and concentrated HCl
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a stir bar and a nitrogen inlet. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Add the N-acetyl-phenylpiperidine substrate (1.0 equiv) and anhydrous DCM. Stir until fully dissolved. Cool the solution to 0 °C.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly. The mixture may become a slurry.
-
Acylating Agent: Add the acyl chloride (1.1 equiv) dropwise to the stirred suspension at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.
-
Workup (Crucial Step): Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. This quenches the reaction and breaks up the aluminum complexes.[1] Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[1]
FAQ 5: I'm seeing multiple products. What are the likely side reactions?
-
Di-acylation: This is less common than in Friedel-Crafts alkylation because the first acyl group deactivates the aromatic ring to further substitution.[7][13] However, if your aromatic ring has other strong activating groups, it can still occur. Use of a minimal excess of the acylating agent can help.
-
Reaction at other positions: If the piperidine itself has other reactive functional groups (e.g., a hydroxyl group), acylation can occur there. These should be protected if necessary.[5]
-
Rearrangement: Unlike alkylation, the acylium ion intermediate is resonance-stabilized and generally does not undergo rearrangement, which is a significant advantage of this reaction.[8][14]
By systematically addressing these key areas—substrate protection, catalyst stoichiometry and activity, and reaction conditions—researchers can successfully overcome the challenges of Friedel-Crafts acylation on piperidine-containing molecules and achieve higher, more reliable yields.
References
- Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 56-58.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Beyond Friedel-Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2019). Friedel-Crafts acylation. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Strategies for Solubilizing 1-(4-Methoxybenzoyl)piperidin-4-one in Biological Assays
Introduction: The compound 1-(4-methoxybenzoyl)piperidin-4-one, also known as a structural analog to Aniracetam, is a molecule of interest in various pharmacological studies.[1][2] However, its utility in aqueous-based biological assays is frequently hampered by its poor water solubility.[3][4] When a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), is diluted into an aqueous assay buffer, the compound can precipitate. This phenomenon leads to significant experimental artifacts, including false-positive results from compound aggregates and false-negative results from an erroneously low concentration of the soluble compound.[5][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome the solubility challenges of this compound, ensuring the generation of reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of this compound that contribute to its poor aqueous solubility?
A: this compound (Molecular Formula: C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ) is a moderately lipophilic compound.[1][7] Its structure contains a methoxybenzoyl group, which is hydrophobic. While it has hydrogen bond acceptors, the overall character of the molecule prevents it from readily dissolving in water.[1] Publicly available data confirms it is "insoluble in water," necessitating the use of organic solvents for initial stock preparation.[3][4]
Q2: I dissolved my compound in 100% DMSO to make a 10 mM stock, but it crashed out of solution when I added it to my cell culture medium. What happened?
A: This is a classic case of dilution-induced precipitation. DMSO is an excellent organic solvent that can dissolve many nonpolar compounds.[8][9] However, when your concentrated DMSO stock is introduced into an aqueous environment (like cell culture media or assay buffer), the solvent environment abruptly changes from organic to aqueous. The compound's solubility in this new, highly polar environment is much lower, causing it to exceed its solubility limit and precipitate out of the solution.[5][10]
Q3: What is the maximum concentration of a co-solvent like DMSO that my biological assay can tolerate?
A: The tolerance for co-solvents is highly dependent on the specific assay and cell type. As a general rule, most cell-based assays are sensitive to DMSO concentrations above 1% (v/v).[11][12] To maintain cellular health and assay integrity, it is best practice to keep the final DMSO concentration at or below 0.5%. For some sensitive assays, like those involving primary cells or specific enzyme kinetics, the tolerance may be even lower. It is imperative to run a vehicle control experiment, testing the effect of the solvent at its final concentration on the assay readout in the absence of the compound.[12]
Q4: What are the primary consequences of undetected compound precipitation in my assay?
-
False Positives: Aggregates of the compound can act as non-specific inhibitors of enzymes or disrupt cellular membranes, leading to apparent biological activity that is not related to the specific target.[6]
-
False Negatives: The actual concentration of the dissolved, active compound is significantly lower than the nominal concentration you intended to test. This can lead you to incorrectly conclude that a compound is inactive.[5]
-
Poor Data Reproducibility: The amount and size of the precipitate can vary between wells and experiments, leading to high variability and inconsistent results.
-
Equipment Malfunction: In automated high-throughput screening (HTS), precipitates can clog the sensitive liquid handling robotics.[5]
Section 2: Troubleshooting Guide for Compound Precipitation
This guide provides a systematic approach to diagnosing and solving solubility issues with this compound.
The Problem: Dilution-Induced Precipitation
The core issue is the transition from a high-concentration organic stock to a low-concentration aqueous final solution, which triggers supersaturation and subsequent precipitation.
A [label="10 mM Stock in\n100% DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dilution into\nAqueous Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; C [label="Supersaturated State\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Precipitation &\nAggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Erroneous Assay Results\n(False Positives/Negatives)", fillcolor="#202124", fontcolor="#FFFFFF"];
A -> B [label="Assay Prep"]; B -> C [label="Solubility Limit Exceeded"]; C -> D [label="Nucleation"]; D -> E [label="Assay Interference"]; }
Diagram of the precipitation process upon aqueous dilution.
Step 1: Confirming Precipitation
Before modifying your protocol, confirm that precipitation is occurring.
-
Visual Inspection: Prepare a test dilution of your compound in the final assay buffer in a clear microplate or tube. Hold it against a dark background and look for cloudiness, turbidity, or visible particles.
-
Microscopy: Place a drop of the diluted compound solution on a microscope slide and examine it under low and high power. Crystalline or amorphous precipitates are often clearly visible.
Step 2: Optimizing the Stock Solution and Dilution Protocol
Minor changes to your stock solution preparation can sometimes resolve the issue.
-
Ensure Complete Dissolution: Before use, ensure your DMSO stock is fully dissolved. Gentle warming (to 30-37°C) or brief vortexing can help.[13] Always visually inspect the stock for any solid material.
-
Use High-Quality DMSO: Use anhydrous, high-purity DMSO. Water absorption by DMSO can reduce its solvating power for hydrophobic compounds.[10][14]
-
Serial Dilution: Instead of a single large dilution, perform an intermediate dilution step in either 100% DMSO or the final assay buffer. This can sometimes mitigate the shock of the solvent change.
Step 3: Systematic Solubilization Strategies
If optimization of the stock solution is insufficient, a more robust strategy is required. The following decision workflow can guide your choice.
Start [label="Start: Solubility Issue\nwith this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepStock [label="Prepare 10 mM Stock\nin 100% DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; TestAssay [label="Test in Assay\n(Final DMSO ≤ 0.5%)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPrecip [label="Precipitation\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptionA [label="Strategy A:\nReduce Stock Concentration\n(e.g., to 1 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptionB [label="Strategy B:\nUse Cyclodextrins\n(e.g., HP-β-CD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success:\nReliable Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReTest [label="Re-test in Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; VehicleCtrl [label="Crucial Step:\nRun Vehicle & \nExcipient Controls!", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> PrepStock; PrepStock -> TestAssay; TestAssay -> CheckPrecip; CheckPrecip -> OptionA [label=" Yes "]; CheckPrecip -> OptionB [label=" Yes "]; CheckPrecip -> Success [label=" No "]; OptionA -> ReTest; OptionB -> ReTest; ReTest -> VehicleCtrl; VehicleCtrl -> Success; }
Decision workflow for selecting a solubilization strategy.
Section 3: Detailed Experimental Protocols
Protocol 1: Best Practices for Preparing a DMSO Stock Solution
This protocol ensures the highest quality stock solution as a starting point.[15][16]
-
Accurate Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of this compound. For a 10 mM stock, this would be 2.192 mg per 1 mL of DMSO.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, place the vial in a sonicating water bath for 5-10 minutes or warm it gently to 37°C to aid dissolution.
-
Visual Confirmation: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[10] Use vials with tightly sealed caps to prevent water absorption.
Protocol 2: Determining Maximum Tolerated Co-Solvent Concentration
This essential control experiment validates that the chosen solvent system does not interfere with your assay.
-
Prepare Vehicle Solutions: Prepare dilutions of your chosen co-solvent (e.g., DMSO) in the final assay buffer to match the concentrations that will be present in your experimental wells (e.g., 1%, 0.5%, 0.25%, 0.1%).
-
Assay Setup: Set up your biological assay with positive and negative controls as you normally would.
-
Add Vehicle: To a set of wells, add the vehicle solutions (without the test compound).
-
Run Assay: Run the assay and measure the readout (e.g., fluorescence, luminescence, cell viability).
-
Analyze Data: Compare the signal from the vehicle-treated wells to the untreated control wells. The highest concentration of the co-solvent that does not significantly alter the assay signal is your maximum tolerated concentration.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[17][18][19]
-
Prepare Cyclodextrin-Containing Buffer: Prepare your final assay buffer containing a specific concentration of HP-β-CD. A good starting point is a 10 mM concentration of HP-β-CD.
-
Prepare Compound Stock: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.
-
Dilution and Complexation: Add a small volume of the DMSO stock directly to the HP-β-CD-containing buffer to achieve your final desired compound concentration. The DMSO concentration should be kept below your tolerated limit (e.g., ≤ 0.5%).
-
Equilibration: Gently mix or vortex the solution and allow it to equilibrate for 15-30 minutes at room temperature. This allows time for the inclusion complex to form.
-
Control Experiment: It is critical to run a control with the HP-β-CD-containing buffer alone (without the compound) to ensure the cyclodextrin itself does not interfere with the assay.[11]
Section 4: Data Summary and Best Practices
Choosing the right solubilization strategy involves balancing solubility enhancement with potential assay interference.
| Strategy | Pros | Cons | Best For... |
| DMSO Co-Solvent | Simple, well-understood, dissolves a wide range of compounds.[20][21] | Can be toxic to cells at >1%; may interfere with some assays.[11][22] | Initial screening when solubility is not a major issue and final DMSO is <0.5%. |
| Other Co-Solvents (Ethanol, PEG) | May be less toxic than DMSO for certain cell types.[23][24] | May have lower solvating power than DMSO; requires vehicle control validation. | Assays that are highly sensitive to DMSO. |
| Cyclodextrins (HP-β-CD) | Generally low toxicity; highly effective at increasing aqueous solubility.[17][] | Can sometimes extract cholesterol from cell membranes at high concentrations; requires excipient control. | Cell-based assays where co-solvent concentrations must be minimized. |
Final Recommendation: For this compound, start by preparing a 10 mM stock in high-quality DMSO. Test this in your assay, ensuring the final DMSO concentration is ≤0.5%. If precipitation occurs, the most robust and biologically compatible next step is to employ a cyclodextrin-based approach as detailed in Protocol 3. This method directly addresses the poor aqueous solubility of the compound while minimizing the impact of organic co-solvents on the biological system.
References
- Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Gould, S., & Scott, K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Various Authors. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
- Various Authors. (n.d.).
- Purdue University. (n.d.).
- FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.
- BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
- Various Authors. (n.d.).
- Inglese, J., et al. (n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- Various Authors. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- T. Holst, et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Article.
- Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Various Authors. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Various Authors. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Various Authors. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- Popa-Burke, I., & Russell, J. (2014).
- Various Authors. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
- T. Holst, et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Various Authors. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Lab Skills. (2021). Preparing Stock Solutions. YouTube.
- Various Authors. (2025). How to improve the bioavailability of poorly soluble drugs.
- Popa-Burke, I., & Russell, J. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Various Authors. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- Thorne, N., et al. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
- PharmaCompass.com. (n.d.). Aniracetam | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Various Authors. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
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- Balakin, K. V., et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- Home Sunshine Pharma. (n.d.). Aniracetam CAS 72432-10-1 Manufacturers, Suppliers, Factory. Home Sunshine Pharma.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- NIMH Chemical Synthesis and Drug Supply Program. (2021).
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Preventing decomposition of piperidin-4-one derivatives during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of piperidin-4-one derivatives. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during the synthesis of this important class of compounds. The piperidin-4-one scaffold is a ubiquitous feature in a vast number of natural products and pharmaceutically active molecules, making its efficient and clean synthesis a critical aspect of drug discovery and development.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct and actionable advice for the challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to piperidin-4-one derivatives?
The two most widely employed methods for the synthesis of the piperidin-4-one core are the Mannich condensation and the Dieckmann condensation .
-
Mannich Condensation: This is a one-pot multicomponent reaction that involves the condensation of an aldehyde, a primary amine (or ammonia), and a ketone with two α-hydrogens.[1][3] For the synthesis of 2,6-diarylpiperidin-4-ones, an aromatic aldehyde, a primary amine or ammonium acetate, and an aliphatic ketone like acetone are commonly used.[3]
-
Dieckmann Condensation: This intramolecular Claisen condensation of a diester is another classical approach. The process typically involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., an acrylate), followed by base-catalyzed cyclization of the resulting diester to form a β-ketoester. Subsequent hydrolysis and decarboxylation yield the desired piperidin-4-one.[4]
Q2: My piperidin-4-one derivative is unstable and decomposes upon standing or during purification. What are the likely causes?
The instability of piperidin-4-one derivatives is a common issue and can be attributed to several factors, primarily related to their inherent chemical structure. The two most prevalent decomposition pathways are β-elimination and Favorskii rearrangement (for α-halogenated derivatives). The susceptibility to these pathways is highly dependent on the nature of the substituent on the piperidine nitrogen.
Troubleshooting Guide: Common Decomposition Pathways and Their Prevention
This section delves into the specific decomposition pathways you might encounter and provides detailed strategies to mitigate them.
Issue 1: Formation of an α,β-Unsaturated Ketone via β-Elimination
Symptoms:
-
Appearance of a new, less polar spot on TLC.
-
1H NMR signals corresponding to vinylic protons.
-
A decrease in the yield of the desired piperidin-4-one.
-
The product may have a yellowish tint due to the conjugated system.
Causality: The Mechanism of β-Elimination
β-elimination is a base-catalyzed process where a proton on the carbon α to the carbonyl group and a leaving group on the β-carbon are removed, leading to the formation of a double bond. In the case of N-substituted piperidin-4-ones, the nitrogen substituent can act as a leaving group, particularly if it is electron-withdrawing.
The presence of an electron-withdrawing group (EWG) on the piperidine nitrogen, such as an acyl or sulfonyl group, increases the acidity of the protons at the C3 and C5 positions. A base can then abstract one of these protons to form an enolate. Subsequent elimination of the N-substituent as a leaving group leads to ring-opening and the formation of an α,β-unsaturated ketone. This is an E1cB (Elimination, Unimolecular, conjugate Base) type mechanism.
Figure 1: Mechanism of β-Elimination in N-Acyl Piperidin-4-ones. This diagram illustrates the base-catalyzed formation of an enolate intermediate, followed by the elimination of the acylamide group to yield the decomposition product.
Prevention and Troubleshooting Strategies:
| Strategy | Detailed Protocol and Explanation |
| 1. Judicious Choice of N-Protecting Group | The stability of the piperidin-4-one ring is highly influenced by the nature of the N-substituent. Avoid strongly electron-withdrawing groups like acetyl (Ac) or tosyl (Ts) if you are encountering β-elimination, especially when basic conditions are required for subsequent steps. Recommended Protecting Groups: Boc (tert-Butoxycarbonyl): This is often a good choice as it is less electron-withdrawing than acyl groups and can be removed under acidic conditions (e.g., TFA in DCM), which are less likely to promote β-elimination.Cbz (Carbobenzyloxy): Similar to Boc, the Cbz group offers good stability and can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), thus avoiding both strongly acidic and basic conditions.Benzyl (Bn): A simple benzyl group is electron-donating and significantly increases the stability of the piperidine ring towards β-elimination. It can also be removed by hydrogenolysis. |
| 2. Control of Reaction pH | Maintain a neutral or slightly acidic pH whenever possible, especially during work-up and purification. If basic conditions are unavoidable, use the mildest base possible and for the shortest duration necessary. pH Optimization Protocol: Initial Screening: Set up small-scale trials of your reaction at different pH values (e.g., pH 6, 7, 8, 9). Use a pH meter or pH paper to monitor the reaction.Analysis: After a set time, quench the reactions and analyze the crude mixture by TLC or LC-MS to determine the ratio of desired product to the β-elimination byproduct.Optimization: Narrow down the optimal pH range based on the initial screen and perform further optimization as needed. |
| 3. Temperature Control | Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for the elimination reaction to occur. |
| 4. Purification Strategy | If β-elimination is occurring during column chromatography on silica gel, the acidic nature of the silica can sometimes catalyze this decomposition. Troubleshooting Chromatography: Use of Basic Modifiers: Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) or 7N ammonia in methanol (1-2%) to the eluent to neutralize the acidic sites on the silica gel.[5]Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina.[6] |
Issue 2: Ring Contraction via Favorskii Rearrangement
Symptoms:
-
Observed in the synthesis of α-halo-piperidin-4-ones .
-
Formation of a product with a contracted ring system (a pyrrolidine carboxylic acid derivative).
-
Unexpected signals in the 1H and 13C NMR spectra, often with a loss of symmetry.
Causality: The Mechanism of the Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of an α-halo ketone that leads to a carboxylic acid derivative.[7] In the case of a cyclic α-halo ketone like an α-halo-piperidin-4-one, this results in a ring contraction.[7]
The mechanism is thought to proceed through the formation of a highly strained cyclopropanone intermediate. The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate. This enolate then undergoes an intramolecular SN2 reaction, displacing the halide to form the bicyclic cyclopropanone. The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the strained three-membered ring to form a more stable carbanion, which is subsequently protonated to yield the ring-contracted product.[8][9]
Figure 2: Mechanism of the Favorskii Rearrangement. This diagram outlines the key steps of the Favorskii rearrangement, including the formation of a cyclopropanone intermediate and subsequent ring contraction.
Prevention and Troubleshooting Strategies:
| Strategy | Detailed Protocol and Explanation |
| 1. Use of Non-Nucleophilic Bases | To deprotonate at the α'-position without promoting the Favorskii rearrangement, consider using a sterically hindered, non-nucleophilic base. Examples include lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). These bases are less likely to act as nucleophiles and attack the carbonyl carbon. |
| 2. Temperature Control | Perform the reaction at low temperatures (e.g., -78 °C) to favor the desired reaction pathway over the rearrangement. |
| 3. Alternative Synthetic Routes | If the Favorskii rearrangement is a persistent issue, it may be necessary to reconsider the synthetic strategy to avoid the formation of an α-halo-piperidin-4-one intermediate under basic conditions. |
Analytical Characterization of Decomposition Products
The ability to identify the byproducts of decomposition is crucial for effective troubleshooting.
| Analytical Technique | Application in Detecting Decomposition |
| Thin-Layer Chromatography (TLC) | A quick and easy way to visualize the formation of byproducts. The α,β-unsaturated ketone from β-elimination will typically have a higher Rf value (be less polar) than the starting piperidin-4-one. |
| 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | β-Elimination Product: Look for the appearance of new signals in the vinylic region (typically 5-7 ppm in 1H NMR) and corresponding sp2 carbon signals in the 13C NMR spectrum. Favorskii Rearrangement Product: The NMR spectra will show a complete change in the spin system, consistent with the formation of a pyrrolidine ring. |
| Mass Spectrometry (MS) | Mass spectrometry is invaluable for confirming the identity of decomposition products.[10][11] The molecular ion peak will correspond to the mass of the expected byproduct. Fragmentation patterns can also provide structural information. For example, piperidine alkaloids often show a characteristic loss of water.[10] |
| Infrared (IR) Spectroscopy | The formation of an α,β-unsaturated ketone from β-elimination will result in a shift of the carbonyl stretching frequency to a lower wavenumber (typically 1650-1685 cm-1) compared to the saturated ketone (around 1715 cm-1). |
Purification Protocols for Piperidin-4-one Derivatives
Proper purification is essential not only for obtaining a high-purity product but also for preventing further decomposition.
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying solid piperidin-4-one derivatives and removing impurities.[2]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for piperidin-4-one derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethanol-ethyl acetate or benzene-petroleum ether.[1]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: Flash Column Chromatography
For non-crystalline products or for separating mixtures of similar polarity, flash column chromatography is the method of choice.
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel is commonly used. However, for basic piperidine derivatives that may interact strongly with acidic silica, consider using neutral or basic alumina, or adding a basic modifier to the eluent.[5][6]
-
Eluent Selection: Use TLC to determine a suitable solvent system that provides good separation of your target compound from impurities (aim for an Rf of ~0.3 for the target compound).
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperidin-4-one derivative.
By understanding the potential decomposition pathways and implementing these troubleshooting and purification strategies, you can significantly improve the yield, purity, and stability of your piperidin-4-one derivatives.
References
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1275-1284.
-
Wikipedia contributors. (2023, December 12). Favorskii rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
A Reddit user. (2021, May 6). Experimental Help for Dieckmann Condensation. Reddit. Retrieved January 20, 2026, from [Link]
- Van der Heiden, S., et al. (2023). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Chemistry – A European Journal, e202301037.
-
LibreTexts. (2023, May 3). 4.1: β-Elimination Reactions. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
-
Singh, S., & Verma, S. (2012). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Request PDF. Retrieved January 20, 2026, from [Link]
-
Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved January 20, 2026, from [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved January 20, 2026, from [Link]
- Sridharan, V., et al. (2012). Spectral investigations of some piperidin-4-one molecular addition compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 725-732.
-
Teledyne ISCO. (2012). RediSep basic alumina column Purification of high pKa compounds. Retrieved January 20, 2026, from [Link]
- Wang, W., et al. (2011). Highly enantioselective [4+2] annulation via organocatalytic Mannich-reductive cyclization: one-pot synthesis of functionalized piperidines.
- Sridharan, V., et al. (2012). Spectral investigations of some piperidin-4-one molecular addition compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 725-732.
- Rajeswari, D., & Ponnuswamy, A. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals.
-
LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
The Organic Chemistry Tutor. (2022, November 18). Favorskii Rearrangement. Retrieved January 20, 2026, from [Link]
-
BYJU'S. (n.d.). Elimination Reaction. Retrieved January 20, 2026, from [Link]
-
MG Science Institute. (n.d.). Elimination Reactions. Retrieved January 20, 2026, from [Link]
-
Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 20, 2026, from [Link]
- Banks, H. D. (1992). Piperidine Synthesis.
-
The Organic Chemistry Tutor. (2022, November 18). Favorskii Rearrangement. Retrieved January 20, 2026, from [Link]
-
Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, November 18). Favorskii Rearrangement. Retrieved January 20, 2026, from [Link]
-
The Organic Chemistry Tutor. (2022, November 18). Favorskii Rearrangement. Retrieved January 20, 2026, from [Link]
-
The Organic Chemistry Tutor. (2022, November 18). Favorskii Rearrangement. Retrieved January 20, 2026, from [Link]
-
Khan Academy. (n.d.). Favorskii rearrangement. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one
Welcome to the dedicated technical support center for the synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, we address common challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to ensure the successful and efficient production of this key intermediate.
Synthesis Overview: The Acylation of Piperidin-4-one
The synthesis of this compound is typically achieved through the N-acylation of piperidin-4-one with a suitable 4-methoxybenzoylating agent, most commonly 4-methoxybenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or deactivation of the acylating agent.[1]
-
Hydrolysis of Acylating Agent: 4-Methoxybenzoyl chloride is sensitive to moisture. Any hydrolysis will reduce its effective concentration and consequently lower the yield.[1]
-
Protonation of the Amine: Inadequate neutralization of the HCl byproduct will protonate the piperidin-4-one, rendering it non-nucleophilic and stopping the reaction.
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate can be significantly hindered.[1]
-
Sub-optimal Stoichiometry: An incorrect ratio of piperidin-4-one to the acylating agent can limit the yield.[2]
Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. This will help determine the optimal reaction time.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the 4-methoxybenzoyl chloride.
-
Base Selection and Stoichiometry: Employ a non-nucleophilic base such as triethylamine or pyridine in at least a stoichiometric amount to the acylating agent to effectively scavenge the HCl produced.[3][4] If starting with a salt of piperidin-4-one (e.g., hydrochloride), an additional equivalent of base is required.[3]
-
Solvent Choice: Use an inert solvent in which both reactants are soluble. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[2]
-
Optimize Reagent Ratio: A slight excess (1.1-1.2 equivalents) of the 4-methoxybenzoyl chloride can be used to ensure complete conversion of the piperidin-4-one, though this may necessitate a more rigorous purification.[2]
Q2: I am observing significant impurity formation in my crude product. What are the likely side reactions and how can I minimize them?
Potential Side Reactions:
-
Diacylation: Although less common with piperidin-4-one itself, if other reactive functional groups are present on substituted piperidines, diacylation can occur.[2]
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the piperidine in reacting with the acylating agent.[2]
-
Formation of By-products from Degradation: Prolonged reaction times at elevated temperatures can lead to the degradation of starting materials or the product.
Minimization Strategies:
-
Controlled Stoichiometry: Use a carefully controlled amount of the acylating agent (typically 1.05 to 1.2 equivalents) to avoid side reactions.[1]
-
Inert Solvent: As mentioned, use non-nucleophilic, inert solvents like DCM or THF.[2]
-
Temperature Control: Run the reaction at a controlled temperature. Often, the reaction is started at 0 °C and then allowed to warm to room temperature.[2] Monitor the reaction progress to avoid unnecessarily long reaction times.
Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
Potential Causes for Stalling:
-
Deactivation of Nucleophile: The primary cause of a stalled reaction is often the protonation of the piperidin-4-one by the generated acid.[1]
-
Deactivation of Acylating Agent: The acylating agent may have degraded due to moisture.
Solutions:
-
Check Basicity: Ensure the reaction mixture is sufficiently basic. If necessary, add more base.
-
Fresh Reagents: Use freshly opened or properly stored 4-methoxybenzoyl chloride to ensure its reactivity.
-
Catalyst Addition: For sluggish reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent to use for this synthesis?
While 4-methoxybenzoyl chloride is the most common and reactive acylating agent for this transformation, 4-methoxybenzoic anhydride can also be used.[3] The anhydride is less reactive and may require a catalyst like DMAP for efficient conversion, but it can sometimes lead to cleaner reactions.[3]
Q2: How do I choose the right base for this reaction?
A tertiary amine base like triethylamine (TEA) or pyridine is typically used.[3] These bases are non-nucleophilic and will not compete with the piperidin-4-one in reacting with the acylating agent. They are effective at neutralizing the HCl byproduct.
Q3: What are the recommended purification methods for this compound?
The primary methods for purification are:
-
Recrystallization: This is a common and effective method for obtaining high-purity crystalline product. Ethanol is often a suitable solvent for recrystallization.[5]
-
Column Chromatography: If recrystallization is not effective in removing certain impurities, silica gel column chromatography can be employed. A mixture of ethyl acetate and hexane is a common eluent system.[5]
Q4: What analytical techniques are suitable for characterizing the final product?
The following techniques are essential for confirming the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like GC-MS or LC-MS are commonly used.[6]
-
Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the amide and ketone carbonyls.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Data and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Piperidin-4-one : 4-Methoxybenzoyl chloride Molar Ratio | 1 : 1.05-1.2 | A slight excess of the acylating agent drives the reaction to completion.[2] |
| Base : 4-Methoxybenzoyl chloride Molar Ratio | 1.1 - 1.5 : 1 | Ensures complete neutralization of HCl byproduct.[7] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by warming to ensure completion.[2] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert solvents that provide good solubility for the reactants.[2] |
Experimental Protocol: Synthesis of this compound
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizing the Process
Diagram 1: Reaction Workflow
Caption: A troubleshooting guide for low yield or incomplete reaction issues.
References
- Optimizing reaction conditions for N-acylation of 2-naphthylamine - Benchchem. (URL: )
- Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide†. (URL: )
- Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid C
- Technical Support Center: Optimizing Piperidine Acyl
-
Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC. (URL: [Link])
-
Upgrading ketone synthesis direct from carboxylic acids and organohalides - ResearchGate. (URL: [Link])
- common challenges in working with piperidine-based compounds - Benchchem. (URL: )
- Troubleshooting guide for the acylation of 4-acetylpiperidine - Benchchem. (URL: )
-
Ketone or aldehyde synthesis by acylation - Organic Chemistry Portal. (URL: [Link])
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (URL: [Link])
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights | ACS Catalysis - ACS Publications. (URL: [Link])
-
Mild and Useful Method for N-Acylation of Amines - Taylor & Francis. (URL: [Link])
-
N-Acylation Reactions of Amines - ResearchGate. (URL: [Link])
- CN103819387A - Synthesis method of aniracetam - Google P
-
An alternative synthetic strategy to construct apixaban analogues - arkat usa. (URL: [Link])
-
Piperidin-4-one: the potential pharmacophore - PubMed. (URL: [Link])
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. (URL: [Link])
-
ANALYTICAL REPORT - Policija. (URL: [Link])
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (URL: [Link])
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Technical Support Center: Minimizing Impurity Formation in the Acylation of Piperidin-4-one
Welcome to the technical support resource for the acylation of piperidin-4-one and its derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies. This center moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and resolve challenges in your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the N-acylation of piperidin-4-one.
Q1: What are the primary impurities I should be aware of during the N-acylation of piperidin-4-one?
The most frequently observed impurities arise from the reactivity of the piperidin-4-one scaffold at sites other than the secondary amine. Key impurities include:
-
O-Acylated Byproduct : The ketone can tautomerize to its enol form, especially under basic conditions. This enol can act as a nucleophile and react with the acylating agent, leading to an O-acylated species. This side reaction is a known issue when unprotected hydroxyl or phenol groups are present in similar reactions[1].
-
Aldol Condensation Products : The presence of α-hydrogens next to the carbonyl group makes piperidin-4-one susceptible to base-catalyzed self-condensation, forming aldol adducts. These can further dehydrate to form α,β-unsaturated ketones, complicating the reaction mixture.
-
Di-acylated Products : While less common for steric reasons, it's conceptually possible for a second acylation to occur, particularly with highly reactive acylating agents or under forcing conditions. The analogous over-alkylation to form quaternary ammonium salts is a known side reaction in N-alkylation if the electrophile is not added slowly and is in excess[2].
-
Unreacted Starting Material : Incomplete conversion is a common problem, leading to difficulties in purification.
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yield is often a symptom of suboptimal reaction conditions or competing side reactions. Consider these factors:
-
Insufficiently Reactive Acylating Agent : For less nucleophilic piperidones, a mild acylating agent may not be sufficient. Switching from an anhydride to a more reactive acyl chloride can often improve conversion.
-
Inappropriate Base : The base is critical. It must be strong enough to neutralize the acid byproduct (e.g., HCl from an acyl chloride) but should not promote side reactions. Highly nucleophilic bases can consume the acylating agent, while overly strong bases can accelerate aldol condensation. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often a good choice[2].
-
Poor Temperature Control : Exothermic reactions can lead to byproduct formation if the temperature is not controlled. Running the reaction at 0 °C or even lower can significantly improve selectivity and yield.
-
Catalyst Inefficiency : If using a catalyst such as 4-dimethylaminopyridine (DMAP), ensure it is not degraded and is used in the correct stoichiometric amount. Catalysts can be critical for activating less reactive acylating agents like anhydrides[3][4].
-
Product Loss During Workup : The N-acylated piperidin-4-one may have some water solubility. Ensure your extraction protocol is optimized to prevent product loss into the aqueous phase[5].
Q3: How can I improve the selectivity for N-acylation over O-acylation?
Improving N- vs. O-selectivity hinges on controlling the relative nucleophilicity of the nitrogen and the enolate oxygen.
-
Control the Stoichiometry and Addition Rate : Add the acylating agent slowly and in a controlled manner (e.g., via syringe pump) to a solution of the piperidin-4-one and base. This ensures the highly reactive acylating agent is present in low concentration, favoring reaction with the more nucleophilic amine over the less abundant enolate[2].
-
Choice of Solvent : Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. Solvents that stabilize the enolate intermediate could potentially increase O-acylation.
-
Use of Protecting Groups : For complex substrates where selectivity is a persistent issue, protecting the ketone as a ketal prior to acylation is a robust strategy. The ketal can be removed under acidic conditions post-acylation. The use of the Boc protecting group on the nitrogen is also a common strategy in related syntheses to direct reactivity[6].
Part 2: In-Depth Troubleshooting Guides
Guide 1: Mitigating Aldol Condensation Impurities
Aldol condensation is a significant risk, especially when using strong, unhindered bases.
The Underlying Problem: A base can deprotonate the α-carbon of the piperidin-4-one, creating an enolate. This enolate then attacks the carbonyl carbon of another piperidin-4-one molecule, leading to a dimeric β-hydroxy ketone impurity, which can subsequently dehydrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldol impurities.
Detailed Mitigation Protocol:
-
Base Selection : Replace common amine bases like triethylamine (pKa of conjugate acid ~10.7) with a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, pKa ~11). For extremely sensitive substrates, a proton sponge may be warranted. Inorganic bases like potassium carbonate (K₂CO₃) in a solvent like DMF can also be effective[2].
-
Temperature Control :
-
Dissolve the piperidin-4-one starting material and the base in a suitable anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C using an ice-water bath before commencing the addition of the acylating agent.
-
Maintain this temperature throughout the addition and for a period afterward before allowing the reaction to slowly warm to room temperature.
-
-
Reagent Concentration : High concentrations can favor bimolecular side reactions like aldol condensation. Running the reaction at a lower molarity (e.g., 0.1 M instead of 0.5 M) can significantly suppress the formation of these byproducts.
Guide 2: Understanding and Preventing O-Acylation
The formation of the kinetic enolate and its subsequent acylation is a competing pathway that must be managed for a clean reaction.
Reaction Pathway Analysis:
Caption: Competing pathways for N- vs. O-acylation.
Comparative Table of Reaction Conditions:
| Parameter | Condition Favoring N-Acylation (Desired) | Condition Favoring O-Acylation (Impurity) | Rationale |
| Base | Weak, non-nucleophilic (e.g., DIPEA, K₂CO₃) | Strong, unhindered (e.g., LDA, NaH) | Strong bases rapidly generate high concentrations of the enolate, increasing the rate of O-acylation. |
| Temperature | Low (≤ 0 °C) | High (> 25 °C) | N-acylation is typically kinetically favored. Lower temperatures enhance this kinetic preference. |
| Acylating Agent | Moderately reactive (e.g., Anhydride + DMAP) | Highly reactive (e.g., Acyl Chloride) | A very reactive agent may not discriminate as well between the two nucleophiles. |
| Addition Rate | Slow, controlled addition | Rapid, bulk addition | Slow addition keeps the acylating agent concentration low, favoring reaction with the more nucleophilic amine. |
Part 3: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Selective N-Acylation using an Acyl Chloride
This method is suitable for a wide range of piperidin-4-ones and offers high conversion rates.
-
Setup : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidin-4-one hydrochloride (1.0 eq).
-
Suspension : Add anhydrous dichloromethane (DCM, ~0.2 M concentration).
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA, 2.2 eq) and stir the suspension for 10 minutes at room temperature.
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath.
-
Acylating Agent Addition : Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 20-30 minutes.
-
Reaction Monitoring : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup :
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography or crystallization[7].
Protocol 2: N-Acylation using an Anhydride with DMAP Catalysis
This method is milder and ideal for substrates that are sensitive to acidic byproducts.
-
Setup : To a flame-dried, round-bottom flask under an inert atmosphere, add piperidin-4-one (1.0 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and a suitable base such as triethylamine (1.5 eq).
-
Dissolution : Add anhydrous THF or DCM (~0.2 M).
-
Cooling : Cool the mixture to 0 °C.
-
Anhydride Addition : Add the acid anhydride (1.2 eq) dropwise.
-
Reaction : Stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Workup and Purification : Follow steps 7 and 8 from Protocol 1. The workup is crucial to remove the carboxylic acid byproduct from the anhydride[5].
Part 4: Purification Insights
Even with optimized protocols, minor impurities may persist.
-
Crystallization : This is a highly effective method for purifying solid N-acylated piperidin-4-ones. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain dissolved[7]. Common solvent systems include ethanol, ethanol/ethyl acetate mixtures, or benzene/petroleum ether[7].
-
Acid/Base Extraction : Unreacted piperidin-4-one starting material can be removed from the organic phase by washing with a dilute acid (e.g., 1 M HCl). The protonated starting material will move to the aqueous phase, while the neutral N-acylated product remains in the organic layer.
-
Chromatography : For stubborn impurities or oily products, silica gel column chromatography is the method of choice. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically provide good separation.
References
-
Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
- Reddy, P. et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Gassama, A. & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate Discussion. [Link]
-
ResearchGate. (2021). Amidic conjugation of N‐acyl‐2‐piperidones biased towards lactam carbonyl carbon. [Link]
-
Nguyen, T. et al. (2012). Synthesis and acylation of novel azacrownophanes containing fused piperidin-4-one subunit. CyberLeninka. [Link]
-
Di Mola, A. et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrevlett.com [chemrevlett.com]
1-(4-Methoxybenzoyl)piperidin-4-one stability and storage conditions
Technical Support Center: 1-(4-Methoxybenzoyl)piperidin-4-one
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support guide for this compound (CAS: 101373-79-9). This document, prepared by our Senior Application Scientists, is designed to provide you with in-depth technical information, practical advice, and clear protocols to ensure the stability and integrity of this compound throughout your research.
Chemical Profile and Intrinsic Stability
This compound is a solid, typically appearing as a white to light yellow powder.[1] Its molecular structure features a central piperidin-4-one ring N-acylated with a 4-methoxybenzoyl group. This structure contains two key functional groups that are central to its chemical reactivity and stability profile: an amide and a ketone.
Under recommended storage conditions, the compound is chemically stable.[2] However, the amide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, representing the most probable degradation pathway. Researchers should be aware of conditions that can promote this degradation, such as exposure to moisture, strong acids, or strong bases.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and experimental issues related to the handling and stability of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4][5][6] While room temperature is often sufficient for short-term use, refrigeration at 2-8°C is recommended for long-term storage to minimize the rate of any potential degradation.
Q2: I noticed the color of the powder has changed from white to yellowish. Is it still usable?
A: A slight color change can be an initial indicator of degradation, though it does not automatically render the compound unusable for all applications. This change may result from minor impurities or slow degradation upon exposure to air or light over time.
-
Causality: The formation of colored impurities can arise from complex, multi-step degradation or oxidation processes that are often initiated by factors like light, oxygen, or trace contaminants.
-
Recommendation: Before use, we strongly advise re-analyzing the material's purity using a suitable analytical method like HPLC or LC-MS. For sensitive quantitative experiments, using a fresh, pure lot is always the best practice.
Q3: My compound won't fully dissolve in a solvent it was previously soluble in. What could be the issue?
A: This is a strong indicator of degradation. Hydrolysis of the amide bond would yield 4-methoxybenzoic acid and piperidin-4-one. These degradation products have different solubility profiles than the parent compound and could either be insoluble themselves or alter the overall solubility characteristics of the material.
-
Troubleshooting:
-
Confirm your solvent is pure and anhydrous.
-
Attempt to dissolve a small amount in a high-purity solvent like DMSO to check for baseline solubility.
-
Analyze the material via HPLC to identify the presence of multiple peaks, which would confirm impurity or degradation.
-
Q4: Can I store this compound in a solution?
A: Storing this compound in solution is generally not recommended for long periods due to the increased risk of solvent-mediated degradation (solvolysis). If you must prepare stock solutions, follow these guidelines:
-
Use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF).
-
Prepare fresh solutions for each experiment.
-
If short-term storage is necessary, store aliquots at -20°C or -80°C to slow degradation kinetics. Always perform a solubility test after thawing.
Q5: What are the primary chemical incompatibilities I should be aware of?
A: Avoid strong oxidizing agents, strong acids, and strong bases.[2][3]
-
Strong Oxidizing Agents: Can react with the aromatic ring or other parts of the molecule.
-
Strong Acids/Bases: Can catalyze the hydrolysis of the amide bond, leading to rapid degradation.
Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) / Room Temp (Short-term) | Reduces the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | Minimizes oxidation and moisture contact. |
| Container | Tightly sealed, light-resistant container (e.g., amber glass vial).[5] | Protects from moisture, air, and UV-induced degradation.[2][3][4][5][6] |
| Location | Dry, well-ventilated area away from incompatible materials.[2][3][4][5][6] | Prevents accidental exposure to reactive substances. |
Understanding Degradation Pathways
While specific degradation kinetics for this molecule are not widely published, its structure allows for a chemically logical prediction of its primary degradation pathway: amide hydrolysis .
Primary Degradation Pathway: Amide Hydrolysis
The central amide bond is the most likely point of cleavage, especially in the presence of water (hydrolysis), which can be catalyzed by acidic or basic conditions.
Caption: Predicted primary degradation pathway via amide hydrolysis.
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to validate the purity of your compound, especially for older lots or if degradation is suspected.
Protocol 1: Workflow for Assessing Compound Stability
This workflow provides a systematic approach to verifying the stability of your sample.
Caption: Decision workflow for stability and usability assessment.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method. The specific column, mobile phase, and gradient may need to be optimized for your system.
-
Preparation of Standard Solution:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., 1 mL of Acetonitrile or Methanol) to create a 1 mg/mL stock solution. Ensure the solvent is HPLC grade.
-
-
Preparation of Sample Solution:
-
Prepare the sample to be tested at the same concentration (1 mg/mL) in the same solvent.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time (RT) of the pure compound.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The presence of significant peaks at different retention times indicates the presence of impurities or degradation products. Calculate the area percentage of the main peak to determine purity.
-
References
-
West Liberty University. 4,4'-Dichlorodiphenyl sulphone Material Safety Data Sheet. [Link]
Sources
Technical Support Center: Strategies for Overcoming Poor Stereoselectivity in Piperidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with stereoselectivity in the synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving precise control over its three-dimensional structure is paramount for therapeutic efficacy.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate and resolve common issues in your synthetic workflows.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you might be facing at the bench. Each issue is broken down into potential causes and actionable solutions, grounded in mechanistic principles.
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity is a frequent challenge, often pointing to issues with the transition state geometry of your cyclization or functionalization step. Several factors could be at play:
Potential Causes & Solutions:
-
Reaction Mechanism Ambiguity: The reaction may be proceeding through a non-stereodetermining pathway. For example, what is assumed to be a concerted [4+2] cycloaddition might be competing with a stepwise Mannich-Michael pathway, especially when strong Lewis acids are used.[4] The stepwise pathway can have lower intrinsic selectivity.
-
Solution: Re-evaluate your catalytic system. Screening different Lewis or Brønsted acids can help identify a catalyst that favors the desired concerted pathway.[4] Organocatalysts, for instance, have been shown to promote highly stereoselective domino reactions to form polysubstituted piperidines.[5]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical variables that dictate the energy landscape of the reaction. The transition states leading to different diastereomers may be very close in energy, and suboptimal conditions can fail to sufficiently differentiate them.
-
Solution: Conduct a systematic optimization screen. Lowering the reaction temperature often enhances selectivity by favoring the lower-energy transition state.[4] Solvent polarity can also play a crucial role in stabilizing or destabilizing transition states. Monitor the reaction progress to avoid prolonged reaction times which might lead to product epimerization.
-
-
Insufficient Steric or Electronic Guidance: The inherent structure of your substrates may not provide a strong enough bias for one stereochemical outcome.
-
Solution 1: Modify Substrates: The use of cyclic dienes often results in higher diastereoselectivities in cycloaddition reactions.[4] Introducing bulky protecting groups or other directing groups can also effectively shield one face of the molecule.
-
Solution 2: Employ Chiral Auxiliaries: A chiral auxiliary is a powerful tool for inducing stereoselectivity.[6] Temporarily attaching a chiral molecule to your substrate can effectively direct the approach of reagents. For example, Evans oxazolidinones or carbohydrate-based auxiliaries like arabinopyranosylamine have been successfully used to synthesize chiral piperidine derivatives with high diastereoselectivity.[7][8][9]
-
-
Inadequate Catalyst Control: In catalyst-controlled reactions, the ligand sphere of the metal or the structure of the organocatalyst is paramount.
-
Solution: The choice of catalyst and ligand is critical. For instance, in rhodium-catalyzed C-H functionalization, different chiral dirhodium tetracarboxylate catalysts can lead to vastly different diastereomeric ratios.[10] Similarly, in palladium-catalyzed reactions, the protecting group on the piperidine nitrogen can act as a directing group, influencing stereoselectivity.[11]
-
Caption: A workflow for troubleshooting low diastereoselectivity.
Question 2: I'm struggling to achieve high enantioselectivity in my piperidine synthesis. What strategies can I employ?
Answer:
Low enantioselectivity indicates that the chiral catalyst or reagent is not effectively discriminating between the two prochiral faces of the substrate. Here are several advanced strategies to address this:
Strategies for Enhancing Enantioselectivity:
-
Asymmetric Catalysis: This is the most elegant and atom-economical approach.
-
Organocatalysis: Chiral amines, such as prolinol derivatives, can catalyze domino Michael addition/aminalization processes to construct polysubstituted piperidines with excellent enantioselectivity, often forming multiple stereocenters in a single step.[5]
-
Transition Metal Catalysis: Chiral metal complexes are highly effective. For instance, Rh-catalyzed asymmetric reductive Heck reactions using chiral bisphosphine ligands can produce 3-substituted tetrahydropyridines with high enantiomeric excess (ee).[1][2] Similarly, nickel-catalyzed intramolecular hydroalkenylation with chiral spiro phosphoramidite ligands provides access to N-heterocycles with excellent stereoselectivity.[12]
-
-
Chemo-enzymatic Synthesis: Combining chemical synthesis with biocatalysis offers a powerful route to chiral piperidines. A one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines, a method used in the synthesis of drugs like Preclamol and Niraparib.[13]
-
Chiral Auxiliary-Mediated Synthesis: As with diastereoselectivity, chiral auxiliaries are a reliable method for controlling enantioselectivity. The auxiliary enforces a specific conformation, leading to a highly selective reaction. The auxiliary is then cleaved and can often be recovered.[6]
-
Radical-Mediated C-H Functionalization: Innovative methods are emerging that control stereochemistry in radical reactions. A chiral copper catalyst can enable an enantioselective δ C-H cyanation of acyclic amines through a radical relay mechanism, providing access to enantioenriched δ-amino nitriles which are precursors to chiral piperidines.[3]
| Strategy | Advantages | Disadvantages | Typical ee (%) |
| Asymmetric Organocatalysis | Metal-free, often milder conditions, high functional group tolerance.[5] | Catalyst loading can be high, may not be suitable for all substrates. | 90-99+ |
| Transition Metal Catalysis | High turnover numbers, broad scope, tunable ligands.[1][2][10] | Metal contamination, sensitivity to air/moisture, ligand cost. | 90-99+ |
| Chemo-enzymatic Synthesis | Extremely high selectivity, mild aqueous conditions, environmentally friendly.[13] | Limited substrate scope, enzyme availability and stability can be issues. | >99 |
| Chiral Auxiliary Control | Reliable, predictable, high stereoselectivity.[7][8] | Stoichiometric use of chiral material, requires extra protection/deprotection steps. | >98 |
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my piperidine product?
A1: Accurate determination is crucial. The primary methods are chromatographic and spectroscopic.[14]
-
For Diastereomers: ¹H NMR spectroscopy is often the first and quickest method. Diastereomers will have distinct signals that can be integrated. For more complex mixtures or for baseline separation, HPLC or GC on an achiral column is standard.[15]
-
For Enantiomers:
-
Chiral Chromatography (HPLC, SFC, GC): This is the gold standard. A chiral stationary phase (CSP) is used to separate the enantiomers, and the e.e. is calculated from the integrated peak areas.[16][17][18] Supercritical Fluid Chromatography (SFC) is a "greener" and often faster alternative to HPLC.[14]
-
NMR with Chiral Solvating or Derivatizing Agents: In the presence of a chiral solvating agent, enantiomers form diastereomeric complexes with distinct NMR signals. Alternatively, derivatizing the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid) creates diastereomers that can be distinguished by standard NMR.[14][16]
-
Q2: What is the role of the nitrogen protecting group in controlling stereoselectivity?
A2: The N-protecting group is not just a passive spectator; it plays a critical role.
-
Steric Hindrance: A bulky protecting group (e.g., Boc, Cbz) can block one face of the molecule, directing incoming reagents to the opposite, less hindered face.
-
Directing Group: The protecting group can act as a directing group in metal-catalyzed C-H functionalization reactions, controlling regioselectivity and stereoselectivity.[10][11]
-
Conformational Lock: Certain protecting groups can lock the piperidine ring into a specific chair conformation, which can enhance the facial bias for subsequent reactions.
Q3: Can a reaction that gives poor stereoselectivity still be useful?
A3: Yes. If a reaction consistently produces a mixture of stereoisomers that are separable by chromatography, it can still be a viable route, especially if the starting materials are inexpensive and the separation is straightforward.[15] Additionally, sometimes reaction conditions can be found to epimerize an unwanted stereocenter to the desired one. For example, treatment with a strong base like t-BuOK can sometimes be used to epimerize a product to its more thermodynamically stable isomer.[19]
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Cascade Reaction for Polysubstituted Piperidines
This protocol is a general representation based on the principles of domino Michael addition/aminalization processes catalyzed by chiral prolinol derivatives.[5]
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the aldehyde substrate (1.0 equiv) and the nitroolefin (1.1 equiv) in the chosen solvent (e.g., CH₂Cl₂ or Toluene, 0.2 M).
-
Reaction Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C). Add the O-TMS protected diphenylprolinol catalyst (0.1-0.2 equiv).
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to 48 hours depending on the substrates.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the polysubstituted piperidine.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Caption: Key steps in an organocatalytic cascade for piperidine synthesis.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination
This is a general protocol for analyzing a chiral piperidine derivative. Specific conditions must be optimized for each compound.[16]
-
Sample Preparation: Prepare a stock solution of your purified piperidine derivative at approximately 1 mg/mL in the mobile phase or a compatible solvent. If necessary, derivatize the amine with an agent like benzoyl chloride to improve its chromophoric properties.[14]
-
Instrumentation Setup:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: Select an appropriate chiral stationary phase (e.g., Chiralpak® IA, a polysaccharide-based column).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol (e.g., 90:10 v/v). A small amount of an additive like diethylamine (0.1%) is often used to improve peak shape for basic compounds.
-
Flow Rate: Set to a standard rate, e.g., 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 25 °C.
-
Detection: Set the UV detector to a wavelength where the compound has strong absorbance.
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of a racemic sample first to confirm the separation of the two enantiomers and determine their retention times.
-
Inject your chiral sample under the same conditions.
-
-
Quantification: Integrate the peak areas for the two enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100 (where A₁ is the area of the major enantiomer).
-
References
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans.
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Royal Society of Chemistry (RSC).
- Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. ElectronicsAndBooks.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Technical Support Center: Stereoselectivity in Piperidine Reactions. Benchchem.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
- Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. Benchchem.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace.
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing.
- New Methods for the Stereoselective Construction of N-Containing Rings.
- Stereoselective Synthesis of Piperidines. Who we serve.
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermedi
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
- A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.
- A Comparative Guide to Assessing the Enantiomeric Excess of (S)-3-(4-Fluorobenzyl)
- Piperidine synthesis. Organic Chemistry Portal.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Piperidine as an organocatalyst. a Yield of isolated product after...
- Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- Chiral auxiliary. Wikipedia.
- Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
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Validation & Comparative
A Senior Application Scientist's Guide to N-Substituted Piperidin-4-ones: A Comparative Analysis of 1-(4-Methoxybenzoyl)piperidin-4-one and its Analogs
Introduction: The Enduring Significance of the Piperidin-4-one Scaffold in Medicinal Chemistry
The piperidin-4-one nucleus is a privileged scaffold in modern drug discovery, forming the structural core of a multitude of pharmacologically active agents.[1][2] Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for the introduction of a diverse array of substituents, enabling the fine-tuning of physicochemical properties and biological activities. This versatility has led to the development of piperidin-4-one derivatives with a wide spectrum of therapeutic applications, including anticancer, antiviral, analgesic, and antipsychotic activities.[1]
This guide provides a comparative analysis of 1-(4-methoxybenzoyl)piperidin-4-one and other N-substituted piperidin-4-ones, offering insights into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. We will delve into the causal relationships behind experimental choices and provide detailed protocols to empower researchers in their own investigations of this important class of compounds.
Chemical Synthesis: A Modular Approach to N-Functionalization
The synthesis of N-substituted piperidin-4-ones is typically achieved through a convergent approach, wherein the piperidin-4-one core is first synthesized or procured, followed by N-functionalization. A common and efficient method for the synthesis of the piperidin-4-one ring itself is the Mannich condensation.[1][3]
General Synthesis of N-Acyl Piperidin-4-ones
A prevalent method for the synthesis of N-acyl piperidin-4-ones, including this compound, involves the acylation of the piperidin-4-one nitrogen with an appropriate acyl chloride in the presence of a base.[4] This reaction is versatile and allows for the introduction of a wide variety of acyl groups.
Experimental Protocol: Synthesis of this compound [4]
Materials:
-
4-Piperidone
-
4-Methoxybenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-piperidone (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Causality Behind Experimental Choices:
-
Triethylamine: This tertiary amine acts as a base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the acyl chloride.
-
Stepwise Addition at 0 °C: Slow addition of the acyl chloride at a reduced temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.
Comparative Analysis of Biological Activities
The N-substituent on the piperidin-4-one ring plays a pivotal role in determining the compound's biological activity profile. By modulating the steric and electronic properties of this substituent, researchers can target a wide range of biological pathways.
Anticancer Activity: A Tale of Two Substituents
Numerous studies have highlighted the potential of N-substituted piperidin-4-ones as anticancer agents.[5][6] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The nature of the N-substituent significantly influences the cytotoxic potency.
To provide a comparative context, let's examine the reported anticancer activities of other N-substituted piperidin-4-one derivatives.
| Compound/Derivative Class | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| N-Aroyl-α,β-unsaturated piperidones | 4-Nitrobenzoyl | PG-BE1 (Lung Cancer) | < 5 | [6] |
| N-Aroyl-α,β-unsaturated piperidones | 4-Methylbenzenesulfonyl | PG-BE1 (Lung Cancer) | < 5 | [6] |
| N-Aroyl-α,β-unsaturated piperidones | 4-Nitrobenzenesulfonyl | PG-BE1 (Lung Cancer) | < 5 | [6] |
Table 1: Anticancer activity of selected N-substituted piperidin-4-one derivatives.
The data in Table 1 demonstrates that various N-aroyl and N-sulfonyl piperidin-4-one derivatives exhibit potent anticancer activity against lung cancer cells.[6] The electronic nature of the substituent on the aromatic ring of the N-acyl group appears to be a critical determinant of cytotoxicity.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (e.g., this compound and other N-substituted analogs) in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Dopamine Receptor Binding: The Influence of N-Substitution on Neurological Targets
N-substituted piperidin-4-ones have also been extensively investigated for their activity at dopamine receptors, particularly the D2 subtype, which is a key target for antipsychotic drugs. The nature of the N-substituent is critical for achieving high affinity and selectivity.
| Compound/Derivative Class | N-Substituent | Receptor | Ki (nM) | Reference |
| N-Phenylpiperazine Analogs | Varied aryl amides | D2 | Varies | [8] |
| N-Phenylpiperazine Analogs | Varied aryl amides | D3 | Varies | [8] |
| Benzyloxy piperidine derivatives | Halogenated benzyl groups | D4 | 96 - 338 | [9] |
Table 2: Dopamine receptor binding affinities of selected N-substituted piperidine/piperazine derivatives.
The data in Table 2 illustrates that modifications to the N-substituent can lead to a wide range of binding affinities for different dopamine receptor subtypes. For instance, in a series of N-phenylpiperazine analogs, the nature of the aryl amide group significantly impacted D2 and D3 receptor affinity.[8] Similarly, in a series of benzyloxy piperidine derivatives, different halogenated benzyl groups resulted in varying affinities for the D4 receptor.[9]
Conclusion and Future Directions
The N-substituted piperidin-4-one scaffold remains a highly attractive starting point for the design of novel therapeutic agents. This guide has provided a comparative overview of this compound and its analogs, highlighting the critical role of the N-substituent in dictating biological activity.
While a direct, comprehensive experimental comparison of this compound with other derivatives is warranted, the existing literature strongly supports the continued exploration of this chemical space. Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a focused library of N-benzoyl piperidin-4-ones with diverse substituents on the benzoyl ring to elucidate the electronic and steric requirements for optimal activity against specific targets.
-
Pharmacokinetic profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.
By leveraging the modularity of the piperidin-4-one scaffold and a rational, data-driven approach to medicinal chemistry, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
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A Comparative Analysis of the Predicted Biological Activity of 1-(4-Methoxybenzoyl)piperidin-4-one and Its Analogues
Abstract
The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its role in the development of a diverse range of therapeutic agents.[1] This guide delves into the potential biological activities of the novel compound, 1-(4-Methoxybenzoyl)piperidin-4-one, through a comparative analysis with its structurally related analogues. While direct experimental data for this specific molecule is not yet prevalent in public literature, a wealth of information on its analogues allows for a predictive exploration of its pharmacological potential. This document serves as a resource for researchers and drug development professionals, providing a foundational understanding of the structure-activity relationships within this chemical class and offering detailed experimental protocols for future investigations.
Introduction: The Significance of the Piperidin-4-one Core
The piperidine ring is a privileged scaffold in drug discovery, appearing in a wide array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[2] Its metabolic stability and ability to modulate physicochemical properties make it an attractive structural motif.[2] The piperidin-4-one core, in particular, has been identified as a versatile intermediate for synthesizing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-HIV, antibacterial, anticonvulsant, and antitubercular properties.[1]
Our focus compound, this compound, combines this valuable piperidin-4-one nucleus with a 4-methoxybenzoyl group. This substitution is significant, as seen in its close analogue, Aniracetam (1-(4-Methoxybenzoyl)-2-pyrrolidinone), a well-known nootropic agent.[3][4][5][6] This structural similarity prompts an investigation into the potential cognitive-enhancing and other neurological activities of our lead compound.
This guide will compare this compound with a selection of its analogues that have established biological activities, including nootropics, acetylcholinesterase inhibitors, and tyrosinase inhibitors. By examining the structure-activity relationships (SAR), we can hypothesize the likely biological targets and design experimental strategies to validate these predictions.
Comparative Analysis of this compound and Selected Analogues
The biological activity of piperidine derivatives is heavily influenced by the substituents on both the piperidine nitrogen and at the 4-position of the ring. The following sections will explore the known activities of key analogues and draw parallels to our compound of interest.
Nootropic and Anxiolytic Activity: Comparison with Aniracetam
Aniracetam is a potent member of the racetam family of nootropics, known to enhance memory, learning, and cognitive function.[3] It is also reported to have anxiolytic properties.[3] The primary structural difference between Aniracetam and our lead compound is the replacement of the pyrrolidinone ring with a piperidinone ring.
Mechanism of Action: Aniracetam's cognitive-enhancing effects are believed to be mediated through the modulation of AMPA receptors, which are crucial for fast synaptic transmission in the brain.[3] It may also have neuroprotective effects and influence cholinergic, dopaminergic, and serotonergic systems.[3][5] Additionally, some studies suggest the involvement of endogenous steroids in the mechanism of action of racetam-like nootropics.[7]
Predicted Activity for this compound: Given the high degree of structural similarity, it is plausible that this compound could exhibit similar nootropic and anxiolytic activities. The change in the ring size from five-membered (pyrrolidinone) to six-membered (piperidinone) could influence the compound's conformation and its binding affinity to target receptors, potentially leading to altered potency or a modified pharmacological profile.
Acetylcholinesterase Inhibition: Comparison with 1-Benzylpiperidine Derivatives
A significant body of research has focused on 1-benzyl-4-piperidine derivatives as potent acetylcholinesterase (AChE) inhibitors, which are a key therapeutic strategy for Alzheimer's disease.[8][9][10] These compounds share the 1-substituted piperidine core with our lead molecule. For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine has demonstrated extremely potent AChE inhibition with an IC50 of 0.56 nM.[10]
Structure-Activity Relationship: In these series, the nature of the substituent on the piperidine nitrogen and the side chain at the 4-position are critical for activity. Bulky substituents on the benzamide moiety have been shown to increase potency.[10]
Predicted Activity for this compound: While the 4-keto group in our lead compound differs significantly from the extended side chains in the reported AChE inhibitors, the shared 1-benzoylpiperidine scaffold suggests that it could have some affinity for acetylcholinesterase. The 4-methoxybenzoyl group could interact with the active site of the enzyme. However, it is anticipated that its potency would be considerably lower than the highly optimized derivatives.
Tyrosinase Inhibition: Comparison with Benzoyl Piperidine Amides
Benzoyl and cinnamoyl piperidine amides have been explored as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[11] This is relevant as this compound is a benzoyl piperidine derivative.
Structure-Activity Relationship: Studies have shown that the substitution pattern on the benzoyl ring influences the inhibitory activity against tyrosinase.[11]
Predicted Activity for this compound: The presence of the benzoyl moiety suggests that this compound could potentially inhibit tyrosinase. The 4-methoxy group on the benzene ring is a common feature in some known tyrosinase inhibitors.
Tabular Summary of Comparative Data
| Compound | Structure | Established/Predicted Biological Activity | Key Experimental Metric | Reference |
| This compound | [Structure of this compound] | Predicted: Nootropic, Anxiolytic, potential AChE and Tyrosinase inhibitor | To be determined | N/A |
| Aniracetam | [Structure of Aniracetam] | Nootropic, Anxiolytic | Enhances AMPA receptor-mediated currents | [3] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | [Structure of the AChE inhibitor] | Acetylcholinesterase Inhibitor | IC50 = 0.56 nM | [10] |
| (E)-1-(4-Benzyl-1-piperidyl)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-en-1-one | [Structure of the Tyrosinase inhibitor] | Tyrosinase Inhibitor | IC50 values in the micromolar range | [11] |
Visualization of Structure-Activity Relationships
The following diagram illustrates the structural relationships between this compound and its analogues, highlighting the key pharmacophoric features.
Caption: Structural relationships between the lead compound and its analogues.
Experimental Protocols
To validate the predicted biological activities of this compound, the following experimental protocols are recommended.
In Vitro Assay for Nootropic Activity: AMPA Receptor Modulation
This assay will determine if the compound potentiates AMPA receptor-mediated currents in cultured neurons, a hallmark of nootropic activity similar to Aniracetam.
Methodology:
-
Cell Culture: Primary cortical neurons will be cultured from embryonic day 18 rat brains.
-
Electrophysiology: Whole-cell patch-clamp recordings will be performed on cultured neurons.
-
AMPA Application: A baseline AMPA-evoked current will be established by applying a sub-maximal concentration of AMPA.
-
Compound Application: this compound will be co-applied with AMPA at various concentrations.
-
Data Analysis: The potentiation of the AMPA-evoked current by the test compound will be measured and compared to the baseline. An EC50 value will be calculated.
In Vitro Assay for Acetylcholinesterase Inhibition
This colorimetric assay, based on the Ellman method, will quantify the AChE inhibitory activity of the compound.
Methodology:
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE will be used.
-
Assay Procedure: The assay will be performed in a 96-well plate. The test compound at various concentrations will be pre-incubated with AChE.
-
Reaction Initiation: The reaction will be initiated by the addition of ATCI and DTNB.
-
Measurement: The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion will be measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition will be calculated, and an IC50 value will be determined.
In Vitro Assay for Tyrosinase Inhibition
This assay will measure the ability of the compound to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme.
Methodology:
-
Reagents: Mushroom tyrosinase and L-DOPA as the substrate.
-
Assay Procedure: The test compound will be incubated with mushroom tyrosinase in a 96-well plate.
-
Reaction Initiation: The reaction will be started by adding L-DOPA.
-
Measurement: The formation of dopachrome will be monitored by measuring the absorbance at 475 nm.
-
Data Analysis: The inhibitory activity will be expressed as the percentage of inhibition, and the IC50 value will be calculated.
Discussion and Future Directions
The comparative analysis presented in this guide strongly suggests that this compound is a promising candidate for exhibiting a range of biological activities, with a particular potential as a nootropic agent. The structural similarities to Aniracetam provide a compelling rationale for investigating its effects on cognitive function and mood. Furthermore, the shared pharmacophoric features with known AChE and tyrosinase inhibitors warrant a broader screening of its activity against these and other relevant biological targets.
Future research should focus on the synthesis of this compound and its subsequent evaluation using the experimental protocols detailed in this guide. In vivo studies in animal models of cognitive impairment and anxiety would be the next logical step to confirm any promising in vitro findings. Further derivatization of the lead compound, guided by the SAR of the analogues discussed, could lead to the development of even more potent and selective therapeutic agents.
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A Comparative Guide to the Structural Validation of 1-(4-Methoxybenzoyl)piperidin-4-one using 2D NMR Spectroscopy
In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is a critical checkpoint. The synthesized compound, 1-(4-Methoxybenzoyl)piperidin-4-one, presents a case where simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice for complete and unambiguous structural assignment. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques, demonstrating their collective power in piecing together the molecular puzzle of this compound. We will explore the causality behind experimental choices and present supporting data to offer a comprehensive protocol for researchers, scientists, and drug development professionals.
The Limitations of 1D NMR: Setting the Stage for 2D Analysis
While 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment and number of different protons and carbons, they often fall short in complex molecules.[1] For this compound, challenges in 1D NMR include:
-
Signal Overlap: The aliphatic protons on the piperidinone ring can have similar chemical shifts, leading to overlapping multiplets that are difficult to resolve and assign definitively.
-
Lack of Direct Connectivity Information: 1D spectra do not explicitly show which atoms are bonded to each other. For instance, they cannot directly confirm the crucial link between the 4-methoxybenzoyl group and the nitrogen of the piperidin-4-one ring.
These ambiguities necessitate the use of 2D NMR, which spreads spectral information across two frequency dimensions, resolving overlap and revealing correlations between nuclei.[2]
The Power of the 2D NMR Toolkit: COSY, HSQC, and HMBC
To achieve complete structural validation, a suite of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] It is instrumental in tracing the proton networks within the individual spin systems of the molecule, such as the piperidinone ring and the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons with their directly attached carbons (¹JCH).[3] Its high sensitivity and direct correlation are key to assigning the carbon signals based on the more easily assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[4] HMBC is often the most critical experiment for elucidating the overall structure of a molecule, as it connects different spin systems or molecular fragments.[4]
Experimental Workflow for Structural Validation
The following workflow outlines a systematic approach to the structural validation of this compound using 2D NMR.
Caption: A streamlined workflow for 2D NMR-based structural validation.
In-Depth Analysis and Interpretation
Let's delve into the expected data and its interpretation for each 2D NMR experiment in the structural validation of this compound.
Step 1: ¹H-¹H COSY Analysis
The COSY spectrum is the first step in mapping out the proton-proton connectivities.[4]
-
Expected Correlations: We anticipate strong cross-peaks between the adjacent methylene protons on the piperidinone ring. Specifically, the protons at C2 should show a correlation to the protons at C3, and the protons at C5 should correlate with the protons at C6. The aromatic protons on the 4-methoxybenzoyl group will also show correlations based on their coupling patterns.
This allows for the assembly of the piperidinone ring's proton framework and the aromatic ring's proton assignments.
Step 2: ¹H-¹³C HSQC Analysis
The HSQC spectrum definitively links each proton to the carbon it is directly attached to.[3]
-
Expected Correlations: Each protonated carbon will exhibit a cross-peak with its attached proton(s). For example, the proton signal corresponding to the methoxy group will show a correlation to the methoxy carbon signal. This experiment is crucial for assigning the carbon signals of the piperidinone ring and the aromatic ring.
Step 3: ¹H-¹³C HMBC Analysis
The HMBC spectrum is the key to connecting the molecular fragments and confirming the overall structure.[4]
-
Key Expected Correlations:
-
Connecting the Benzoyl Group to the Piperidinone Ring: The most critical correlation will be from the protons on the piperidinone ring adjacent to the nitrogen (C2 and C6 protons) to the carbonyl carbon (C7) of the benzoyl group. This three-bond correlation (H-C-N-C=O) provides undeniable evidence of the amide linkage.
-
Confirming the 4-Methoxybenzoyl Moiety: Correlations from the methoxy protons (H11) to the aromatic carbon they are attached to (C10) and from the aromatic protons (H9/H9') to the carbonyl carbon (C7) will confirm the structure of this fragment.
-
Validating the Piperidinone Ring: Correlations from the protons on one side of the piperidinone ring to the carbons on the other side will further solidify the ring structure.
-
Caption: Key HMBC correlations confirming the structure of this compound.
Summarized NMR Data
The following table summarizes the expected ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | COSY Correlations | HSQC | HMBC Correlations |
| 2, 6 | ~45 | ~3.8 | H-3, H-5 | Yes | C-4, C-7 |
| 3, 5 | ~41 | ~2.6 | H-2, H-6 | Yes | C-4 |
| 4 | ~208 | - | - | No | H-2, H-3, H-5, H-6 |
| 7 | ~170 | - | - | No | H-2, H-6, H-9/9' |
| 8 | ~128 | - | - | No | H-9/9' |
| 9, 9' | ~130 | ~7.4 | H-10/10' | Yes | C-7, C-8 |
| 10, 10' | ~114 | ~6.9 | H-9/9' | Yes | C-8, C-11 |
| 11 | ~55 | ~3.8 | - | Yes | C-10 |
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for de novo structure elucidation in solution, other techniques provide complementary information.[5]
| Technique | Information Provided | Strengths | Limitations |
| 2D NMR | Atomic connectivity, stereochemistry in solution | Unambiguous structure determination | Requires soluble sample, relatively lower sensitivity |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, small sample amount | Does not provide direct connectivity, isomers can be challenging |
| X-ray Crystallography | Precise 3D atomic coordinates in solid state | Gold standard for absolute structure | Requires a single crystal of sufficient quality and size |
For the definitive validation of this compound, 2D NMR is indispensable as it provides a complete picture of the atomic connectivity in the solution phase, which is often more relevant to the biological activity of a molecule.
Conclusion
The structural validation of this compound serves as an excellent case study for the power and necessity of 2D NMR spectroscopy.[6] Through a systematic application of COSY, HSQC, and HMBC experiments, researchers can overcome the limitations of 1D NMR to unambiguously determine the molecular structure. This multi-faceted approach, which allows for the piecing together of the molecular framework bond by bond, represents a cornerstone of modern chemical analysis and is essential for ensuring the integrity of compounds in the drug development pipeline.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 1-(4-Methoxybenzoyl)piperidin-4-one
For researchers, scientists, and professionals in drug development, the precise structural elucidation and robust quantification of novel chemical entities are paramount. 1-(4-Methoxybenzoyl)piperidin-4-one, a compound featuring a key N-acylpiperidone scaffold, presents an interesting case for mass spectrometry (MS) analysis due to its combination of amide and ketone functionalities. This guide provides an in-depth, objective comparison of mass spectrometry-based fragmentation analysis for this compound, grounded in experimental data and established principles. We will explore the causal relationships behind fragmentation pathways and compare analytical strategies to empower you with the insights needed for confident characterization.
Understanding the Molecule: Structural Features Influencing Fragmentation
This compound possesses a molecular weight of 233.26 g/mol and a molecular formula of C₁₃H₁₅NO₃.[1] Its structure is characterized by a piperidin-4-one ring N-acylated with a 4-methoxybenzoyl group. This arrangement offers several potential sites for ionization and subsequent fragmentation, primarily the nitrogen atom of the piperidine ring, the amide linkage, and the ketone group. The fragmentation patterns are heavily influenced by the stability of the resulting ions and neutral losses.
Core Fragmentation Pathways: A Mechanistic Exploration
Under mass spectrometric analysis, this compound will typically exhibit a molecular ion peak at m/z 233.[1] The fragmentation of this molecular ion is dictated by the interplay of several key mechanistic processess, including alpha-cleavage and charge-initiated amide bond cleavage.
Alpha-Cleavage: The Driving Force of Piperidine Ring Fragmentation
A dominant fragmentation pathway for piperidine derivatives is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2] This process is initiated by the ionization of the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. In the case of this compound, alpha-cleavage can occur on either side of the nitrogen, leading to two primary fragment families.
Diagram of Alpha-Cleavage Pathways
Caption: Primary fragmentation pathways of this compound.
-
Formation of the 4-Methoxybenzoyl Cation (m/z 135): Cleavage of the N-C bond within the piperidine ring, with the charge retained by the benzoyl moiety, results in the highly stable 4-methoxybenzoyl cation at m/z 135.[1] This is often a prominent peak in the mass spectrum.
-
Formation of the Piperidin-4-one Radical Cation (m/z 98): Conversely, if the charge is retained on the piperidine ring fragment following alpha-cleavage, a radical cation at m/z 98 is formed.[1]
Secondary Fragmentation: Unraveling the Acylium Ion
The 4-methoxybenzoyl cation (m/z 135) can undergo further fragmentation. A characteristic neutral loss of carbon monoxide (CO) from this acylium ion leads to the formation of a fragment at m/z 107.[1] Subsequent fragmentation of the aromatic ring can produce the stable phenyl cation at m/z 77.[1]
Comparative Analysis of Analytical Techniques
The choice of analytical technique significantly impacts the observed fragmentation and the overall quality of the data. Here, we compare common approaches for the analysis of this compound.
Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
-
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] This is highly advantageous for structural elucidation as it provides a detailed fragmentation pattern, often referred to as a molecule's "fingerprint".[4] For this compound, EI-MS would be expected to show a rich spectrum with the fragments discussed above. However, the molecular ion peak (m/z 233) may be weak or even absent in some cases.[1]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 234 for our target compound.[5] ESI is particularly well-suited for less volatile and thermally labile compounds and is the standard for liquid chromatography-mass spectrometry (LC-MS).[6] While ESI itself causes minimal fragmentation, it is almost always coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[5]
Tandem Mass Spectrometry (MS/MS) Fragmentation: Collision-Induced Dissociation (CID) vs. Higher-Energy Collisional Dissociation (HCD)
In tandem mass spectrometry, a precursor ion (e.g., the [M+H]⁺ ion at m/z 234) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The two most common methods for this are CID and HCD.
-
Collision-Induced Dissociation (CID): This technique involves accelerating the precursor ions and colliding them with a neutral gas at relatively low energies.[7] In ion trap instruments, this is a resonant excitation process.[8] CID is highly efficient at fragmenting precursor ions.[9]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique where fragmentation occurs in a collision cell outside of the ion trap.[7] It generally employs higher collision energies than traditional CID, which can lead to more extensive fragmentation and the production of more structurally informative fragments, especially for identifying modifications.[10] A key advantage of HCD, particularly in Orbitrap instruments, is the absence of a low-mass cutoff, allowing for the detection of smaller fragment ions that might be missed with ion trap CID.[7]
Table 1: Comparison of CID and HCD for this compound Analysis
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) |
| Energy Regime | Lower energy, resonant excitation in ion traps | Higher energy, beam-type fragmentation |
| Fragmentation | Generally produces key, structurally significant fragments. | Can produce a richer fragmentation spectrum, including smaller fragments. |
| Low-Mass Cutoff | Present in ion trap CID, may limit detection of small fragments. | No low-mass cutoff, beneficial for comprehensive fragment analysis. |
| Typical Application | Routine structural confirmation and quantification. | In-depth structural elucidation, analysis of modifications. |
Chromatographic Separation: Gas Chromatography (GC) vs. Liquid Chromatography (LC)
The choice of chromatography is crucial for separating the analyte from complex mixtures before it enters the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] Given the structure of this compound, it is likely amenable to GC-MS analysis. GC offers excellent chromatographic resolution.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is more versatile and is the gold standard for a wider range of compounds, including those that are non-volatile or thermally labile.[12] For routine analysis of piperidine derivatives in complex matrices like biological fluids, LC-MS is often the preferred method.[13]
Table 2: Comparison of GC-MS and LC-MS for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
| Ionization | Typically Electron Ionization (EI) | Typically Electrospray Ionization (ESI) or APCI |
| Typical Use Case | Analysis of pure compounds, volatile impurities. | Analysis in complex matrices (e.g., biological fluids, formulations). |
Experimental Protocols
To ensure reproducible and reliable data, the following experimental protocols are recommended.
Protocol for GC-MS Analysis
Workflow Diagram for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of this compound.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Source Temperature: 230 °C.
-
Protocol for LC-MS/MS Analysis
Workflow Diagram for LC-MS/MS Analysis
Caption: A representative workflow for the LC-MS/MS analysis of this compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of 10 µg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: m/z 234 [M+H]⁺.
-
Fragmentation: Utilize both CID and HCD in separate runs to compare the resulting fragmentation patterns. Optimize collision energy for each method to achieve a good distribution of fragment ions.
-
Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap is recommended for accurate mass measurements of fragment ions.
-
Conclusion and Recommendations
The mass spectrometric analysis of this compound is a powerful tool for its structural confirmation and quantification. The fragmentation is dominated by alpha-cleavage leading to characteristic ions at m/z 135 and 98.
-
For unambiguous structural elucidation of the pure compound, GC-MS with EI is highly effective due to the detailed and reproducible fragmentation patterns it generates.
-
For quantitative analysis in complex matrices , LC-MS/MS with ESI is the superior choice, offering high sensitivity and selectivity. The use of a high-resolution mass spectrometer with HCD capabilities will provide the most comprehensive fragmentation data for in-depth structural characterization and the identification of potential metabolites or impurities.
By understanding the underlying principles of fragmentation and carefully selecting the appropriate analytical technique, researchers can confidently and accurately characterize this compound and related N-acylpiperidone structures in their drug discovery and development workflows.
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Hofstadler, S. A., et al. (1996). Electrospray ionization mass spectrometry. Journal of Chemical Education, 73(4), A82. [Link]
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LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved January 21, 2026, from [Link]
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McAlister, G. C., et al. (2011). Higher-energy collision-activated dissociation without a dedicated collision cell. Molecular & Cellular Proteomics, 10(5), O111.009456. [Link]
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1221. [Link]
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ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved January 21, 2026, from [Link]
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Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved January 21, 2026, from [Link]
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Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation of peptides and proteins. Methods in Enzymology, 402, 148-185. [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved January 21, 2026, from [Link]
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Zhang, H., et al. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(1), 120-131. [Link]
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Zaikin, V. G., & Varlamov, A. V. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-1808. [Link]
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Zielińska, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. [Link]
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ACS Publications. (n.d.). Orbitrap Mass Spectrometry. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved January 21, 2026, from [Link]
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Society of Vacuum Coaters. (n.d.). Comparison of Ion Trap Mass Spectrometer and Quadrupole Mass Spectrometer. Retrieved January 21, 2026, from [Link]
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Laduviglusib GSK-3 inhibitor. (n.d.). High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Retrieved January 21, 2026, from [Link]
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PubMed. (2011). Higher-energy collision-activated dissociation without a dedicated collision cell. Retrieved January 21, 2026, from [Link]
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PubMed. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Retrieved January 21, 2026, from [Link]
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PubMed. (2005). Collision-induced dissociation (CID) of peptides and proteins. Retrieved January 21, 2026, from [Link]
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PubMed. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Retrieved January 21, 2026, from [Link]
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PubMed. (2012). In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Synthetic Routes of N-Aroyl Piperidin-4-ones: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the N-aroyl piperidin-4-one scaffold is a cornerstone of modern pharmacophores. Its prevalence in a wide range of biologically active molecules, from anticancer agents to central nervous system therapeutics, necessitates robust and versatile synthetic strategies.[1] This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable heterocyclic core, grounded in field-proven insights and experimental data. We will dissect the strategic choices behind each methodology, offering a trustworthy and authoritative resource for your synthetic endeavors.
Strategic Overview: A Two-Phase Approach
The synthesis of N-aroyl piperidin-4-ones is most effectively approached in two distinct phases: first, the construction of the core piperidin-4-one ring, followed by the crucial N-aroylation step. This modular strategy allows for the independent optimization of each phase and the generation of diverse libraries of compounds.
Caption: General synthetic workflow for N-aroyl piperidin-4-ones.
Phase 1: Constructing the Piperidin-4-one Core
The formation of the heterocyclic ring is the foundational step. The two most prominent and industrially relevant methods are the Mannich reaction and the Dieckmann condensation.
The Mannich Reaction: A Classic Multicomponent Approach
The Mannich reaction is a powerful one-pot, three-component condensation that brings together an aldehyde, a primary or secondary amine (or ammonia), and a ketone with at least one acidic α-proton.[2] This method is particularly well-suited for the synthesis of 2,6-diaryl-substituted piperidin-4-ones.
Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the amine and aldehyde. The ketone then tautomerizes to its enol form, which subsequently attacks the electrophilic iminium ion. A second enolization and intramolecular cyclization, followed by dehydration, ultimately yields the piperidin-4-one ring.[2] This multicomponent nature is a key advantage, as it allows for the rapid assembly of complex structures from simple starting materials.
Caption: Simplified workflow of the Mannich reaction for piperidin-4-one synthesis.
Experimental Protocol: Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one [3]
-
Reaction Setup: In a round-bottom flask, dissolve dry ammonium acetate (0.1 moles) in 50 mL of ethanol.
-
Addition of Reagents: To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles).
-
Reaction Progression: Heat the mixture to boiling and then allow it to stand at room temperature overnight.
-
Isolation of Hydrochloride Salt: Add 30 mL of concentrated HCl. The precipitated hydrochloride salt is collected by filtration and washed with a 1:5 mixture of ethanol and ether.
-
Formation of Free Base: Suspend the hydrochloride salt in acetone and treat with concentrated ammonia solution until a clear solution is obtained. The free base is precipitated by pouring the solution into water.
-
Purification: The crude product is collected by filtration and recrystallized from ethanol.
Performance Data:
| Product | Yield | Reference |
| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | 82.38% | [4] |
| 3-Methyl-2,6-diphenylpiperidin-4-one | 72% | [5] |
| 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | 65% |
Advantages and Limitations:
| Advantages | Limitations |
| Operational Simplicity: One-pot reaction from readily available starting materials. | Byproduct Formation: Can lead to the formation of complex mixtures, requiring careful purification. |
| Diversity: Allows for the introduction of a wide variety of substituents on the piperidine ring. | Stereocontrol: Generally produces racemic mixtures, requiring further resolution for chiral applications. |
| Scalability: The procedure is amenable to scale-up for industrial production. | Reaction Time: Can require long reaction times (e.g., overnight) for complete conversion. |
The Dieckmann Condensation: An Intramolecular Cyclization Approach
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester.[6] This method is particularly useful for the synthesis of N-substituted piperidin-4-ones where the nitrogen is incorporated into the diester precursor.
Mechanism Insight: The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[7] Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester. The driving force for this reaction is the formation of a stable, resonance-delocalized enolate of the product upon deprotonation by the base.[8] Acidic workup then provides the β-keto ester, which can be hydrolyzed and decarboxylated to yield the desired piperidin-4-one.
Caption: Simplified workflow of the Dieckmann condensation for piperidin-4-one synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone
This synthesis involves a multi-step process starting with a Michael addition, followed by the Dieckmann condensation.
-
Michael Addition: Benzylamine and methyl acrylate are reacted at room temperature in methanol to form the diester intermediate, N,N-bis(β-propionate methyl ester) benzylamine.[9]
-
Dieckmann Condensation:
-
In a dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium. Heat the mixture to reflux with stirring.
-
Add 1 mL of anhydrous methanol, followed by the slow, dropwise addition of 28 g of the diester intermediate.
-
Continue to reflux for 6 hours.
-
-
Hydrolysis and Decarboxylation:
-
After cooling to room temperature, extract the mixture with 150 mL of 25% hydrochloric acid solution.
-
Reflux the acidic solution for 5 hours.
-
Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% NaOH solution.
-
-
Workup and Purification:
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.
-
Recover the ethyl acetate by distillation and purify the remaining material by vacuum distillation to obtain 1-benzyl-4-piperidone.
-
Performance Data:
| Product | Yield | Reference |
| 1-Benzyl-4-piperidone | 78.4% |
Advantages and Limitations:
| Advantages | Limitations |
| Clean Reactions: Often produces cleaner reaction profiles with fewer byproducts compared to the Mannich reaction. | Multi-step Process: Requires the pre-synthesis of the diester starting material, adding to the overall step count. |
| Good for N-Substitution: The nitrogen is incorporated early, making it ideal for synthesizing specific N-substituted piperidin-4-ones. | Harsh Conditions: Can require the use of strong bases (e.g., sodium metal, sodium hydride) and anhydrous conditions. |
| Predictable Cyclization: The intramolecular nature leads to the predictable formation of 5- or 6-membered rings.[10] | Substrate Scope: The synthesis of the initial diester may be challenging for certain amines. |
Phase 2: N-Aroylation
Once the piperidin-4-one core is synthesized, the final step is the introduction of the aroyl group onto the nitrogen atom. The Schotten-Baumann reaction is a classic and highly effective method for this transformation.
The Schotten-Baumann Reaction: A Robust Acylation Method
This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[11] The use of a two-phase solvent system, typically water and an organic solvent, is a hallmark of Schotten-Baumann conditions.[12]
Mechanism Insight: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aroyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion. The base in the aqueous phase serves to neutralize the HCl byproduct, which drives the reaction to completion and prevents the protonation of the starting amine.[13]
Experimental Protocol: General Procedure for N-Aroylation of Piperidin-4-one
-
Reaction Setup: Dissolve the piperidin-4-one (1.0 eq.) in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Addition of Base: Add an aqueous solution of a base, such as 2M sodium hydroxide.
-
Addition of Acylating Agent: While vigorously stirring the biphasic mixture, slowly add the aroyl chloride (1.1 eq.).
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Key Considerations for N-Aroylation:
-
Choice of Base: While sodium hydroxide is common, organic bases such as pyridine or triethylamine can also be used, particularly in homogenous reaction conditions.
-
Reactivity of Aroyl Chloride: The reactivity of the aroyl chloride can be influenced by substituents on the aromatic ring. Electron-withdrawing groups can increase reactivity, while electron-donating groups may decrease it.
-
Substrate Stability: Ensure that the piperidin-4-one starting material is stable under the basic reaction conditions.
Comparative Summary and Conclusion
The choice of synthetic route for N-aroyl piperidin-4-ones is a critical decision that depends on the desired substitution pattern, scalability, and available resources.
| Feature | Mannich Reaction | Dieckmann Condensation |
| Reaction Type | One-pot, three-component | Intramolecular cyclization |
| Key Advantage | Rapid assembly of complex structures | Clean reaction profile, good for specific N-substitution |
| Key Limitation | Potential for byproduct formation | Multi-step process, requires strong base |
| Ideal For | Synthesis of diverse libraries of 2,6-disubstituted piperidin-4-ones | Targeted synthesis of specific N-substituted piperidin-4-ones |
For the rapid generation of a diverse library of C-substituted piperidin-4-ones, the Mannich reaction offers unparalleled efficiency. Its one-pot nature makes it an attractive choice for exploratory medicinal chemistry programs. However, for the targeted synthesis of a specific N-substituted analog where purity and yield are paramount, the more controlled, albeit longer, Dieckmann condensation route is often preferable.
Regardless of the method chosen for the core synthesis, the subsequent N-aroylation via the Schotten-Baumann reaction remains a reliable and high-yielding method to complete the synthesis of the target N-aroyl piperidin-4-ones.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively access this critical class of compounds, accelerating the pace of drug discovery and development.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(4-Methoxybenzoyl)piperidin-4-one Derivatives
Introduction: The Versatile Scaffold of 1-(4-Methoxybenzoyl)piperidin-4-one in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a privileged structure for interacting with a wide array of biological targets. When functionalized to this compound, this core scaffold gains additional features that have been exploited in the development of agents targeting diverse pathologies, from cancer to neurodegenerative diseases.[1][3][4][5][6]
The 4-methoxyphenyl group can engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, while the piperidin-4-one moiety provides a key anchor point for further chemical modifications. This guide will provide a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into how structural modifications influence their biological activity. We will delve into the experimental data supporting these relationships and provide detailed protocols for key assays, empowering researchers to build upon this valuable chemical framework.
Core Synthesis and Scaffold Rationale
The general synthesis of this compound derivatives is typically achieved through a straightforward N-acylation of a piperidin-4-one precursor with a 4-methoxybenzoyl chloride or a related activated carboxylic acid derivative. This modular synthesis allows for the facile introduction of a wide range of substituents on both the piperidine and benzoyl moieties, making it an attractive scaffold for generating chemical libraries for high-throughput screening and SAR studies.
Figure 1: General Synthetic Scheme for this compound Derivatives.
The rationale for selecting this scaffold is rooted in its proven success. The piperidin-4-one core is a key pharmacophore in numerous biologically active compounds.[2] The addition of the 4-methoxybenzoyl group introduces a specific electronic and steric profile that can be finely tuned to optimize interactions with the target protein.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the benzoyl moiety. This section will compare derivatives based on their reported activities, highlighting key SAR trends.
Anticancer Activity
Derivatives of the parent scaffold have shown promising anticancer properties.[1][3][7] The SAR for this activity is often linked to the substitution pattern on the piperidine ring, particularly at the 3 and 5 positions.
| Compound/Modification | Position of Modification | Observed Activity | Reference |
| 3,5-Bis(benzylidene) substitution | C3 and C5 of piperidone | Potent antiproliferative properties. | [7] |
| Spiro-chromanone fusion | C2 and C4 of piperidine | Cytotoxic against various cancer cell lines. | [3] |
| 3-Chloro-3-methyl-2,6-diaryl substitution | C2, C3, and C6 of piperidone | Reduced growth of hematological cancer cell lines. | [1] |
The introduction of bulky, lipophilic groups at the 3 and 5 positions of the piperidin-4-one ring often leads to enhanced cytotoxic activity. This is exemplified by the 3,5-bis(benzylidene) derivatives, which have demonstrated potent antiproliferation against breast and pancreatic cancer cell lines.[7] The mechanism is thought to involve the inhibition of intracellular pro-angiogenic transcription factors.[7]
Figure 3: Structure-activity relationship for acetylcholinesterase inhibition.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid method for determining AChE activity.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (10 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)
-
AChE enzyme solution (from electric eel or human erythrocytes)
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of test compound solution, and 25 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100 Determine the IC50 value from the dose-response curve.
Comparative Analysis and Future Directions
The this compound scaffold has proven to be a versatile starting point for the development of potent bioactive molecules. The SAR studies discussed herein provide a clear roadmap for further optimization.
-
For Anticancer Agents: Future efforts should focus on exploring a wider range of substitutions at the 3 and 5 positions of the piperidone ring. The incorporation of heterocyclic rings and the exploration of different linkers could lead to compounds with improved potency and selectivity.
-
For AChE Inhibitors: The design of multi-target-directed ligands (MTDLs) that can simultaneously address other pathological hallmarks of Alzheimer's disease, such as beta-amyloid aggregation and oxidative stress, is a promising strategy. [8]The this compound scaffold provides an excellent foundation for the development of such MTDLs.
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Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
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Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
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Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)- piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]
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Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
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Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [Link]
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A Spectroscopic Journey: From Precursors to Product in the Synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one
A Senior Application Scientist's Guide to Reaction Monitoring and Structural Verification
In the realm of synthetic chemistry, the transformation of simple precursors into a complex target molecule is a process demanding precision and rigorous verification. The synthesis of 1-(4-Methoxybenzoyl)piperidin-4-one is a classic example of N-acylation, where the secondary amine of a piperidinone ring is coupled with an acyl chloride. While the reaction on paper appears straightforward, confirming its successful completion and the purity of the final product is paramount. This is where the power of spectroscopy becomes indispensable.
This guide provides an in-depth comparative analysis of the spectroscopic data for this compound and its precursors, piperidin-4-one and 4-methoxybenzoyl chloride. By examining the distinct fingerprints of each molecule through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can unequivocally track the chemical transformation and validate the structure of the final product. This multi-faceted approach not only confirms the presence of the desired molecule but also ensures the absence of starting materials, providing a complete picture of the reaction's outcome.
The Synthetic Pathway: An Overview
The synthesis involves the acylation of the nitrogen atom in the piperidin-4-one ring with 4-methoxybenzoyl chloride. This reaction forms a stable amide bond, linking the piperidone core to the methoxybenzoyl group. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic route to this compound.
Experimental Protocols: Ensuring Data Integrity
The quality of spectroscopic data is directly dependent on the rigor of the experimental methodology. The following protocols outline the standard procedures for acquiring high-quality NMR, FT-IR, and MS data, grounded in principles that ensure reproducibility and accuracy.
General Workflow for Spectroscopic Analysis
Caption: Standardized workflow for acquiring and analyzing spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the analyte's signals. A trace amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, significantly more scans (e.g., 1024) are required.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount is placed directly on the Attenuated Total Reflectance (ATR) crystal. For liquids like 4-methoxybenzoyl chloride, a single drop is sufficient. This method requires minimal sample and is non-destructive.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O. The sample spectrum is then collected and ratioed against the background to produce the final infrared spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS). In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The instrument then separates and detects these ions based on their mass-to-charge ratio (m/z).
Spectroscopic Comparison: Unraveling the Molecular Story
The true power of spectroscopy lies in comparison. By observing which signals disappear and which new ones emerge, we can piece together the narrative of the chemical reaction.
Molecular Structures
Caption: Chemical structures of the compared molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The transition from precursors to product is marked by distinct and predictable changes.
-
Piperidin-4-one: The spectrum is relatively simple, showing signals for the protons on the piperidine ring and a characteristic broad signal for the N-H proton.
-
4-Methoxybenzoyl chloride: This spectrum is defined by two key features: a pair of doublets in the aromatic region, characteristic of a para-substituted benzene ring, and a sharp singlet around 3.8 ppm for the three protons of the methoxy group[1][2].
-
This compound: The product spectrum is a composite of its precursors, with critical modifications. The broad N-H signal from piperidin-4-one vanishes completely, confirming N-substitution. The aromatic and methoxy signals from the 4-methoxybenzoyl group are incorporated. The signals for the piperidine ring protons also shift due to the new electronic environment created by the electron-withdrawing amide group.
| Compound | Aromatic Protons (δ ppm) | Methoxy Protons (δ ppm) | Piperidine Protons (δ ppm) | N-H Proton (δ ppm) |
| Piperidin-4-one | N/A | N/A | ~2.5-3.5 | Broad, ~2.0 |
| 4-Methoxybenzoyl chloride | ~7.0 & ~8.0 | ~3.8 | N/A | N/A |
| This compound | ~6.9 & ~7.4 | ~3.8 | ~2.6 & ~3.8 | N/A |
¹³C NMR Spectroscopy
¹³C NMR provides insight into the carbon skeleton of the molecules. The most significant changes occur at the carbonyl carbons and with the introduction of the aromatic system.
-
Piperidin-4-one: Shows signals for the carbons in the piperidine ring, including a ketone carbonyl signal around 208 ppm.
-
4-Methoxybenzoyl chloride: Features signals for the aromatic carbons, the methoxy carbon (around 55 ppm), and a highly deshielded acyl chloride carbonyl carbon (around 168 ppm)[1].
-
This compound: The spectrum confirms the presence of both rings. Two carbonyl signals are now present: the original ketone from the piperidine ring (~207 ppm) and a new amide carbonyl (~168 ppm). The aromatic and methoxy carbon signals from the benzoyl moiety are also clearly visible.
| Compound | Ketone C=O (δ ppm) | Amide/Acyl C=O (δ ppm) | Aromatic Carbons (δ ppm) | Methoxy Carbon (δ ppm) |
| Piperidin-4-one | ~208 | N/A | N/A | N/A |
| 4-Methoxybenzoyl chloride | N/A | ~168 | ~114-164 | ~55 |
| This compound | ~207 | ~168 | ~114-164 | ~55 |
FT-IR Spectroscopy
FT-IR spectroscopy is exceptionally useful for identifying functional groups. The synthesis is easily monitored by observing key vibrational bands.
-
Piperidin-4-one: The spectrum is characterized by a sharp, strong ketone carbonyl (C=O) stretch around 1715 cm⁻¹ and a prominent N-H stretching vibration in the 3300-3400 cm⁻¹ region[3].
-
4-Methoxybenzoyl chloride: A very strong and sharp carbonyl (C=O) stretch is observed at a high frequency (~1770 cm⁻¹), which is typical for an acyl chloride[4]. Additionally, C-O stretching for the ether and aromatic C=C bands are present.
-
This compound: This spectrum provides the most definitive proof of reaction completion. The N-H stretch from piperidin-4-one is absent. Two distinct carbonyl peaks are visible: the ketone C=O stretch remains around 1710-1720 cm⁻¹, while a new, strong amide C=O stretch appears at a lower frequency (~1630-1650 cm⁻¹) due to resonance[5]. The presence of both carbonyls, alongside the aromatic and ether stretches, confirms the final structure.
| Compound | Key IR Absorption Frequencies (cm⁻¹) |
| Piperidin-4-one | ~3350 (N-H stretch), ~1715 (Ketone C=O stretch)[3] |
| 4-Methoxybenzoyl chloride | ~1770 (Acyl Chloride C=O stretch), ~1260 (C-O stretch), ~1600 (Aromatic C=C stretch)[4] |
| This compound | ~1715 (Ketone C=O stretch), ~1640 (Amide C=O stretch), ~1250 (C-O stretch), ~1600 (Aromatic C=C stretch)[5] |
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compounds, which is a fundamental piece of identifying information.
-
Piperidin-4-one: The molecular ion peak (M⁺) is observed at an m/z of 99, corresponding to its molecular weight[6][7].
-
4-Methoxybenzoyl chloride: The mass spectrum shows a molecular ion peak cluster around m/z 170 and 172, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The base peak is typically the acylium ion at m/z 135, formed by the loss of the chlorine atom[8].
-
This compound: The molecular ion peak appears at m/z 233, which perfectly matches the calculated molecular weight (233.26 g/mol ) of the final product[5].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) |
| Piperidin-4-one | C₅H₉NO | 99.13 | 99 |
| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 170/172 |
| This compound | C₁₃H₁₅NO₃ | 233.26 | 233 |
Conclusion
The spectroscopic comparison between this compound and its precursors provides a clear and definitive confirmation of the synthetic transformation. The disappearance of the N-H proton signal in ¹H NMR and the N-H stretching band in FT-IR confirms that the piperidine nitrogen has reacted. The incorporation of signals corresponding to the 4-methoxybenzoyl group across all spectroscopic techniques—aromatic and methoxy signals in NMR, amide carbonyl and aromatic stretches in FT-IR, and the final molecular weight in MS—collectively validates the formation of the desired product. This systematic, multi-technique approach exemplifies the rigorous standards required in modern chemical research, ensuring both structural accuracy and sample purity.
References
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Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]
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Journal of University of Anbar for Pure Science. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2017). [Link]
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Srinivasan, C., & Raj, S. A. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans., 3(2), 717-721. [Link]
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Pandiarajan, K., et al. 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry. [Link]
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NIST. Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. [Link]
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Manimekalai, A., et al. (2013). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 51(12), 823-829. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 46835622, 1-(4-Methoxybenzyl)piperidine-2,4-dione. [Link]
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The In Silico Gauntlet: Predicting the Biological Future of 1-(4-Methoxybenzoyl)piperidin-4-one
A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel therapeutics, the ability to predict a molecule's biological activity before committing to costly and time-consuming synthesis and in vitro testing is a game-changer. This guide offers a deep dive into the in silico prediction of biological activity for the compound 1-(4-Methoxybenzoyl)piperidin-4-one, a molecule of interest due to its structural motifs commonly found in bioactive compounds. As Senior Application Scientists, we will navigate a comparative analysis of key computational methodologies, providing not just the "how" but the critical "why" behind each strategic choice. This document is designed to be a practical, hands-on resource for researchers, scientists, and drug development professionals, grounded in scientific integrity and actionable protocols.
Introduction to this compound and the In Silico Approach
The compound this compound features a piperidin-4-one core, a scaffold known for its presence in a wide array of biologically active molecules. The 4-methoxybenzoyl group attached to the piperidine nitrogen further modulates its physicochemical properties, potentially influencing its interaction with biological targets. The core challenge is to hypothesize its biological role and potential liabilities without ever setting foot in a wet lab. This is the realm of in silico drug discovery, a powerful suite of computational tools that can significantly de-risk and accelerate the drug development pipeline.[1][2][3] This guide will compare and contrast three primary predictive methodologies: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Pharmacophore Modeling, supplemented by a crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment.
The Contenders: A Head-to-Head Comparison of In Silico Methodologies
We will dissect each method's predictive power, data requirements, and underlying principles, offering a transparent view of their respective strengths and limitations in the context of our target molecule.
Molecular Docking: Unveiling Binding Interactions in 3D
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[4][5] This structure-based approach is invaluable when a high-resolution 3D structure of a potential protein target is available.
Potential Biological Targets for this compound:
Based on the structural similarity of the piperidine core to known neuroactive compounds, we have identified two plausible and well-characterized protein targets for our investigation:
-
Sigma-1 Receptor (σ1R): An intracellular chaperone protein implicated in a variety of neurological disorders.[6][7] Crystal structures are available in the Protein Data Bank (PDB).
-
Transient Receptor Potential Vanilloid 1 (TRPV1): An ion channel involved in pain and inflammation pathways.[8] Cryo-EM structures are available in the PDB.
Experimental Protocol: Molecular Docking using AutoDock Vina and PyRx
This protocol outlines a virtual screening workflow using PyRx, a user-friendly interface for the powerful docking engine AutoDock Vina.[9][10][11]
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein (e.g., Sigma-1 receptor, PDB ID: 5HK1) from the RCSB PDB database.[12][13]
-
Load the PDB file into a molecular visualization tool like PyMOL or Chimera.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be done by drawing the 2D structure in a chemical drawing software (e.g., ChemDraw) and converting it to 3D, or by obtaining the structure from a database like PubChem.
-
Load the ligand into PyRx.
-
Minimize the ligand's energy to obtain a stable conformation.
-
Save the prepared ligand in PDBQT format.
-
-
Docking Simulation:
-
Open PyRx and load the prepared protein and ligand PDBQT files.
-
Define the docking grid box around the known binding site of the receptor. This information can be obtained from the co-crystallized ligand in the original PDB file or from literature.
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases accuracy but also computational time.
-
Initiate the docking run. AutoDock Vina will explore different conformations and orientations of the ligand within the grid box and score them based on its scoring function.
-
-
Results Analysis:
-
PyRx will present the docking results in a table, ranking the different poses of the ligand by their binding affinity (in kcal/mol).[8][14][15][16][17]
-
The most negative binding affinity score indicates the most favorable binding pose.
-
Visualize the top-ranked poses in the context of the protein's binding site to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Tools like PyMOL or Discovery Studio Visualizer are excellent for this purpose.
-
Visualization of the Molecular Docking Workflow:
Caption: A streamlined workflow for performing molecular docking using AutoDock Vina.
Predicted Outcome and Interpretation:
The molecular docking simulation will provide a binding affinity score for this compound with the Sigma-1 receptor and TRPV1. A strong negative binding affinity (e.g., -8 to -12 kcal/mol) would suggest a potentially potent interaction.[14] Visualization of the binding pose will reveal the specific amino acid residues involved in the interaction, offering hypotheses about the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Chemical Features
QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[10] This ligand-based approach is particularly useful when the 3D structure of the target is unknown, but a dataset of compounds with known activities is available.
Experimental Protocol: Building a Predictive QSAR Model
This protocol outlines the general steps for developing a QSAR model. The successful application of this method is contingent on the availability of a suitable dataset.
Step-by-Step Methodology:
-
Data Collection and Curation:
-
Identify a dataset of structurally related compounds with experimentally determined biological activity against a relevant target (e.g., a series of piperidine derivatives with known IC50 values for the Sigma-1 receptor). Public databases like ChEMBL are excellent resources for such data.
-
Ensure the data is consistent and of high quality. Remove any duplicates or compounds with ambiguous activity values.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors. These are numerical values that represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features. Software like PaDEL-Descriptor or RDKit can be used for this purpose.
-
-
Model Building:
-
Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.
-
Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build a mathematical model that relates the calculated descriptors to the biological activity.
-
-
Model Validation:
-
Rigorously validate the QSAR model using both internal and external validation techniques.[3][18][19][20][21]
-
Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's robustness.
-
External Validation: The model's predictive power is assessed by its ability to accurately predict the activity of the compounds in the test set (R²pred).
-
-
-
Prediction for the Target Molecule:
-
Calculate the same set of molecular descriptors for this compound.
-
Use the validated QSAR model to predict its biological activity.
-
Visualization of the QSAR Modeling Workflow:
Caption: A generalized workflow for developing and validating a QSAR model.
Predicted Outcome and Interpretation:
The QSAR model will provide a quantitative prediction of the biological activity of this compound (e.g., a predicted IC50 value). The reliability of this prediction is directly dependent on the quality and applicability domain of the developed QSAR model.
Pharmacophore Modeling: Identifying Essential Chemical Features for Activity
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target.[2][12][17][22][23] Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of a protein-ligand complex (structure-based).
Experimental Protocol: Ligand-Based Pharmacophore Modeling using PharmaGist
This protocol describes the generation of a pharmacophore model from a set of known active ligands using the PharmaGist web server.[24][25][26][27][28]
Step-by-Step Methodology:
-
Ligand Set Preparation:
-
Compile a set of structurally diverse molecules known to be active against a specific target (e.g., a set of known Sigma-1 receptor antagonists).
-
Save the 3D structures of these ligands in a suitable format (e.g., SDF or MOL2).
-
-
Pharmacophore Generation:
-
Access the PharmaGist web server.
-
Upload the set of active ligands.
-
PharmaGist will flexibly align the molecules and identify common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
The server will then generate a set of candidate pharmacophore models, ranked by a scoring function that reflects how well they represent the common features of the active ligands.
-
-
Pharmacophore Validation:
-
Evaluate the generated pharmacophore models for their ability to distinguish between known active and inactive compounds. A good pharmacophore model should match the active compounds while rejecting the inactive ones.
-
-
Screening the Target Molecule:
-
Use the validated pharmacophore model as a 3D query to screen the 3D structure of this compound.
-
If the target molecule fits the pharmacophore model, it is predicted to have the corresponding biological activity.
-
Visualization of the Pharmacophore Modeling Workflow:
Caption: A workflow for ligand-based pharmacophore modeling and virtual screening.
Predicted Outcome and Interpretation:
The pharmacophore modeling approach will provide a qualitative prediction of whether this compound is likely to be active at the target of interest. A good fit to a validated pharmacophore model is a strong indicator of potential biological activity.
ADMET Prediction: Foreseeing the Fate of a Molecule in the Body
A promising biological activity is of little value if the compound has poor pharmacokinetic properties or is toxic. In silico ADMET prediction is a critical step in early-stage drug discovery to flag potential liabilities.[29][30][31]
Experimental Protocol: ADMET Prediction using pkCSM and SwissADME
This protocol utilizes two widely used and freely accessible web servers, pkCSM and SwissADME, to predict a range of ADMET properties.[29][30][31][32][33]
Step-by-Step Methodology:
-
Input Preparation:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be easily obtained from databases like PubChem.
-
-
Prediction using pkCSM:
-
Navigate to the pkCSM web server.
-
Input the SMILES string of the molecule.
-
The server will calculate a wide range of ADMET properties, including:
-
Absorption: Water solubility, Caco-2 permeability, intestinal absorption.
-
Distribution: Blood-brain barrier (BBB) penetration, CNS permeability.
-
Metabolism: Cytochrome P450 (CYP) substrate or inhibitor predictions.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
-
Prediction using SwissADME:
-
Navigate to the SwissADME web server.
-
Input the SMILES string.
-
SwissADME provides predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.
-
-
Data Interpretation:
-
Analyze the predicted ADMET properties from both servers.
-
Look for any potential liabilities, such as poor absorption, rapid metabolism, potential for drug-drug interactions (CYP inhibition), or toxicity flags.
-
Visualization of the ADMET Prediction Workflow:
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- 31. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
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Benchmarking the Efficacy of 1-(4-Methoxybenzoyl)piperidin-4-one Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the meticulous evaluation of novel chemical entities against established pharmacological agents is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the efficacy of a promising class of compounds, 1-(4-Methoxybenzoyl)piperidin-4-one derivatives, against known inhibitors. Drawing upon established methodologies and field-proven insights, we will explore the experimental design, data interpretation, and logical underpinnings necessary for a robust comparative analysis.
The structural similarity of the this compound scaffold to known nootropic agents, such as Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone), suggests a potential modulation of the cholinergic and glutamatergic systems.[1][2] Therefore, this guide will focus on benchmarking these derivatives against established modulators of these pathways, which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's.
Introduction to the Chemical Scaffolds
A comparative analysis begins with a clear understanding of the molecular structures of the compounds under investigation.
1.1. The Investigational Scaffold: this compound Derivatives
The core structure features a piperidin-4-one ring N-acylated with a 4-methoxybenzoyl group. The versatility of this scaffold allows for substitutions at various positions on the piperidine ring, offering a rich chemical space for structure-activity relationship (SAR) studies.
1.2. The Benchmark Inhibitors
For a meaningful comparison, we will consider two classes of well-characterized inhibitors:
-
Acetylcholinesterase (AChE) Inhibitors: These drugs, such as Donepezil and Rivastigmine , are standard-of-care treatments for Alzheimer's disease. They act by inhibiting the breakdown of the neurotransmitter acetylcholine.
-
Glutamate Receptor Modulators: As a conceptual benchmark, we will reference Aniracetam , a known positive modulator of AMPA receptors in the glutamatergic system.[3][4]
Comparative Efficacy Evaluation: A Multi-tiered Approach
To comprehensively assess the potential of this compound derivatives, a tiered experimental approach is recommended, moving from in vitro enzymatic assays to cell-based models.
Tier 1: In Vitro Enzymatic Inhibition Assays
The initial step is to determine the direct inhibitory potential of the derivatives on key enzymes within the cholinergic pathway.
2.1.1. Acetylcholinesterase (AChE) Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of AChE.
Experimental Protocol: Modified Ellman's Assay
-
Preparation of Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compounds (this compound derivatives) and benchmark inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of varying concentrations of the test compounds or Donepezil.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Rationale for Experimental Choices: The Ellman's assay is a robust and widely accepted colorimetric method for measuring AChE activity. The use of a 96-well format allows for high-throughput screening of multiple derivatives and concentrations. Donepezil serves as a potent and clinically relevant positive control, providing a direct benchmark for the inhibitory potency of the novel compounds.
Tier 2: Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of target engagement.
2.2.1. Neuronal Cell Viability and Neuroprotection Assay
This assay assesses the ability of the compounds to protect neuronal cells from excitotoxicity, a common mechanism of cell death in neurodegenerative diseases.
Experimental Protocol: MTT Assay in SH-SY5Y Neuroblastoma Cells
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Treatment and Induction of Excitotoxicity:
-
Pre-treat the cells with various concentrations of the this compound derivatives or Aniracetam for 1 hour.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100 µM) for 24 hours.
-
-
MTT Assay:
-
After the 24-hour incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
-
Rationale for Experimental Choices: The SH-SY5Y cell line is a well-established model for neuronal studies. Glutamate-induced excitotoxicity mimics a key pathological process in neurodegeneration. The MTT assay is a standard and reliable method for assessing cell viability. Aniracetam is included as a benchmark due to its known neuroprotective effects, likely mediated through its modulation of the glutamatergic system.[3]
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in a structured format.
Table 1: Comparative Efficacy of this compound Derivatives and Benchmark Inhibitors
| Compound | Target | Assay | IC50 / EC50 (µM) |
| Derivative 1 | AChE | Enzymatic Inhibition | Experimental Value |
| Derivative 2 | AChE | Enzymatic Inhibition | Experimental Value |
| Donepezil | AChE | Enzymatic Inhibition | Known Value (e.g., 0.005 µM) |
| Derivative 1 | Neuroprotection | Cell-Based (MTT) | Experimental Value |
| Derivative 2 | Neuroprotection | Cell-Based (MTT) | Experimental Value |
| Aniracetam | Glutamate Receptors | Cell-Based (MTT) | Known Value (e.g., 10-100 µM) |
Interpretation of Results:
-
A lower IC50 value in the AChE inhibition assay indicates greater potency. Derivatives with IC50 values comparable to or lower than Donepezil would be considered highly promising.
-
A lower EC50 value in the neuroprotection assay signifies a more potent protective effect against glutamate-induced cell death. Efficacy in this assay, especially if coupled with weak AChE inhibition, may suggest a mechanism of action involving the glutamatergic pathway, similar to Aniracetam.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for conveying complex experimental processes and biological mechanisms.
Experimental Workflow for Benchmarking
Caption: A streamlined workflow for the tiered evaluation of novel inhibitors.
Hypothesized Signaling Pathway for Neuroprotection
Sources
Safety Operating Guide
Proper Disposal of 1-(4-Methoxybenzoyl)piperidin-4-one: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 1-(4-methoxybenzoyl)piperidin-4-one, a compound utilized in diverse research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules and established laboratory waste management principles to ensure a high standard of safety and environmental responsibility. The procedures outlined are designed to empower researchers, scientists, and drug development professionals with the necessary information for diligent and safe laboratory operations.
Hazard Assessment and Waste Classification
Inferred Hazard Profile:
| Potential Hazard | Rationale | Recommended Precautions |
| Skin and Eye Irritant | Based on data from analogous N-substituted piperidones.[1] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. |
| Harmful if Swallowed or Inhaled | General precaution for fine chemical powders of unknown toxicity. | Handle in a well-ventilated area or a fume hood to avoid dust inhalation. |
| Environmental Hazard | As with many synthetic organic compounds, release into the environment should be avoided.[2] | Do not dispose of down the drain or in regular trash. |
Based on these potential hazards, all waste containing this compound must be classified as hazardous chemical waste. This classification mandates a specific disposal pathway in compliance with institutional policies and regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA).[3][4]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, ensure that the following PPE is worn:
-
Nitrile Gloves: Provides a barrier against skin contact.
-
Safety Goggles or Glasses: Protects the eyes from dust particles.
-
Laboratory Coat: Prevents contamination of personal clothing.
All handling of the solid compound or solutions for disposal should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following procedure outlines the systematic steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Solid Waste: Collect any residual this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips) in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid chemical waste container. Do not mix with other incompatible waste streams. For instance, avoid mixing with strong acids or bases unless the stability of the compound in such conditions is known.[6]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Step 2: Waste Container Selection and Labeling
The integrity of the waste container is paramount to safe storage and transport.
-
Container Type: Use chemically resistant containers, such as high-density polyethylene (HDPE) bottles for liquids and wide-mouth plastic containers for solids.[6] Ensure the container has a secure, leak-proof lid.
-
Labeling: Immediately label the waste container with a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
Step 3: In-Lab Storage
Hazardous waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected.[5]
-
Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Segregation: Store the waste container in secondary containment to prevent spills. Ensure it is segregated from incompatible chemicals.[5]
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.[6]
Step 4: Scheduling Waste Pickup
Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days, but this can vary by institution), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of laboratory chemicals is a critical aspect of scientific research that ensures the safety of personnel and the protection of the environment. By adhering to the procedures outlined in this guide, researchers can confidently manage waste streams containing this compound in a manner that is both safe and compliant with regulatory standards. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-4-piperidone. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 1-(4-Methoxybenzoyl)piperidin-4-one
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of 1-(4-Methoxybenzoyl)piperidin-4-one. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following procedures are grounded in established safety principles and data from structurally similar compounds, ensuring a comprehensive approach to risk mitigation.
Hazard Assessment: A Synthesis of Structural Analogs
This compound is a bifunctional molecule. To fully appreciate its potential hazards, we must consider the contributions of both the piperidine moiety and the methoxybenzoyl group.
-
The Piperidine Core: Piperidine and its derivatives are recognized for their potential to be flammable, corrosive, and acutely toxic if swallowed, inhaled, or on contact with skin.[1][2] Vapors may form explosive mixtures with air and can be irritating to the eyes and respiratory system.[2][3]
-
The Methoxybenzoyl Group: The methoxybenzoyl component, as seen in compounds like Aniracetam, is generally considered less hazardous. However, some data suggests that compounds with this group may be suspected of damaging fertility or the unborn child.[4][5][6]
Given the potential for significant hazards from the piperidine ring, all handling procedures must adopt a high degree of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is mandatory before handling this compound.[7] The following PPE is the minimum required to mitigate potential exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][8] | Protects against splashes of the chemical which may be corrosive or toxic upon contact with eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] Consider double gloving for added protection.[7] | Prevents skin contact, which could lead to irritation, burns, or toxic absorption. |
| Body Protection | Flame-retardant lab coat or a chemical-resistant apron.[1] | Protects against splashes and potential flammability hazards. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[1][3] If there is a risk of inhalation, a NIOSH-approved respirator is necessary.[8][9] | Minimizes the inhalation of potentially toxic or irritating vapors. |
Operational Workflow: From Receipt to Disposal
The following workflow is designed to ensure safety at every stage of handling this compound.
Caption: Workflow for the safe handling of this compound.
Pre-Handling Checklist
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Spill Kit: Have a spill kit readily available that is appropriate for flammable and corrosive materials.
Handling Procedures
-
Weighing and Transfer: All weighing and transfers of the solid compound must be conducted within a chemical fume hood to prevent inhalation of any dust particles.[10]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the process is exothermic, ensure proper cooling.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[11]
Storage
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3]
-
Segregation: Store away from incompatible materials.
Emergency and Disposal Plans
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, contain the spill using a non-flammable absorbent material (e.g., sand, vermiculite).[12]
-
Clean-up: Personnel involved in the clean-up must wear appropriate PPE.[14] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate: Ventilate the area thoroughly.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[14]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[14]
Disposal
-
Waste Collection: All waste containing this compound must be collected in a designated, labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[10][12] Do not dispose of down the drain or in regular trash.
References
-
Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. 1
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National Institutes of Health. Piperidine | C5H11N | CID 8082 - PubChem. 2
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Personal Protective Equipment (PPE). 17
-
Miami University. Personal Protective Equipment | Safety | Physical Facilities. 18
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Penta chemicals. Piperidine - SAFETY DATA SHEET. 12
-
CHEMM. Personal Protective Equipment (PPE). 8
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. 13
-
ChemSupply Australia. Safety Data Sheet PIPERIDINE. 3
-
Chemical Safety: Personal Protective Equipment. 9
-
Fisher Scientific. SAFETY DATA SHEET. 19
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Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. 7
-
Fisher Scientific. SAFETY DATA SHEET. 15
-
Safety Data Sheet. GHS08 Health hazard. 4
-
ECHEMI. Aniracetam SDS, 72432-10-1 Safety Data Sheets. 5
-
AAPPTec. MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf - Safety Data Sheet. 11
-
Pfizer. MATERIAL SAFETY DATA SHEET. 14
-
National Institutes of Health. Aniracetam | C12H13NO3 | CID 2196 - PubChem. 6
-
Santa Cruz Biotechnology. Aniracetam. 10
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(3-Methoxypropyl)-4-piperidinamine. 16
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
